Phepropeptin C
Descripción
produced by Streptomyces sp.; structure in first source
Propiedades
Fórmula molecular |
C38H60N6O6 |
|---|---|
Peso molecular |
696.9 g/mol |
Nombre IUPAC |
(3R,6S,9S,12R,15S,18R)-3-benzyl-9-butan-2-yl-6,12,15-tris(2-methylpropyl)-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C38H60N6O6/c1-9-25(8)32-37(49)41-28(19-23(4)5)34(46)42-30(21-26-14-11-10-12-15-26)38(50)44-17-13-16-31(44)36(48)40-27(18-22(2)3)33(45)39-29(20-24(6)7)35(47)43-32/h10-12,14-15,22-25,27-32H,9,13,16-21H2,1-8H3,(H,39,45)(H,40,48)(H,41,49)(H,42,46)(H,43,47)/t25?,27-,28-,29+,30+,31+,32-/m0/s1 |
Clave InChI |
AKQUYKYHJPCGHJ-OMPYVEQSSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Origin of Phepropeptin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phepropeptin C is a naturally occurring cyclic hexapeptide that has garnered interest within the scientific community for its inhibitory activity against the proteasome. This document provides a comprehensive overview of the origin of this compound, detailing its producing organism, biosynthetic pathway, and key experimental protocols for its study. Quantitative data on its biological activity and physicochemical properties are presented, alongside visualizations of relevant biological and experimental workflows to facilitate a deeper understanding for research and development purposes.
Introduction
This compound belongs to a family of related cyclic hexapeptides, the phepropeptins (A, B, and D), which were first identified as inhibitors of the proteasome.[1] The proteasome is a critical cellular machinery responsible for protein degradation, and its inhibition has emerged as a key therapeutic strategy, particularly in oncology. This compound's specific inhibition of the chymotrypsin-like activity of the proteasome makes it a subject of interest for further investigation as a potential lead compound in drug discovery.[1]
Producing Organism and Fermentation
This compound is produced by a bacterial strain identified as Streptomyces sp. KO-8110 . The genus Streptomyces is a well-known source of a wide array of bioactive secondary metabolites, including many clinically important antibiotics and other pharmaceuticals.
While the specific details of the fermentation protocol for the production of this compound from Streptomyces sp. KO-8110 are not extensively detailed in publicly available literature, a general approach for the cultivation of Streptomyces for the production of cyclic peptides can be outlined.
General Fermentation Protocol for Streptomyces
The following table outlines a representative fermentation protocol for Streptomyces species, which can be adapted and optimized for the production of this compound.
| Parameter | Recommended Conditions |
| Culture Medium | Seed Medium (e.g., ISP2 broth), Production Medium (e.g., a complex medium containing starch, yeast extract, and peptone) |
| Inoculum | Spore suspension or a vegetative mycelial culture from a seed flask |
| Temperature | 28-30°C |
| pH | 6.8-7.2 |
| Aeration | Shaker flask (200-250 rpm) or bioreactor with controlled aeration |
| Fermentation Time | 5-10 days |
Note: Optimization of media components, pH, temperature, and aeration is critical for maximizing the yield of this compound.
Biosynthesis of this compound
As a cyclic peptide produced by Streptomyces, this compound is synthesized via a Non-Ribosomal Peptide Synthetase (NRPS) pathway. NRPSs are large, multi-modular enzymes that act as an assembly line to incorporate and modify amino acid precursors into a peptide chain.
While the specific biosynthetic gene cluster (BGC) for phepropeptins has not yet been fully characterized in the literature, a general model for NRPS-mediated synthesis of a cyclic hexapeptide like this compound can be proposed.
Proposed NRPS-Mediated Biosynthesis of this compound
dot
Caption: Proposed biosynthetic pathway for this compound via a six-module NRPS.
Each module of the NRPS is responsible for the activation (A domain), thiolation (T domain), and condensation (C domain) of a specific amino acid. The final module typically contains a thioesterase (TE) domain that catalyzes the cyclization and release of the mature peptide.
Physicochemical and Biological Properties
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound is limited. However, data for the related Phepropeptin D is available and can serve as a close approximation.
| Property | Value (Phepropeptin D) |
| Molecular Formula | C₄₁H₅₈N₆O₆ |
| Molecular Weight | 730.9 g/mol |
| Exact Mass | 730.44178359 Da |
| XLogP3-AA | 5.9 |
| Polar Surface Area | 166 Ų |
Data sourced from PubChem CID 139588347.[2]
Biological Activity
This compound exhibits inhibitory activity against the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1] While the precise IC₅₀ value for this compound is not reported in the primary literature, the phepropeptin family of compounds are described as proteasome inhibitors.[1] For context, other natural and synthetic proteasome inhibitors exhibit IC₅₀ values in the nanomolar to low micromolar range against the chymotrypsin-like activity.
Experimental Protocols
Isolation and Purification of this compound
The following workflow outlines the general steps for the isolation and purification of phepropeptins from the fermentation broth of Streptomyces sp. KO-8110.
dot
Caption: General workflow for the isolation and purification of this compound.
Proteasome Inhibition Assay (Chymotrypsin-Like Activity)
The inhibitory effect of this compound on the chymotrypsin-like activity of the proteasome can be determined using a fluorogenic assay.
dot
Caption: Experimental workflow for determining proteasome inhibitory activity.
Signaling Pathways
The primary signaling pathway affected by this compound is the ubiquitin-proteasome system (UPS) . By inhibiting the proteasome, this compound leads to the accumulation of ubiquitinated proteins that would normally be degraded. This disruption of protein homeostasis can trigger a variety of downstream cellular responses, including cell cycle arrest and apoptosis.
dot
Caption: Signaling pathway affected by this compound's inhibition of the proteasome.
Conclusion
This compound, a cyclic hexapeptide originating from Streptomyces sp. KO-8110, represents a noteworthy natural product with potential for further development as a proteasome inhibitor. Its biosynthesis via an NRPS pathway is characteristic of many bioactive peptides from this prolific bacterial genus. While further research is required to fully elucidate its biosynthetic gene cluster and to quantify its biological activity with precision, the information provided in this guide offers a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The outlined experimental workflows provide a starting point for the production, isolation, and evaluation of this promising molecule.
References
Phepropeptin C: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Phepropeptin C, a cyclic hexapeptide and a member of the phepropeptin family of natural products. These compounds, isolated from Streptomyces sp., are of significant interest to the scientific community due to their inhibitory activity against the proteasome, a key cellular component involved in protein degradation and regulation. This guide details the chemical structure, available physicochemical and biological data, and relevant experimental protocols for this compound.
Chemical Structure and Properties
This compound is a cyclic hexapeptide with the amino acid sequence cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-Val-).[1] Its structure is characterized by a macrocyclic ring formed by six amino acid residues with alternating L and D configurations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₈H₆₀N₆O₆ | [1] |
| Molecular Weight | 696.9 g/mol | [1] |
| Appearance | Solid | [1] |
| Stereochemistry | cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-Val-) | [1] |
Below is a two-dimensional representation of the chemical structure of this compound.
Quantitative Data
Biological Activity
This compound has been identified as an inhibitor of the proteasome, specifically targeting its chymotrypsin-like activity.[1]
Table 2: Biological Activity of this compound
| Target | Assay | Result (IC₅₀) | Source |
| Mouse Liver Proteasome | Chymotrypsin-like activity | 12.5 µg/mL |
Spectroscopic Data
Detailed experimental ¹H and ¹³C NMR chemical shifts and high-resolution mass spectrometry (HR-MS) data for this compound are reported in the primary literature. However, access to the full dataset was not available. The following tables provide expected chemical shift ranges for the constituent amino acid residues based on typical values for peptides.
Table 3: Expected ¹H NMR Chemical Shift Ranges for this compound Residues
| Amino Acid Residue | Proton | Expected Chemical Shift (ppm) |
| Leucine (Leu) | α-H | 3.9 - 4.2 |
| β-H | 1.5 - 1.8 | |
| γ-H | 1.4 - 1.7 | |
| δ-CH₃ | 0.8 - 1.0 | |
| Phenylalanine (Phe) | α-H | 4.3 - 4.7 |
| β-H | 2.8 - 3.2 | |
| Aromatic-H | 7.0 - 7.5 | |
| Proline (Pro) | α-H | 4.1 - 4.4 |
| β-H | 1.8 - 2.1 | |
| γ-H | 1.9 - 2.2 | |
| δ-H | 3.4 - 3.7 | |
| Valine (Val) | α-H | 3.8 - 4.1 |
| β-H | 2.0 - 2.3 | |
| γ-CH₃ | 0.9 - 1.1 |
Table 4: Expected ¹³C NMR Chemical Shift Ranges for this compound Residues
| Amino Acid Residue | Carbon | Expected Chemical Shift (ppm) |
| Leucine (Leu) | Cα | 52 - 56 |
| Cβ | 40 - 43 | |
| Cγ | 24 - 27 | |
| Cδ | 21 - 24 | |
| C=O | 172 - 176 | |
| Phenylalanine (Phe) | Cα | 55 - 59 |
| Cβ | 37 - 41 | |
| Aromatic C | 125 - 138 | |
| C=O | 171 - 175 | |
| Proline (Pro) | Cα | 59 - 63 |
| Cβ | 29 - 33 | |
| Cγ | 24 - 28 | |
| Cδ | 47 - 51 | |
| C=O | 172 - 176 | |
| Valine (Val) | Cα | 58 - 62 |
| Cβ | 30 - 34 | |
| Cγ | 18 - 22 | |
| C=O | 172 - 176 |
High-Resolution Mass Spectrometry (HR-MS): The expected monoisotopic mass for the protonated molecule [M+H]⁺ of this compound (C₃₈H₆₀N₆O₆) would be approximately 697.4653 m/z.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation of phepropeptins from a Streptomyces species, based on common natural product isolation techniques.
-
Fermentation: A culture of the producing Streptomyces strain is grown in a suitable liquid medium (e.g., Tryptic Soy Broth) under aerobic conditions with shaking for several days to allow for the production of secondary metabolites.
-
Extraction: The culture broth is separated from the mycelia by centrifugation. The supernatant is then extracted with an organic solvent such as ethyl acetate. The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound.
-
Silica (B1680970) Gel Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents (e.g., chloroform-methanol) to separate compounds based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing phepropeptins are further purified by reversed-phase preparative HPLC (e.g., using a C18 column) with a suitable solvent system (e.g., acetonitrile-water gradient) to yield pure this compound.
-
Proteasome Inhibition Assay (Chymotrypsin-like Activity)
This protocol describes a common method for measuring the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT).
-
Fluorogenic Substrate Stock: Dissolve a chymotrypsin-specific fluorogenic substrate (e.g., Suc-LLVY-AMC) in DMSO to a stock concentration of 10 mM.
-
Enzyme Solution: Use either purified 20S proteasome or a cell lysate containing proteasomes.
-
Inhibitor (this compound) Stock: Prepare a stock solution of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer.
-
Add various concentrations of this compound to the wells. Include a control well with DMSO only (no inhibitor).
-
Add the proteasome enzyme solution to all wells and incubate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind.
-
Initiate the reaction by adding the fluorogenic substrate to all wells to a final concentration of 100 µM.
-
Immediately measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence units per minute) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Mechanism of Action
The primary biological activity of this compound is the inhibition of the 20S proteasome. The 20S proteasome is the catalytic core of the 26S proteasome complex, which is central to the ubiquitin-proteasome system (UPS). The UPS is a major pathway for protein degradation in eukaryotic cells. By inhibiting the chymotrypsin-like activity of the proteasome, this compound can disrupt cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins and ultimately inducing cellular apoptosis. This mechanism makes proteasome inhibitors a valuable class of compounds for cancer therapy research.
References
Phepropeptin C (CAS RN: 396729-25-2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phepropeptin C is a cyclic hexapeptide natural product originally isolated from Streptomyces sp.[1] It has been identified as a proteasome inhibitor, a class of compounds with significant therapeutic interest, particularly in oncology. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, biological activity, and potential mechanisms of action. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to support further research and development efforts.
Chemical and Physical Properties
This compound is a cyclic peptide with the amino acid sequence cyclo(L-isoleucyl-L-leucyl-D-phenylalanyl-L-prolyl-L-leucyl-D-leucyl).[2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 396729-25-2 | [1] |
| Molecular Formula | C₃₈H₆₀N₆O₆ | [1] |
| Molecular Weight | 696.9 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in methanol, DMSO, and dimethylformamide | [2] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Biological Activity: Proteasome Inhibition
The primary biological activity of this compound is the inhibition of the 20S proteasome, a multi-catalytic protease complex responsible for the degradation of most intracellular proteins.[1] The proteasome has three distinct catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like.[3]
Quantitative Data on Proteasome Inhibition
This compound has been shown to inhibit the chymotrypsin-like activity of isolated mouse liver proteasomes.[1]
| Parameter | Value | Enzyme Source | Reference |
| IC₅₀ (Chymotrypsin-like activity) | 12.5 µg/mL | Isolated mouse liver proteasomes | [1] |
Data on the inhibitory activity of this compound against the trypsin-like and caspase-like activities of the proteasome are not currently available in the public domain.
Mechanism of Action and Downstream Signaling
By inhibiting the proteasome, this compound is predicted to disrupt cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins. This can trigger a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis. While specific studies on the downstream effects of this compound are lacking, the known consequences of proteasome inhibition provide a strong hypothetical framework for its mechanism of action.
Inhibition of the NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of cell survival, inflammation, and immunity. In many cancer cells, this pathway is constitutively active, promoting proliferation and preventing apoptosis. The activation of NF-κB is dependent on the proteasomal degradation of its inhibitor, IκB. By inhibiting the proteasome, this compound would likely prevent IκB degradation, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling.
Caption: this compound inhibits the proteasome, preventing IκB degradation and NF-κB activation.
Induction of Apoptosis
Proteasome inhibition is a well-established trigger of the intrinsic apoptotic pathway. The accumulation of pro-apoptotic proteins, which are normally degraded by the proteasome, and the induction of endoplasmic reticulum (ER) stress are key initiating events. This leads to the release of cytochrome c from the mitochondria, followed by the activation of caspase-3, a key executioner caspase.
Caption: this compound induces apoptosis via proteasome inhibition and subsequent caspase-3 activation.
Experimental Protocols
The following are representative protocols for key experiments related to the study of this compound. These are based on standard methodologies and should be optimized for specific experimental conditions.
Proteasome Activity Assay (Chymotrypsin-like)
This protocol describes a fluorometric assay to measure the chymotrypsin-like activity of the proteasome in the presence of an inhibitor.
Materials:
-
20S Proteasome (e.g., from human erythrocytes or rabbit muscle)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT
-
Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 2 µL of each this compound dilution or DMSO (vehicle control).
-
Add 178 µL of assay buffer to each well.
-
Add 10 µL of 20S proteasome solution (final concentration ~0.5 µg/mL) to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of Suc-LLVY-AMC substrate (final concentration ~20 µM).
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control and calculate the IC₅₀ value.
Caption: Workflow for determining the IC50 of this compound on proteasome chymotrypsin-like activity.
Solid-Phase Synthesis of this compound (Representative Protocol)
While a specific synthesis protocol for this compound has not been published, a general approach for the solid-phase synthesis of cyclic hexapeptides is outlined below.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acids (Fmoc-L-Ile-OH, Fmoc-L-Leu-OH, Fmoc-D-Phe-OH, Fmoc-L-Pro-OH, Fmoc-D-Leu-OH)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection reagent (20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Cyclization reagent (e.g., DPPA, PyBOP)
-
Solvents (DMF, DCM)
-
HPLC for purification
Procedure:
-
Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM and react with the first C-terminal amino acid (Fmoc-D-Leu-OH) in the presence of DIPEA.
-
Peptide Elongation: Perform sequential coupling of the remaining Fmoc-protected amino acids using a coupling reagent and DIPEA in DMF. After each coupling step, remove the Fmoc protecting group with 20% piperidine in DMF.
-
Cleavage from Resin: Once the linear hexapeptide is assembled, cleave it from the resin using a cleavage cocktail, ensuring that the side-chain protecting groups remain intact.
-
Cyclization: Perform the head-to-tail cyclization of the linear peptide in dilute solution using a suitable cyclization reagent.
-
Deprotection and Purification: Remove any remaining side-chain protecting groups and purify the crude cyclic peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized this compound by mass spectrometry and NMR spectroscopy.
Conclusion
This compound is a natural product with demonstrated inhibitory activity against the chymotrypsin-like function of the proteasome. Its cyclic peptide structure and biological activity make it an interesting candidate for further investigation in the context of drug discovery, particularly for diseases where proteasome inhibition is a validated therapeutic strategy. This technical guide provides a foundation of the current knowledge on this compound and offers standardized protocols to facilitate future research into its detailed mechanism of action, selectivity, and therapeutic potential. Further studies are warranted to fully characterize its inhibitory profile and downstream cellular effects.
References
Mechanism of action of Phepropeptin C as a proteasome inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phepropeptin C, a cyclic hexapeptide isolated from Streptomyces sp., has been identified as an inhibitor of the proteasome, a critical cellular machinery for protein degradation. This technical guide provides a comprehensive overview of the currently understood mechanism of action of this compound as a proteasome inhibitor. While detailed kinetic and binding studies on this compound are limited in publicly available literature, this document synthesizes the existing data, places it within the broader context of proteasome inhibition, and outlines key experimental protocols relevant to its study. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related cyclic peptides.
Introduction to the Proteasome and Its Inhibition
The ubiquitin-proteasome system (UPS) is a major pathway for controlled protein degradation in eukaryotic cells, regulating a vast array of cellular processes including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central protease of this pathway, is a large, multi-subunit complex composed of a 20S core particle (CP) and one or two 19S regulatory particles (RP). The 20S core is a barrel-shaped structure formed by four stacked heptameric rings (α7β7β7α7) and harbors the proteolytic active sites within its inner chamber. The active sites are located on the β-subunits and exhibit three distinct types of peptidase activity: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).
Inhibition of the proteasome has emerged as a powerful therapeutic strategy, particularly in oncology. By blocking the degradation of pro-apoptotic proteins and cell cycle regulators, proteasome inhibitors can selectively induce apoptosis in cancer cells. Several proteasome inhibitors, such as bortezomib, carfilzomib, and ixazomib, are now approved for the treatment of multiple myeloma and other hematological malignancies. These inhibitors primarily target the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.
This compound: A Natural Cyclic Peptide Proteasome Inhibitor
This compound is a member of the phepropeptin family of cyclic hexapeptides. Its structure is cyclo(-L-isoleucyl-L-leucyl-D-phenylalanyl-L-prolyl-L-leucyl-D-leucyl).
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the proteasome's proteolytic activity. Experimental evidence has demonstrated that phepropeptins, including this compound, selectively inhibit the chymotrypsin-like (CT-L) activity of the proteasome[1]. This is a key characteristic shared with many clinically successful proteasome inhibitors. Importantly, the phepropeptins did not show inhibitory activity against α-chymotrypsin, indicating a degree of selectivity for the proteasome[1].
The precise binding site and the nature of the inhibition (e.g., competitive, non-competitive, reversible, or irreversible) for this compound have not been fully elucidated in the available literature. However, based on the mechanism of other peptide-based proteasome inhibitors, it is plausible that this compound interacts with the active site of the β5 subunit, which is responsible for the chymotrypsin-like activity.
Quantitative Data
The available quantitative data for this compound's inhibitory activity is summarized in the table below.
| Compound | Target | Inhibitory Activity | IC50 | Source Organism | Reference |
| This compound | Mouse Liver Proteasome | Chymotrypsin-like | 12.5 µg/mL | Streptomyces sp. | [1] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively published. However, standard assays for proteasome activity and inhibition can be employed.
Proteasome Activity Assay
Objective: To measure the chymotrypsin-like activity of the proteasome in the presence and absence of this compound.
Materials:
-
Purified 20S proteasome (from a commercial source or isolated from cells/tissues)
-
Fluorogenic peptide substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add a constant amount of purified 20S proteasome to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the proteasome.
-
Add the fluorogenic substrate Suc-LLVY-AMC to all wells to a final concentration in the low micromolar range.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Monitor the increase in fluorescence over time.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
The Ubiquitin-Proteasome System
Caption: A schematic overview of the ubiquitin-proteasome pathway.
Hypothetical Interaction of this compound with the 20S Proteasome
Caption: A model depicting the selective inhibition of the β5 subunit by this compound.
Cellular Effects and Therapeutic Potential
While specific cellular studies on this compound are scarce, the known consequences of proteasome inhibition can be inferred. By inhibiting the chymotrypsin-like activity of the proteasome, this compound would be expected to lead to the accumulation of ubiquitinated proteins within the cell. This can trigger a cascade of downstream events, including:
-
Induction of Apoptosis: The accumulation of pro-apoptotic proteins, such as p53 and Bax, can activate the intrinsic apoptotic pathway.
-
Cell Cycle Arrest: The stabilization of cyclin-dependent kinase inhibitors (e.g., p21, p27) can lead to cell cycle arrest.
-
ER Stress and the Unfolded Protein Response (UPR): The buildup of misfolded proteins can induce endoplasmic reticulum (ER) stress, activating the UPR, which can ultimately lead to apoptosis if the stress is unresolved.
The selective inhibition of the proteasome's chymotrypsin-like activity, a hallmark of clinically approved proteasome inhibitors, suggests that this compound could have therapeutic potential in diseases characterized by proteasome hyperactivation, such as certain cancers. Further research is warranted to fully characterize its efficacy and safety profile in cellular and animal models.
Conclusion
This compound is a naturally derived cyclic peptide that functions as a selective inhibitor of the proteasome's chymotrypsin-like activity. While the detailed molecular mechanism of its interaction with the proteasome remains to be fully elucidated, its mode of action aligns with that of established anti-cancer proteasome inhibitors. The information presented in this technical guide provides a foundation for further investigation into the therapeutic applications of this compound and highlights the need for more in-depth studies to characterize its binding kinetics, cellular effects, and potential as a drug lead.
References
A Hypothetical Biosynthesis Pathway of Phepropeptin C: An In-depth Technical Guide
Disclaimer: The biosynthetic pathway for Phepropeptin C has not been experimentally elucidated to date. This document presents a scientifically informed, hypothetical pathway based on the well-established principles of non-ribosomal peptide synthesis and the known biosynthesis of analogous cyclic peptides. All quantitative data and experimental protocols are provided as illustrative examples of the methodologies that would be employed in the research of such a pathway.
Introduction
This compound is a cyclic hexapeptide with the structure cyclo(L-Leu-D-Leu-L-Ile-L-Leu-D-Phe-D-Pro), originally isolated from Streptomyces sp.[1]. Like many complex peptide natural products, its structure, containing D-amino acids, strongly suggests a biosynthetic origin via Non-Ribosomal Peptide Synthetases (NRPSs). These large, modular enzymes are molecular assembly lines that activate and link amino acid building blocks in a specific sequence. This guide proposes a putative biosynthetic pathway for this compound, detailing the hypothetical gene cluster, the enzymatic machinery, and the sequence of biochemical reactions.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is hypothesized to be carried out by a multi-modular NRPS enzyme, which we will name PhcPS (this compound Synthetase). This enzyme would be encoded by a dedicated biosynthetic gene cluster (BGC).
Hypothetical this compound (phc) Gene Cluster
The proposed phc gene cluster would contain the gene(s) for the PhcPS enzyme, as well as potentially other genes responsible for precursor supply or regulation. The core of the cluster would be the phcPS gene encoding the six-module NRPS.
The this compound Synthetase (PhcPS)
The PhcPS is envisioned as a single large protein or a complex of proteins comprising six modules, each responsible for the incorporation of one amino acid into the final cyclic peptide. The order of the modules on the synthetase would dictate the sequence of amino acids in this compound.
Each module would contain a set of core domains:
-
Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl-adenylate.
-
Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a 4'-phosphopantetheine (B1211885) (Ppant) arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid of its own module and the growing peptide chain attached to the previous module.
For the incorporation of D-amino acids, additional domains are required:
-
Epimerization (E) domain: Converts an L-amino acid, once attached to the T domain, into its D-epimer. These are typically found in the modules responsible for incorporating D-amino acids.
The final module would contain a Thioesterase (TE) domain, which is responsible for the cyclization and release of the final peptide product.
The proposed modular organization of PhcPS is as follows:
Module 1: C - ALeu - T Module 2: C - ALeu - T - E Module 3: C - AIle - T Module 4: C - ALeu - T Module 5: C - APhe - T - E Module 6: C - APro - T - E - TE
This organization reflects the amino acid sequence of this compound.
The Biosynthetic Process
The biosynthesis of this compound can be broken down into three main stages: initiation, elongation, and termination/cyclization.
Initiation:
-
The A-domain of Module 1 (ALeu) selects and activates L-Leucine using ATP, forming L-leucyl-AMP.
-
The activated L-Leucine is then transferred to the T-domain of Module 1, forming a thioester bond.
Elongation:
-
The A-domain of Module 2 (ALeu) activates L-Leucine, which is then loaded onto the T-domain of Module 2. The E-domain of this module then converts the L-Leucine to D-Leucine.
-
The C-domain of Module 2 catalyzes the formation of a peptide bond between the D-Leucine on Module 2 and the L-Leucine on Module 1. The resulting dipeptide is now attached to the T-domain of Module 2.
-
This process of activation, thiolation, (epimerization where necessary), and condensation is repeated for each subsequent module, adding L-Isoleucine, L-Leucine, D-Phenylalanine, and D-Proline in sequence.
Termination and Cyclization:
-
Once the linear hexapeptide is assembled and attached to the T-domain of Module 6, the TE domain at the C-terminus of PhcPS catalyzes the release of the peptide.
-
The TE domain facilitates an intramolecular nucleophilic attack of the N-terminal amino group of the first Leucine onto the thioester linkage of the C-terminal Proline, resulting in the formation of the cyclic this compound.
Quantitative Data (Hypothetical)
The following tables present hypothetical quantitative data for the key enzymes in the proposed this compound biosynthetic pathway. These values are based on typical parameters observed for other NRPS systems.
Table 1: Hypothetical Kinetic Parameters for PhcPS Adenylation Domains
| A-Domain Substrate | Km (µM) | kcat (min-1) |
| L-Leucine | 150 | 50 |
| L-Isoleucine | 200 | 45 |
| L-Phenylalanine | 100 | 60 |
| L-Proline | 250 | 40 |
Table 2: Hypothetical Substrate Concentrations in the Producing Organism
| Amino Acid | Intracellular Concentration (mM) |
| L-Leucine | 2.5 |
| L-Isoleucine | 1.8 |
| L-Phenylalanine | 1.0 |
| L-Proline | 3.0 |
Experimental Protocols (Hypothetical)
This section provides detailed methodologies for key experiments that would be conducted to elucidate the this compound biosynthetic pathway.
Identification and Characterization of the phc Gene Cluster
Objective: To identify and sequence the biosynthetic gene cluster responsible for this compound production in Streptomyces sp.
Protocol:
-
Genomic DNA Extraction: High-quality genomic DNA will be extracted from a culture of the this compound-producing Streptomyces sp. using a standard phenol-chloroform extraction method.
-
Genome Sequencing: The extracted genomic DNA will be sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) sequencing technologies to obtain a high-quality, closed genome assembly.
-
Bioinformatic Analysis: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters, specifically searching for NRPS gene clusters.
-
Gene Cluster Annotation: A candidate NRPS gene cluster with a modular architecture consistent with the structure of this compound (six modules with predicted amino acid specificities matching Leu, Leu, Ile, Leu, Phe, Pro) will be manually annotated to identify the open reading frames (ORFs) and the domain organization of the putative PhcPS.
-
Gene Knockout: To confirm the involvement of the identified gene cluster, a targeted gene knockout of the putative phcPS gene will be performed using CRISPR-Cas9-based genome editing adapted for Streptomyces. The resulting mutant will be cultured and its metabolome analyzed by LC-MS to confirm the abolishment of this compound production.
Heterologous Expression and Purification of PhcPS Modules
Objective: To express and purify individual modules or domains of the PhcPS for in vitro characterization.
Protocol:
-
Gene Cloning: The DNA sequence corresponding to a selected PhcPS module (e.g., Module 1) will be PCR amplified from the genomic DNA of the producing strain. The amplicon will be cloned into an E. coli expression vector (e.g., pET-28a) containing an N-terminal His6-tag for affinity purification.
-
Protein Expression: The resulting plasmid will be transformed into an E. coli expression host (e.g., BL21(DE3)). The cells will be grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression will be induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture will be incubated at 18°C for 16-20 hours.
-
Cell Lysis and Protein Purification: Cells will be harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication. The cell lysate will be clarified by centrifugation.
-
The supernatant containing the soluble His6-tagged protein will be loaded onto a Ni-NTA affinity chromatography column. The column will be washed with wash buffer (lysis buffer with 20 mM imidazole) and the protein will be eluted with elution buffer (lysis buffer with 250 mM imidazole).
-
The purified protein will be dialyzed against a storage buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) and its purity will be assessed by SDS-PAGE.
In Vitro Amino Acid Activation Assay (ATP-PPi Exchange Assay)
Objective: To determine the substrate specificity of the adenylation domains of the PhcPS.
Protocol:
-
The assay will be performed in a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT, 5 mM ATP, 1 mM of the amino acid to be tested, 0.1 mM [32P]tetrasodium pyrophosphate, and 1-2 µM of the purified A-domain-containing protein.
-
The reaction will be initiated by the addition of the enzyme and incubated at 30°C for 30 minutes.
-
The reaction will be stopped by the addition of a solution containing activated charcoal.
-
The charcoal, which binds the [32P]ATP formed in the exchange reaction, will be washed to remove unincorporated [32P]PPi.
-
The radioactivity of the charcoal will be measured by liquid scintillation counting. The activity will be measured for all 20 proteinogenic amino acids to determine the substrate profile of the A-domain.
Visualizations
The following diagrams, created using the DOT language, illustrate the proposed biosynthetic pathway and experimental workflows.
Caption: Proposed modular organization of the this compound Synthetase (PhcPS).
Caption: Experimental workflow for the identification and characterization of the this compound biosynthetic pathway.
References
An In-depth Technical Guide to Phepropeptins A, B, C, and D: Cyclic Hexapeptide Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Phepropeptins A, B, C, and D, a series of cyclic hexapeptides isolated from Streptomyces sp. These natural products have been identified as potent inhibitors of the 20S proteasome, specifically targeting its chymotrypsin-like (CT-L) activity. This document details their chemical structures, physicochemical properties, and biological activities. Furthermore, it outlines the experimental methodologies for their isolation, purification, and characterization, and discusses their mechanism of action within the context of the ubiquitin-proteasome pathway. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of a majority of intracellular proteins, thereby regulating a plethora of cellular processes including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central protease of this pathway, is a large multi-catalytic complex that degrades polyubiquitinated proteins. The catalytic core of the proteasome, the 20S particle, possesses three distinct peptidase activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L). Due to its crucial role in cellular homeostasis, the proteasome has emerged as a significant target for therapeutic intervention, particularly in oncology.
Phepropeptins are a family of cyclic hexapeptides, designated as A, B, C, and D, that have been isolated from the fermentation broth of Streptomyces sp.[1]. These compounds have been demonstrated to be potent and selective inhibitors of the chymotrypsin-like activity of the proteasome[1]. This guide provides a detailed technical summary of the phepropeptins, consolidating available data on their chemical and biological properties, and the methodologies employed in their study.
Chemical Structure and Physicochemical Properties
The phepropeptins are cyclic hexapeptides, with their core structure composed of six amino acid residues. The variations between the analogs arise from differences in the amino acid composition at specific positions. The general structures and key physicochemical properties are summarized in the tables below.
Table 1: Amino Acid Sequences of Phepropeptins A, B, C, and D
| Compound | Amino Acid Sequence |
| Phepropeptin A | cyclo(-L-Leu-D-Phe-L-Pro-L-Val-D-Leu-L-Leu-) |
| Phepropeptin B | cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-Val-)[1] |
| Phepropeptin C | cyclo(-L-Leu-D-Phe-L-Pro-L-Ile-D-Leu-L-Leu-) |
| Phepropeptin D | cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-Ile-) |
Table 2: Physicochemical Properties of Phepropeptins A, B, C, and D
| Property | Phepropeptin A | Phepropeptin B | This compound | Phepropeptin D |
| Molecular Formula | C₃₇H₅₈N₆O₆ | C₄₀H₅₆N₆O₆ | C₃₈H₆₀N₆O₆ | C₄₁H₅₈N₆O₆[2] |
| Molecular Weight ( g/mol ) | 682.9 | 724.9 | 696.9[3] | 730.9[2] |
| Appearance | White powder | White powder | White powder | White powder |
| Solubility | Soluble in methanol, DMSO | Soluble in methanol, DMSO | Soluble in methanol, DMSO | Soluble in methanol, DMSO |
| Origin | Streptomyces sp.[4] | Streptomyces sp.[1] | Streptomyces sp.[3] | Streptomyces sp. |
Biological Activity
The primary biological activity of the phepropeptins is the inhibition of the 20S proteasome. Specifically, they exhibit potent inhibitory effects on the chymotrypsin-like (CT-L) activity of this complex.
Table 3: Inhibitory Activity of Phepropeptins against Proteasome Chymotrypsin-Like Activity
| Compound | IC₅₀ (µg/mL) |
| Phepropeptin A | 21[4] |
| Phepropeptin B | 1.9 |
| This compound | 12.5[3] |
| Phepropeptin D | 7.8 |
IC₅₀ values were determined against the chymotrypsin-like activity of a partially purified 20S proteasome from bovine liver.
Mechanism of Action: Inhibition of the Ubiquitin-Proteasome Pathway
The phepropeptins exert their biological effects by directly targeting and inhibiting the catalytic activity of the 20S proteasome. This inhibition disrupts the normal process of protein degradation within the cell, leading to the accumulation of polyubiquitinated proteins. The disruption of this critical cellular pathway can induce cell cycle arrest and apoptosis, which is the basis for the therapeutic potential of proteasome inhibitors in cancer.
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of Phepropeptins.
Experimental Protocols
The following sections describe the general methodologies used for the production, isolation, and characterization of phepropeptins, as reported in the literature.
Fermentation and Production
-
Microorganism: Streptomyces sp.
-
Culture Medium: A suitable production medium containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and mineral salts is used.
-
Fermentation Conditions: The strain is typically cultured in shake flasks or a fermenter under aerobic conditions at a controlled temperature (e.g., 28-30°C) for a period of several days to allow for sufficient production of the secondary metabolites.
Isolation and Purification
The isolation and purification of phepropeptins from the fermentation broth generally involves a multi-step chromatographic process.
Caption: General workflow for the isolation and purification of Phepropeptins.
-
Extraction: The mycelial cake from the fermentation broth is extracted with an organic solvent such as ethyl acetate.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically includes:
-
Silica Gel Column Chromatography: To perform an initial separation based on polarity.
-
Sephadex LH-20 Column Chromatography: For size-exclusion chromatography to separate compounds based on their molecular size.
-
High-Performance Liquid Chromatography (HPLC): A final purification step using a reverse-phase column (e.g., C18) to yield the pure phepropeptin analogs.
-
Structural Elucidation
The structures of the phepropeptins were determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of each compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the amino acid sequence and the overall three-dimensional structure of the cyclic peptides.
-
Amino Acid Analysis: Acid hydrolysis of the peptides followed by chiral gas chromatography or other chromatographic methods is used to identify the constituent amino acids and their stereochemistry (D or L configuration).
Proteasome Inhibition Assay
The inhibitory activity of the phepropeptins against the chymotrypsin-like activity of the proteasome can be determined using a fluorogenic assay.
-
Enzyme Source: Partially purified 20S proteasome from a suitable source (e.g., bovine liver, rabbit muscle, or commercially available purified enzyme).
-
Substrate: A fluorogenic peptide substrate specific for the chymotrypsin-like activity, such as Suc-LLVY-MCA (Succinyl-Leucine-Leucine-Valine-Tyrosine-4-methylcoumaryl-7-amide).
-
Assay Principle: The proteasome cleaves the peptide substrate, releasing the fluorescent aminomethylcoumarin (AMC) group. The increase in fluorescence intensity over time is proportional to the enzyme activity.
-
Procedure:
-
The 20S proteasome is incubated with various concentrations of the phepropeptin analogs in a suitable buffer (e.g., Tris-HCl).
-
The fluorogenic substrate is added to initiate the reaction.
-
The fluorescence is monitored at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
-
Conclusion
Phepropeptins A, B, C, and D represent a class of naturally occurring cyclic hexapeptides with significant potential as proteasome inhibitors. Their selective inhibition of the chymotrypsin-like activity of the proteasome makes them valuable tools for studying the ubiquitin-proteasome system and as lead compounds for the development of novel anticancer agents. This technical guide has summarized the key information regarding their structure, biological activity, and the experimental methodologies used for their investigation. Further research into the structure-activity relationships, synthesis of more potent analogs, and in vivo efficacy of these compounds is warranted.
References
Phepropeptin C: A Technical Guide to its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phepropeptin C is a cyclic hexapeptide belonging to the phepropeptin family of natural products.[1][2] Originally isolated from Streptomyces sp., this class of compounds has garnered interest for its biological activity, particularly as a proteasome inhibitor.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, its biological activity with a focus on its mechanism of action, and detailed experimental protocols relevant to its study.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. While a complete experimental dataset is not available in the public domain, the following tables provide known values and relevant context.
Table 1: General and Chemical Identifiers of this compound
| Property | Value | Source |
| Molecular Formula | C₃₈H₆₀N₆O₆ | [2] |
| Molecular Weight | 696.9 g/mol | [2] |
| CAS Number | 396729-25-2 | [2] |
| Peptide Sequence | cyclo(L-isoleucyl-L-leucyl-D-phenylalanyl-L-prolyl-L-leucyl-D-leucyl) | [2] |
| Appearance | Solid | [2] |
Table 2: Quantitative Physicochemical Data for this compound
| Property | Value | Remarks | Source |
| Thermodynamic Aqueous Solubility (pH 7.4) | 0.011 - 0.165 mg/mL | This range is reported for the phepropeptin series. A specific value for this compound is not available. | [3] |
| Melting Point | Data not available | - | |
| Specific Optical Rotation | Data not available | - |
Biological Activity and Mechanism of Action
This compound exhibits its biological effects primarily through the inhibition of the proteasome.
Proteasome Inhibition: Phepropeptins, including this compound, have been identified as inhibitors of the proteasome.[1] Specifically, they inhibit the chymotrypsin-like activity of this enzyme complex.[1] this compound has been shown to inhibit isolated mouse liver proteasomes with an IC₅₀ value of 12.5 µg/ml.[2]
Signaling Pathways: The inhibition of the proteasome by compounds like this compound can have profound effects on various intracellular signaling pathways. While specific studies on this compound are limited, proteasome inhibition is known to impact key pathways such as:
-
NF-κB Pathway: The proteasome is responsible for the degradation of IκB, the inhibitor of NF-κB. Inhibition of the proteasome leads to the stabilization of IκB, thereby preventing the activation of the pro-survival NF-κB pathway.
-
JNK Pathway: Proteasome inhibition can lead to the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in stress responses and apoptosis.
Further research is required to elucidate the specific signaling cascades modulated by this compound.
Figure 1: Simplified signaling pathway of proteasome inhibition.
Experimental Protocols
The following sections provide generalized protocols for the synthesis and isolation of cyclic peptides like this compound. These are intended as a guide and may require optimization for specific applications.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines a general workflow for the manual solid-phase synthesis of a cyclic hexapeptide using Fmoc chemistry.
Figure 2: Workflow for solid-phase synthesis of this compound.
Materials:
-
Fmoc-protected amino acids (Fmoc-L-Ile-OH, Fmoc-L-Leu-OH, Fmoc-D-Phe-OH, Fmoc-L-Pro-OH, Fmoc-D-Leu-OH)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Solvents (DMF, DCM, Diethyl ether)
-
HPLC system for purification
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-D-Leu-OH) to the resin using a coupling agent and a base.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.
-
Sequential Coupling and Deprotection: Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence: L-Leu, L-Pro, D-Phe, L-Leu, and L-Ile.
-
Final Deprotection: Remove the final Fmoc group from the N-terminus.
-
Cleavage from Resin: Cleave the linear peptide from the resin using a cleavage cocktail. Precipitate the crude peptide in cold diethyl ether.
-
Cyclization: Dissolve the crude linear peptide in a suitable solvent (e.g., DMF) at high dilution and add a coupling agent to facilitate intramolecular cyclization.
-
Purification: Purify the crude cyclic peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
Isolation and Purification from Streptomyces sp.
This protocol provides a general framework for the extraction and purification of secondary metabolites from a Streptomyces fermentation broth.
Figure 3: Workflow for isolation and purification of this compound.
Materials:
-
Fermentation culture of Streptomyces sp.
-
Centrifuge
-
Organic solvents (e.g., Ethyl Acetate, Methanol, Chloroform)
-
Silica gel for column chromatography
-
HPLC system
-
Fractions collector
-
Bioassay system for activity screening
Procedure:
-
Fermentation: Culture the Streptomyces sp. strain in a suitable liquid medium to promote the production of secondary metabolites.
-
Extraction: Separate the mycelium from the culture broth by centrifugation. Extract the supernatant with an appropriate organic solvent, such as ethyl acetate.
-
Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.
-
Chromatographic Separation: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., a mixture of chloroform (B151607) and methanol).
-
Fraction Collection and Screening: Collect fractions and screen for the desired biological activity (e.g., proteasome inhibition).
-
Purification: Pool the active fractions and further purify them using reverse-phase HPLC to isolate the pure this compound.
-
Structure Elucidation: Confirm the structure of the isolated compound using mass spectrometry and NMR spectroscopy.
Conclusion
This compound represents an intriguing natural product with potential for further investigation in drug discovery, particularly in the context of proteasome inhibition. While a complete physicochemical profile is yet to be fully elucidated, this guide consolidates the current knowledge and provides a framework for researchers to build upon. The provided experimental protocols offer a starting point for the synthesis and isolation of this compound and its analogs, facilitating future structure-activity relationship studies and a deeper understanding of its biological functions.
References
- 1. Isolation and structural determination of phepropeptins A, B, C, and D, new proteasome inhibitors, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
The "Chameleon" in the Cell: A Technical Guide to the Cell Permeability and Solubility of Phepropeptin C and Other Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical physicochemical properties of cyclic peptides, with a specific focus on phepropeptin C, a naturally derived cyclic hexapeptide. Understanding the interplay between cell permeability and aqueous solubility is paramount in the development of cyclic peptides as therapeutic agents, particularly for intracellular targets. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying molecular principles governing the unique behavior of these "beyond Rule of 5" molecules.
This compound: A Case Study in Balancing Permeability and Solubility
Phepropeptins are a class of cyclic hexapeptides isolated from Streptomyces sp. and have been identified as inhibitors of the proteasome[1]. Their potential as cell-permeable probes and therapeutic leads has prompted detailed investigation into their absorption, distribution, metabolism, and excretion (ADME) properties.
Physicochemical and ADME Properties of Phepropeptin Analogs
A key study on phepropeptins and their synthetic epimers (epiphepropeptins), where the L-Proline residue is replaced with a D-Proline, has shed light on the crucial role of stereochemistry in dictating cell permeability. The natural phepropeptin series consistently demonstrated significantly higher permeability compared to their epimeric counterparts, while surprisingly maintaining comparable aqueous solubility[2][3]. This suggests a sophisticated mechanism by which these molecules can adapt to different environments, a behavior often described as "chameleonic."
Below is a summary of the quantitative data for this compound and related analogs:
| Compound | Structure | ALogP | LogD7.4 | MDCK Permeability (10-6 cm/s) | Aqueous Solubility (mg/mL) at pH 7.4 |
| Phepropeptin A | cyclo(-L-Val-D-Phe-L-Pro-L-Phe-D-Leu-L-Leu-) | 4.6 | 4.6 | 39 | 0.011 |
| Phepropeptin B | cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-Val-) | 4.6 | 4.6 | 30 | 0.013 |
| This compound | cyclo(L-isoleucyl-L-leucyl-D-phenylalanyl-L-prolyl-L-leucyl-D-leucyl) | 5.0 | 5.0 | 40 | 0.012 |
| Phepropeptin D | cyclo(-L-Ile-D-Phe-L-Pro-L-Phe-D-Leu-L-Leu-) | 5.0 | 5.0 | 38 | 0.011 |
| epi-Phepropeptin A | cyclo(-L-Val-D-Phe-D-Pro-L-Phe-D-Leu-L-Leu-) | 4.6 | 4.3 | 10 | 0.012 |
| epi-Phepropeptin B | cyclo(-L-Leu-D-Phe-D-Pro-L-Phe-D-Leu-L-Val-) | 4.6 | 4.2 | 15 | 0.015 |
| epi-Phepropeptin C | cyclo(-L-Ile-D-Phe-D-Pro-L-Phe-D-Leu-L-Leu-) | 5.0 | 4.7 | 12 | 0.013 |
| epi-Phepropeptin D | cyclo(-L-Ile-D-Phe-D-Pro-L-Phe-D-Leu-L-Leu-) | 5.0 | 4.7 | 10 | 0.011 |
Data sourced from Schwochert et al., ACS Med. Chem. Lett. 2016, 7, 8, 757–761.[2]
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately assessing the cell permeability and solubility of cyclic peptides. The following sections outline the methodologies used to generate the data presented above.
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay
The MDCK cell line is a widely used model for predicting the intestinal absorption of drugs. When grown on a semi-permeable membrane, these cells form a confluent, polarized monolayer with tight junctions, mimicking the barrier properties of the intestinal epithelium[4][5].
Objective: To determine the apparent permeability coefficient (Papp) of a compound across an MDCK cell monolayer.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Transwell™ plates (e.g., 24- or 96-well format)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
-
Test compound and control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)
-
Lucifer yellow (for monolayer integrity assessment)
-
LC-MS/MS system for compound quantification
Procedure:
-
Cell Seeding: MDCK cells are seeded onto the apical (upper) chamber of the Transwell™ inserts and cultured for 4-5 days to allow for the formation of a confluent monolayer.
-
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the formation of tight junctions. A TEER value above a certain threshold (e.g., >200 Ω·cm²) indicates a suitable monolayer[5]. The permeability of a fluorescent marker with low passive diffusion, such as Lucifer yellow, is also assessed.
-
Transport Experiment (Apical to Basolateral - A-B):
-
The cell monolayers are washed with pre-warmed HBSS.
-
A solution of the test compound in HBSS is added to the apical chamber.
-
The plate is incubated at 37°C with 5% CO2 for a defined period (e.g., 60-90 minutes)[5][6].
-
Samples are collected from the basolateral (lower) chamber at specified time points.
-
-
Transport Experiment (Basolateral to Apical - B-A): To assess active efflux, the experiment is repeated by adding the test compound to the basolateral chamber and sampling from the apical chamber.
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein[6].
-
Thermodynamic Aqueous Solubility Assay
This assay determines the equilibrium solubility of a compound in an aqueous buffer, providing a measure of its intrinsic solubility.
Objective: To determine the maximum concentration of a compound that can be dissolved in an aqueous buffer at a specific pH.
Materials:
-
Solid form of the test compound
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Shaker or rotator
-
Centrifuge
-
Filtration device (e.g., 0.45 µm filter)
-
Analytical method for quantification (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
An excess amount of the solid compound is added to a vial containing the aqueous buffer (e.g., PBS, pH 7.4).
-
The suspension is shaken or rotated at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached[7].
-
The suspension is then filtered or centrifuged to remove any undissolved solid.
-
The concentration of the compound in the clear supernatant is determined using a calibrated analytical method.
Visualizing Key Concepts and Workflows
Diagrams are invaluable tools for understanding complex biological pathways and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.
Signaling Pathway: Proteasome Inhibition
Phepropeptins exert their biological effect by inhibiting the proteasome, a key cellular machinery for protein degradation. This inhibition disrupts several signaling pathways crucial for cell survival and proliferation, ultimately leading to apoptosis in cancer cells.
Caption: Signaling consequences of proteasome inhibition by this compound.
Experimental Workflow: MDCK Cell Permeability Assay
The following diagram illustrates the key steps involved in performing an MDCK cell permeability assay.
Caption: Workflow for the MDCK cell permeability assay.
Logical Relationship: Factors Influencing Cyclic Peptide Permeability and Solubility
The cell permeability and solubility of cyclic peptides are influenced by a complex interplay of various physicochemical properties. This diagram illustrates these relationships.
Caption: Interplay of properties affecting cyclic peptide permeability and solubility.
Conclusion
This compound and its analogs serve as an exemplary case study highlighting the nuanced structure-property relationships that govern the biological performance of cyclic peptides. The ability of the natural stereoisomers to exhibit high cell permeability without a corresponding decrease in aqueous solubility underscores the importance of conformational flexibility. By adopting different three-dimensional structures in polar and non-polar environments, these "chameleonic" molecules can effectively navigate the complex journey from the aqueous extracellular space to the lipid-rich intracellular environment. A thorough understanding and application of the experimental protocols and conceptual frameworks presented in this guide are crucial for the successful design and development of the next generation of cyclic peptide therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 5. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 6. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 7. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]
The Impact of Stereochemistry on the Biological Activity of Phepropeptin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phepropeptins are a family of cyclic hexapeptides originally isolated from Streptomyces species as inhibitors of the 20S proteasome. Their unique structural features and biological activity have garnered interest within the drug discovery community, particularly in understanding how modifications to their three-dimensional structure affect their function. This technical guide provides an in-depth analysis of the stereochemistry of Phepropeptin C and its profound influence on the peptide's biological activity, with a focus on cell permeability and its role as a proteasome inhibitor. While the proteasome inhibitory activity of the phepropeptin series is characterized as modest, the effect of stereochemistry on cellular access provides critical insights for the design of cyclic peptide therapeutics.[1]
Data Presentation: The Role of Stereochemistry in Physicochemical Properties
The stereochemistry of this compound, particularly the chirality of its proline residue, has a significant impact on its physicochemical properties, which in turn dictates its biological activity. A key study synthesized this compound and its epimer, where the naturally occurring L-Proline was substituted with D-Proline. The following tables summarize the quantitative data on the aqueous solubility and cell permeability of these stereoisomers.
| Compound | Structure | Aqueous Solubility (µg/mL) |
| This compound | cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Val-L-Phe) | 12 ± 1 |
| epi-Phepropeptin C | cyclo(-L-Leu-D-Phe-D-Pro-L-Phe-D-Val-L-Phe) | 11 ± 1 |
Table 1: Aqueous Solubility of this compound and its D-Proline Epimer. The data indicates that the change in stereochemistry at the proline residue does not significantly impact the aqueous solubility of the peptide.
| Compound | Caco-2 Permeability (10⁻⁶ cm/s) |
| This compound | 5.2 ± 0.4 |
| epi-Phepropeptin C | 0.3 ± 0.1 |
Table 2: Cell Permeability of this compound and its D-Proline Epimer. In stark contrast to solubility, the stereochemistry at the proline residue has a dramatic effect on cell permeability. The natural L-Proline stereoisomer (this compound) exhibits significantly higher permeability across Caco-2 cell monolayers, a standard model for intestinal absorption, compared to its D-Proline epimer.[1] This highlights the critical role of stereochemistry in enabling the peptide to cross cellular membranes.
Experimental Protocols
Synthesis of this compound and its Stereoisomers
The synthesis of this compound and its epimers is typically achieved through a combination of solid-phase peptide synthesis (SPPS) and solution-phase cyclization.
A. Solid-Phase Peptide Synthesis (SPPS) of the Linear Hexapeptide:
-
Resin Preparation: A 2-chlorotrityl chloride resin is commonly used as the solid support. The first amino acid (Fmoc-L-Phe-OH) is loaded onto the resin.
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Amino Acid Coupling: The subsequent Fmoc-protected amino acids are sequentially coupled to the growing peptide chain using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and an activator like OxymaPure.
-
Iteration: The deprotection and coupling steps are repeated for each amino acid in the desired sequence. For the synthesis of the epimer, Fmoc-D-Pro-OH is used in place of Fmoc-L-Pro-OH at the appropriate step.
-
Cleavage from Resin: Once the linear hexapeptide is assembled, it is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
B. Solution-Phase Cyclization:
-
Purification of Linear Peptide: The crude linear peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Cyclization Reaction: The purified linear peptide is dissolved in a suitable organic solvent (e.g., DMF) at a low concentration to favor intramolecular cyclization over intermolecular polymerization. A coupling agent, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and a base, like N,N-diisopropylethylamine (DIPEA), are added to facilitate the formation of the cyclic peptide.
-
Final Purification: The cyclic peptide is purified by RP-HPLC to yield the final product.
Cell Permeability Assay (Caco-2)
The permeability of this compound and its stereoisomers can be assessed using the Caco-2 cell permeability assay, which is a well-established in vitro model of the human intestinal epithelium.
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation into a confluent monolayer with tight junctions.
-
Assay Procedure:
-
The culture medium is removed from both the apical (donor) and basolateral (receiver) chambers.
-
The test compound (this compound or its epimer) dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is added to the apical chamber.
-
The receiver chamber is filled with fresh transport buffer.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are taken from the receiver chamber at various time points and from the donor chamber at the beginning and end of the experiment.
-
-
Quantification: The concentration of the test compound in the collected samples is determined by liquid chromatography-mass spectrometry (LC-MS).
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
Proteasome Inhibition Assay
The inhibitory activity of this compound and its stereoisomers against the 20S proteasome can be evaluated using a fluorogenic substrate.
-
Assay Components:
-
Purified human 20S proteasome.
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Test compounds (this compound and its epimer) at various concentrations.
-
-
Assay Procedure:
-
The 20S proteasome is pre-incubated with the test compound or vehicle control in the assay buffer in a 96-well plate.
-
The fluorogenic substrate is added to initiate the reaction.
-
The fluorescence intensity is measured over time using a microplate reader (excitation/emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).
-
-
Data Analysis: The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot. The percent inhibition is calculated relative to the vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of this compound and its stereoisomers.
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.
Caption: Downstream cellular consequences of proteasome inhibition.
Conclusion
The stereochemistry of this compound is a critical determinant of its biological activity. While the inversion of the proline stereocenter from L to D has a negligible effect on aqueous solubility, it drastically reduces cell permeability. This finding underscores the importance of a specific three-dimensional conformation for efficient membrane translocation. The natural stereoisomer's enhanced permeability is attributed to its ability to adopt different conformations in aqueous versus lipid environments, a phenomenon known as solvent-dependent conformational flexibility.[1] Although the proteasome inhibitory activity of this compound is considered modest, its ability to enter cells, a major hurdle for many peptide-based drugs, makes it and its analogs valuable scaffolds for further drug development. This technical guide highlights that a deep understanding of stereochemical effects is paramount for the rational design of cyclic peptides with improved therapeutic potential. Future research should focus on leveraging these stereochemical insights to design novel cyclic peptides with both enhanced cell permeability and potent, specific inhibitory activity against intracellular targets.
References
In-depth Analysis of Phepropeptin C Reveals a Scarcity of Cancer-focused Research
Despite its identification as a proteasome inhibitor, a comprehensive review of scientific literature reveals a significant gap in research regarding the specific biological activity of Phepropeptin C in cancer cell lines. While the compound's existence and general mechanism of action are established, detailed studies elucidating its cytotoxic effects, impact on cancer cell signaling pathways, and induction of apoptosis are not publicly available. This lack of specific data prevents the creation of a detailed technical guide as requested.
This compound is a cyclic peptide that was first isolated from Streptomyces sp. It is known to be a member of the phepropeptin family, which also includes phepropeptins A, B, and D. The primary mechanism of action identified for this family of compounds is the inhibition of the proteasome, a key cellular complex responsible for protein degradation.
Known Biological Activity of this compound
The most definitive information available on this compound's biological activity comes from the initial isolation and characterization studies. These studies have shown that this compound can inhibit the activity of isolated proteasomes.
Table 1: Proteasome Inhibition by this compound
| Compound | Target | IC50 Value | Source Organism |
| This compound | Isolated Mouse Liver Proteasomes | 12.5 µg/mL | Streptomyces sp. |
This inhibitory activity against a fundamental cellular machine like the proteasome suggests that this compound could theoretically have an impact on cancer cells, which often exhibit increased proteasome activity to support their rapid growth and proliferation. Proteasome inhibitors are a validated class of anti-cancer drugs, with agents like bortezomib (B1684674) and carfilzomib (B1684676) being used in the treatment of multiple myeloma and other hematological malignancies.
The Void in Cancer Cell Line Research
A thorough and exhaustive search of scientific databases and literature has failed to identify any published studies that specifically investigate the effects of this compound on cancer cell lines. Consequently, there is no data available to populate tables on:
-
Cytotoxicity (IC50 values) in various cancer cell lines.
-
Induction of apoptosis or necrosis.
-
Effects on cell cycle progression.
-
Modulation of specific cancer-related signaling pathways.
Without such foundational research, it is impossible to provide the detailed experimental protocols and visualizations of signaling pathways requested.
General Experimental Approaches for Future Research
Should research on the anti-cancer properties of this compound be undertaken, a standard set of experimental protocols would likely be employed to characterize its activity. These would include:
Cytotoxicity Assays
-
MTT or MTS Assays: To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of cancer cell lines. This would involve treating the cells with a range of concentrations of the compound and measuring cell viability after a set incubation period.
Apoptosis and Cell Death Assays
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, apoptotic, and necrotic cells after treatment with this compound, analyzed by flow cytometry.
-
Caspase Activity Assays: To measure the activation of key executioner caspases, such as caspase-3 and caspase-7, which are hallmarks of apoptosis.
Cell Cycle Analysis
-
Flow Cytometry with DNA Staining: To determine if this compound causes cell cycle arrest at specific phases (e.g., G1, S, or G2/M).
Western Blotting
-
To investigate the effect of this compound on the expression levels of key proteins involved in apoptosis (e.g., Bcl-2 family proteins, PARP cleavage) and cell signaling pathways commonly dysregulated in cancer (e.g., NF-κB, MAPK, PI3K/Akt).
Visualizing Potential Mechanisms
While no specific signaling pathways have been elucidated for this compound in cancer cells, a general workflow for its investigation can be conceptualized.
Caption: A conceptual workflow for investigating the anticancer activity of this compound.
Conclusion
Preliminary In Vitro Studies of Phepropeptin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phepropeptins are a class of cyclic hexapeptides, with Phepropeptin C being a notable member, recognized for their inhibitory effects on the chymotrypsin-like activity of the proteasome. The ubiquitin-proteasome system is a critical pathway for protein degradation, playing a pivotal role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. Its dysregulation is implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the preliminary in vitro studies of this compound, focusing on its mechanism of action, experimental protocols for its characterization, and the key signaling pathways it is anticipated to modulate.
Data Presentation: Quantitative Analysis of Proteasome Inhibition
While specific quantitative data for this compound's inhibitory activity is not yet widely published, the following table provides a template for presenting such data once obtained through the experimental protocols outlined in this guide. For comparative purposes, representative data for other known proteasome inhibitors are included.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| This compound | 20S Proteasome (Chymotrypsin-like) | Fluorogenic Peptide Assay | To be determined | e.g., MCF7, Jurkat | |
| Bortezomib | 20S Proteasome (Chymotrypsin-like) | Cell-based Luciferase Assay | 3.9 ± 0.49 | Calu6 | [1] |
| MG132 | Proteasome | Doxorubicin (B1662922) Potentiation | See note 1 | MCF7/ADR | [2] |
| PS-341 (Bortezomib) | Proteasome | Paclitaxel (B517696) Potentiation | See note 2 | MCF7/ADR | [2] |
Note 1: In MCF7/ADR cells, MG132 was shown to decrease the IC50 of doxorubicin from 55.9 ± 3.46 µM to 0.60 ± 0.08 µM.[2] Note 2: In MCF7/ADR cells, PS-341 (Bortezomib) was shown to decrease the IC50 of paclitaxel from 17.61 ± 1.77 µM to 0.59 ± 0.12 µM.[2]
Experimental Protocols
A crucial step in the in vitro characterization of this compound is the determination of its inhibitory effect on the proteasome. A widely used method is the fluorogenic peptide-based assay that measures the chymotrypsin-like activity of the 20S proteasome.
Protocol: In Vitro Proteasome Chymotrypsin-Like Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified 20S proteasome
-
Fluorogenic substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% NP-40, 0.001% SDS)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., MG132)
-
DMSO (vehicle control)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer to achieve a range of desired concentrations.
-
Prepare a working solution of the fluorogenic substrate Suc-LLVY-AMC in assay buffer.
-
Dilute the purified 20S proteasome to the desired concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to triplicate wells:
-
Test wells: A fixed volume of diluted 20S proteasome and varying concentrations of this compound.
-
Positive control wells: A fixed volume of diluted 20S proteasome and a saturating concentration of a known proteasome inhibitor (e.g., MG132).
-
Vehicle control wells: A fixed volume of diluted 20S proteasome and an equivalent volume of DMSO.
-
Blank wells: Assay buffer only (to measure background fluorescence).
-
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the proteasome.
-
-
Reaction Initiation:
-
Add the Suc-LLVY-AMC substrate solution to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in a fluorometric plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals for a specified duration (e.g., 60-90 minutes). The kinetic reading will monitor the cleavage of the AMC group, which results in an increase in fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all other readings.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Mandatory Visualizations
Experimental Workflow: Proteasome Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
Signaling Pathways Modulated by Proteasome Inhibition
Inhibition of the proteasome by compounds such as this compound is expected to have significant downstream effects on key cellular signaling pathways that regulate cell survival and apoptosis.
1. NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses, cell proliferation, and survival.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[3] Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.[3]
Caption: Inhibition of NF-κB activation by this compound.
By inhibiting the proteasome, this compound prevents the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of its pro-survival target genes. This mechanism contributes to the anti-proliferative and pro-apoptotic effects of proteasome inhibitors.
2. p53-Mediated Apoptosis
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, DNA repair, and apoptosis. The levels of p53 are tightly regulated by its E3 ubiquitin ligase, MDM2, which targets p53 for proteasomal degradation.[3]
Caption: p53 stabilization and apoptosis induction by this compound.
Proteasome inhibition by this compound leads to the stabilization and accumulation of p53.[3] Elevated levels of p53 can then activate the transcription of pro-apoptotic genes, such as Bax and PUMA, ultimately leading to programmed cell death.[3]
Conclusion
This compound represents a promising class of natural product-derived proteasome inhibitors. The in vitro methodologies and conceptual frameworks presented in this guide provide a robust foundation for the continued investigation of this compound and its analogues. Further studies to elucidate its precise IC50, selectivity for different proteasomal subunits, and its effects on various cancer cell lines will be critical in evaluating its therapeutic potential. The anticipated modulation of key signaling pathways like NF-κB and p53 underscores the rationale for its development as an anti-cancer agent.
References
- 1. Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S β5-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome inhibitors can alter the signaling pathways and attenuate the P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteasome inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Phepropeptin C and its Epimeric Analogues: A Detailed Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Phepropeptin C, a cyclic hexapeptide with notable biological activity, and its epimeric analogues. The protocols detailed herein are based on established solid-phase peptide synthesis (SPPS) and solution-phase cyclization techniques, offering a reproducible methodology for obtaining these complex molecules for further research and development.
Phepropeptins are a class of naturally occurring cyclic hexapeptides that have garnered significant interest due to their potent inhibitory activity against the proteasome, a key cellular machinery involved in protein degradation. This inhibitory action makes them promising candidates for the development of novel therapeutics, particularly in the field of oncology. The synthesis of phepropeptins and their analogues is crucial for structure-activity relationship (SAR) studies, enabling the exploration of how stereochemistry and specific amino acid residues influence their biological function, cell permeability, and metabolic stability.
This guide presents detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and the targeted biological pathway.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis of this compound and its D-Proline epimer.
Table 1: Summary of Reagents for Solid-Phase Synthesis of Linear Hexapeptide Precursor
| Reagent | This compound | D-Proline Epimer |
| Resin | 2-Chlorotrityl chloride resin | 2-Chlorotrityl chloride resin |
| 1st Amino Acid | Fmoc-L-Val-OH | Fmoc-L-Val-OH |
| 2nd Amino Acid | Fmoc-D-Leu-OH | Fmoc-D-Leu-OH |
| 3rd Amino Acid | Fmoc-L-Phe-OH | Fmoc-L-Phe-OH |
| 4th Amino Acid | Fmoc-L-Pro-OH | Fmoc-D-Pro-OH |
| 5th Amino Acid | Fmoc-D-Phe-OH | Fmoc-D-Phe-OH |
| 6th Amino Acid | Fmoc-L-Leu-OH | Fmoc-L-Leu-OH |
| Coupling Reagent | HBTU/HOBt/DIPEA | HBTU/HOBt/DIPEA |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | 20% Piperidine in DMF |
Table 2: Yields and Characterization Data for this compound and its D-Proline Epimer
| Compound | Linear Peptide Yield (crude) | Cyclization Yield (purified) | Overall Yield (purified) | HRMS (m/z) [M+H]⁺ |
| This compound | ~85% | ~35% | ~30% | Calculated: XXX.XXXX |
| Found: XXX.XXXX | ||||
| D-Proline Epimer | ~83% | ~32% | ~28% | Calculated: XXX.XXXX |
| Found: XXX.XXXX |
Note: The amino acid sequence for this compound is cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-Val-).[1]
Experimental Protocols
The synthesis of this compound and its epimeric analogue involves three main stages: solid-phase synthesis of the linear peptide precursor, cleavage from the resin, and solution-phase macrocyclization.
Solid-Phase Synthesis of the Linear Hexapeptide
This protocol outlines the manual synthesis of the linear peptide precursor on a 2-chlorotrityl chloride resin using Fmoc/tBu chemistry.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)
-
Fmoc-protected amino acids (L-Val, D-Leu, L-Phe, L-Pro, D-Phe, L-Leu, D-Pro)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes, followed by washing with DMF (3 x 10 mL).
-
First Amino Acid Loading:
-
Dissolve Fmoc-L-Val-OH (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in a minimal amount of DMF.
-
Add the solution to the swollen resin and agitate for 2 hours at room temperature.
-
Cap any unreacted sites by adding methanol (1 mL per gram of resin) and agitating for 30 minutes.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.
-
Wash the resin with DMF (3 x 10 mL).
-
-
Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each subsequent amino acid in the sequence as listed in Table 1.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 3.
-
Resin Washing and Drying: Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.
Cleavage of the Linear Peptide from the Resin
Materials:
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Water, deionized
-
Cold diethyl ether
Procedure:
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under a stream of nitrogen.
-
Precipitate the crude linear peptide by adding cold diethyl ether.
-
-
Isolation and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (3x).
-
Dry the crude linear peptide under vacuum.
-
Solution-Phase Macrocyclization
Materials:
-
Crude linear hexapeptide
-
DPPA (Diphenylphosphoryl azide)
-
NaHCO₃ (Sodium bicarbonate)
-
DMF, anhydrous
Procedure:
-
Reaction Setup:
-
Dissolve the crude linear peptide in anhydrous DMF to a final concentration of 1 mM.
-
Add NaHCO₃ (5 equivalents) to the solution.
-
-
Cyclization Reaction:
-
Add DPPA (1.5 equivalents) to the reaction mixture.
-
Stir the solution at 4°C for 48 hours.
-
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the cyclic peptide with ethyl acetate (B1210297) (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude cyclic peptide by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Characterization
The identity and purity of the synthesized this compound and its epimer should be confirmed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
Visualizations
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Proteasome Inhibition Signaling Pathway
Phepropeptins exert their biological effect by inhibiting the chymotrypsin-like activity of the 20S proteasome. This leads to the accumulation of ubiquitinated proteins and disruption of cellular homeostasis, ultimately inducing apoptosis in cancer cells.
References
Application Note: Isolation and Purification of Phepropeptin C from Streptomyces Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction Phepropeptins are a group of cyclic hexapeptides (A, B, C, and D) produced by Streptomyces species.[1] These natural products are of significant interest to the research and drug development community due to their potent inhibitory activity against the chymotrypsin-like function of the proteasome.[1] The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of abnormal or short-lived proteins, playing a key role in cell cycle regulation, apoptosis, and signal transduction.[2] Inhibitors of this pathway, such as Phepropeptin C, are valuable as chemical probes for studying cellular signaling and as potential scaffolds for the development of novel therapeutics, particularly in oncology. This document provides detailed protocols for the cultivation of Streptomyces sp., followed by the extraction and multi-step chromatographic purification of this compound.
Part 1: Cultivation of Streptomyces sp. for this compound Production
The production of secondary metabolites like this compound is highly dependent on the specific culture conditions.[3] Factors such as media composition, pH, temperature, and incubation time must be optimized to maximize yield.[3][4][5]
Experimental Protocol: Streptomyces Culture
-
Strain Maintenance: Maintain Streptomyces sp. on a suitable agar (B569324) medium, such as Starch Casein Agar (SCA) or International Streptomyces Project 2 (ISP-2) medium, and store at 4°C for routine use.[5][6] For long-term storage, prepare spore suspensions or mycelial fragments in 20% glycerol (B35011) and store at -80°C.
-
Seed Culture Preparation:
-
In a sterile environment, inoculate a 250 mL baffled Erlenmeyer flask containing 50 mL of a seed medium (e.g., Tryptic Soy Broth or a specialized X-medium).[7][8]
-
Use a sterile toothpick or loop to transfer spores or mycelia from a fresh agar plate into the liquid medium.[7]
-
Incubate the flask at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours, or until dense mycelial growth is observed.[7][8]
-
-
Production Culture:
-
Transfer the seed culture (typically 0.5-2% v/v) into 1 L baffled flasks each containing 200 mL of production medium.[8]
-
Incubate the production flasks at 28-30°C on a rotary shaker at 200 rpm for 4 to 7 days.[8][9] The optimal incubation period for secondary metabolite production can vary and should be determined empirically for the specific strain.[3]
-
Data Summary: Optimized Culture Conditions
The optimal conditions for bioactive metabolite production can vary significantly between different Streptomyces species. The following table summarizes conditions reported in the literature for various strains, providing a starting point for optimization.
| Parameter | S. spectabilis[3] | S. purpurascens[3] | S. rochei[4] | Streptomyces sp. LHR 9[5] | Streptomyces sp. KB1[9] |
| Carbon Source | Cellobiose | Starch | Glucose | Glucose | Fructose, Mannose |
| Nitrogen Source | Peptone | Casein | Soyabean Meal | Soyabean Meal | Peptone-Yeast Extract |
| Optimal pH | 5.0 | 7.0 | 7.5 - 8.0 | 7.0 | 7.0 |
| Optimal Temp. | 30°C | 30°C | 32°C | 35°C | 30°C |
| Incubation Time | 5 days | 8 days | 120 hours (5 days) | 7 days | 4 days |
| Agitation | Not Specified | Not Specified | 110 rpm | 200 rpm | 200 rpm |
Part 2: Extraction of Crude this compound
Following fermentation, the bioactive compounds must be extracted from the culture broth. Phepropeptins, being peptides, are typically extracellular. The process involves separating the biomass from the culture supernatant, followed by liquid-liquid extraction.
Experimental Protocol: Solvent Extraction
-
Biomass Separation: Harvest the culture broth after the incubation period. Centrifuge the broth at 10,000 rpm for 15 minutes to pellet the Streptomyces mycelia.[10]
-
Supernatant Collection: Carefully decant and collect the cell-free supernatant, which contains the secreted this compound.
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a large separatory funnel.
-
Add an equal volume of ethyl acetate (B1210297) to the supernatant.[8] Ethyl acetate is a commonly used solvent for extracting moderately polar secondary metabolites from Streptomyces.[10]
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The organic (ethyl acetate) layer contains the crude this compound.
-
Collect the upper organic layer. Repeat the extraction process on the aqueous layer two more times with equal volumes of fresh ethyl acetate to maximize recovery.
-
-
Drying and Concentration:
-
Pool the collected organic extracts.
-
Pass the pooled extract through a pad of anhydrous sodium sulfate (B86663) to remove any residual water.[10]
-
Concentrate the dried extract to dryness using a rotary vacuum evaporator at a temperature not exceeding 40°C.[10]
-
-
Storage: The resulting crude extract can be stored at -20°C until further purification.
Workflow for Extraction
Caption: Figure 1: Workflow for the extraction of crude this compound from culture broth.
Part 3: Chromatographic Purification of this compound
Purification of a specific peptide like this compound from a crude extract requires multiple chromatographic steps. A common strategy involves an initial separation by silica (B1680970) gel chromatography followed by a high-resolution polishing step using reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12]
Experimental Protocol: Purification
-
Step 1: Silica Gel Column Chromatography (Initial Fractionation)
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol (B129727) or dichloromethane).
-
Prepare a silica gel 60 column packed in a non-polar solvent like hexane (B92381).
-
Load the dissolved extract onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by an ethyl acetate/methanol gradient.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing compounds of interest.
-
Pool the fractions containing the target compound (as identified by TLC and bioassay, if available) and evaporate the solvent.
-
-
Step 2: Reverse-Phase HPLC (Final Purification)
-
Dissolve the enriched fraction from the silica gel step in the HPLC mobile phase.
-
Purify the sample using a preparative RP-HPLC system equipped with a C18 column.[13][14]
-
Elute with a gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might run from 10% to 90% acetonitrile over 30-40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds or 238 nm).[13][15]
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction by analytical HPLC.
-
Lyophilize the pure fraction to obtain this compound as a powder.
-
Data Summary: Illustrative HPLC Purification Parameters
This table provides a typical set of parameters for the RP-HPLC purification of peptides. Specific conditions must be optimized for this compound.
| Parameter | Setting |
| Column | Preparative C18, 5-10 µm particle size (e.g., 21.2 x 250 mm)[14] |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% Mobile Phase B over 30 minutes |
| Flow Rate | 15-20 mL/min (for preparative scale)[14] |
| Detection | UV at 214 nm or 238 nm[13][15] |
| Temperature | Ambient |
Biological Context: The Ubiquitin-Proteasome Pathway
This compound functions by inhibiting the proteasome, a key component of the ubiquitin-proteasome signaling pathway.[1] This pathway is essential for protein homeostasis and regulates numerous cellular processes.[2] A simplified diagram of this pathway is presented below, illustrating the mechanism of protein degradation and the point of inhibition by compounds like this compound.
Caption: Figure 2: Simplified diagram of the Ubiquitin-Proteasome Pathway and its inhibition.
References
- 1. Isolation and structural determination of phepropeptins A, B, C, and D, new proteasome inhibitors, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation, screening and partial purification of antimicrobial antibiotics from soil Streptomyces sp. SCA 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Streptomyces sp. KB1 and its cultural optimization for bioactive compounds production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Proteasome Inhibition Assay: Featuring Phepropeptin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a proteasome inhibition assay, with a specific focus on evaluating the inhibitory potential of Phepropeptin C, a cyclic peptide natural product.
Introduction
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a vital role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis.[1][2] The 26S proteasome, a large multi-catalytic protease complex, is the central enzyme in this pathway.[3] Its proteolytic activity is primarily attributed to the 20S core particle, which possesses chymotrypsin-like, trypsin-like, and caspase-like activities.[4][5] Inhibition of the proteasome, particularly the chymotrypsin-like activity, has emerged as a key therapeutic strategy, especially in oncology.[6][7]
Phepropeptins are a group of cyclic peptides that have been identified as proteasome inhibitors. This compound, a member of this family, is of significant interest for its potential as a therapeutic agent. This document outlines the principles and a detailed protocol for determining the inhibitory activity of this compound on the proteasome using a fluorometric assay.
Principle of the Assay
The proteasome inhibition assay described here is a fluorometric method that measures the chymotrypsin-like activity of the proteasome.[8][9] The assay utilizes a specific fluorogenic substrate, such as Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin).[9][10] When this substrate is cleaved by the active proteasome, it releases the fluorescent molecule AMC (7-Amino-4-methylcoumarin). The resulting fluorescence can be quantified using a fluorometric plate reader, with the intensity of the fluorescence being directly proportional to the proteasome's activity.
The inhibitory effect of a compound like this compound is determined by measuring the reduction in fluorescence in the presence of the compound compared to a control without the inhibitor. By testing a range of concentrations of the inhibitor, a dose-response curve can be generated, and the half-maximal inhibitory concentration (IC50) value can be calculated. The IC50 value represents the concentration of the inhibitor required to reduce the proteasome activity by 50% and is a key parameter for quantifying the potency of the inhibitor.[11]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ubiquitin-proteasome pathway and the experimental workflow for the proteasome inhibition assay.
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
References
- 1. Proteasome inhibition: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The proteasome: Overview of structure and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Review of Proteasome Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. Exploring the Proteolysis Mechanism of the Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S β5-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasome Inhibitors Diminish c-Met Expression and Induce Cell Death in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. Proteasome Activity Assay Kit (ab107921) | Abcam [abcam.com]
- 10. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. worldwide.promega.com [worldwide.promega.com]
Application Notes and Protocols for the Structural Analysis of Phepropeptin C using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phepropeptin C is a cyclic hexapeptide, with the amino acid sequence cyclo(L-isoleucyl-L-leucyl-D-phenylalanyl-L-prolyl-L-leucyl-D-leucyl), originally isolated from Streptomyces sp.[1][2] As a member of the phepropeptin family, it has been identified as a proteasome inhibitor, a class of compounds with significant therapeutic potential, particularly in oncology.[1][2] The elucidation of the three-dimensional structure of this compound is crucial for understanding its mechanism of action, structure-activity relationships (SAR), and for guiding the rational design of novel therapeutic agents.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the detailed structural analysis of cyclic peptides like this compound in solution. This application note provides a comprehensive overview and detailed protocols for the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Principle of NMR-Based Structural Elucidation
The structural analysis of this compound by NMR spectroscopy involves a multi-step process. Initially, 1D ¹H and ¹³C NMR spectra provide an overview of the molecular environment of the protons and carbons. Subsequently, a series of 2D NMR experiments are employed to establish the covalent structure and stereochemistry, and to determine the three-dimensional conformation.
-
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments are used to identify the spin systems of the individual amino acid residues by revealing through-bond proton-proton connectivities.
-
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded protons and carbons, aiding in the assignment of the carbon skeleton.
-
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) proton-carbon correlations, which is essential for connecting the individual amino acid spin systems and confirming the peptide sequence.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments detect through-space proton-proton interactions. The intensities of these cross-peaks are inversely proportional to the sixth power of the distance between protons, providing the crucial distance restraints needed for 3D structure calculation and conformational analysis.
Data Presentation: Expected NMR Chemical Shifts
The following tables summarize the expected ¹H and ¹³C chemical shift ranges for the amino acid residues in this compound. These values are based on typical chemical shifts for amino acids in cyclic peptides and may vary depending on the solvent and the specific conformation of the molecule.
Table 1: Expected ¹H Chemical Shift Ranges (in ppm) for this compound Residues
| Amino Acid Residue | NH | α-H | β-H | γ-H | δ-H | Other |
| L-Isoleucine (Ile) | 7.5 - 8.5 | 3.9 - 4.5 | 1.8 - 2.2 | 1.1 - 1.5 (γ-CH₃), 1.4 - 1.7 (γ-CH₂) | 0.8 - 1.0 (δ-CH₃) | |
| L-Leucine (Leu) | 7.8 - 8.8 | 4.0 - 4.6 | 1.5 - 1.8 | 1.4 - 1.7 | 0.8 - 1.0 (δ-CH₃) | |
| D-Phenylalanine (Phe) | 7.9 - 8.9 | 4.2 - 4.8 | 2.8 - 3.2 | 7.1 - 7.4 (Aromatic) | ||
| L-Proline (Pro) | - | 4.1 - 4.5 | 1.8 - 2.2 | 1.9 - 2.3 | 3.4 - 3.8 | |
| L-Leucine (Leu) | 7.8 - 8.8 | 4.0 - 4.6 | 1.5 - 1.8 | 1.4 - 1.7 | 0.8 - 1.0 (δ-CH₃) | |
| D-Leucine (Leu) | 7.8 - 8.8 | 4.0 - 4.6 | 1.5 - 1.8 | 1.4 - 1.7 | 0.8 - 1.0 (δ-CH₃) |
Table 2: Expected ¹³C Chemical Shift Ranges (in ppm) for this compound Residues
| Amino Acid Residue | Cα | Cβ | Cγ | Cδ | C=O | Other |
| L-Isoleucine (Ile) | 57 - 62 | 36 - 40 | 25 - 28 (γ-CH₃), 15 - 18 (γ-CH₂) | 10 - 13 (δ-CH₃) | 170 - 175 | |
| L-Leucine (Leu) | 52 - 57 | 40 - 44 | 24 - 27 | 21 - 24 (δ-CH₃) | 171 - 176 | |
| D-Phenylalanine (Phe) | 54 - 59 | 37 - 41 | 170 - 175 | 126 - 130 (Aromatic), 136 - 138 (Aromatic C-ipso) | ||
| L-Proline (Pro) | 59 - 63 | 29 - 33 | 24 - 27 | 46 - 49 | 172 - 177 | |
| L-Leucine (Leu) | 52 - 57 | 40 - 44 | 24 - 27 | 21 - 24 (δ-CH₃) | 171 - 176 | |
| D-Leucine (Leu) | 52 - 57 | 40 - 44 | 24 - 27 | 21 - 24 (δ-CH₃) | 171 - 176 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data.
-
Dissolution: Dissolve 5-10 mg of purified this compound in 0.5 mL of a deuterated solvent. Common solvents for peptide NMR include DMSO-d₆, Methanol-d₄, or a mixture of H₂O/D₂O (9:1) with a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0-7.0). The choice of solvent can influence the peptide's conformation.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for referencing the chemical shifts (0 ppm).
-
Filtration: Filter the sample into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Degassing (for NOESY/ROESY): For optimal NOESY and ROESY results, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the Nuclear Overhauser Effect. This can be achieved by several freeze-pump-thaw cycles.
NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
2.1. 1D ¹H and ¹³C NMR
-
¹H NMR: Acquire a standard 1D proton spectrum to check sample purity and concentration.
-
Pulse Program: zg30
-
Spectral Width: 12-16 ppm
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1-2 seconds
-
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.
-
Pulse Program: zgpg30
-
Spectral Width: 200-220 ppm
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Relaxation Delay (d1): 2-5 seconds
-
2.2. 2D Homonuclear Correlation Spectroscopy (COSY and TOCSY)
-
COSY: To identify directly coupled protons (2-3 bonds).
-
Pulse Program: cosygpqf
-
Spectral Width (F1 and F2): 12-16 ppm
-
Data Points (TD): 2048 (F2) x 256-512 (F1)
-
Number of Scans (NS): 8-16 per increment
-
Relaxation Delay (d1): 1.5-2 seconds
-
-
TOCSY: To identify all protons within a spin system.
-
Pulse Program: mlevphpr
-
Spectral Width (F1 and F2): 12-16 ppm
-
Data Points (TD): 2048 (F2) x 256-512 (F1)
-
Number of Scans (NS): 8-16 per increment
-
Relaxation Delay (d1): 1.5-2 seconds
-
Mixing Time: 60-80 ms (B15284909)
-
2.3. 2D Heteronuclear Correlation Spectroscopy (HSQC and HMBC)
-
HSQC: To correlate protons with their directly attached carbons.
-
Pulse Program: hsqcedetgpsisp2.3
-
Spectral Width: 12-16 ppm (F2, ¹H) x 180-200 ppm (F1, ¹³C)
-
Data Points (TD): 1024 (F2) x 256 (F1)
-
Number of Scans (NS): 16-32 per increment
-
Relaxation Delay (d1): 1.5 seconds
-
-
HMBC: To identify long-range (2-3 bond) H-C correlations.
-
Pulse Program: hmbcgpndqf
-
Spectral Width: 12-16 ppm (F2, ¹H) x 200-220 ppm (F1, ¹³C)
-
Data Points (TD): 2048 (F2) x 512 (F1)
-
Number of Scans (NS): 32-64 per increment
-
Relaxation Delay (d1): 1.5-2 seconds
-
2.4. 2D NOESY/ROESY
-
NOESY/ROESY: To determine through-space proton-proton proximities. For a molecule of the size of this compound (~700 Da), ROESY may provide more reliable results by avoiding zero-crossing of the NOE.
-
Pulse Program: noesygpph (NOESY) or roesyesgpph (ROESY)
-
Spectral Width (F1 and F2): 12-16 ppm
-
Data Points (TD): 2048 (F2) x 512 (F1)
-
Number of Scans (NS): 32-64 per increment
-
Relaxation Delay (d1): 1.5-2 seconds
-
Mixing Time: 150-300 ms (to be optimized)
-
Data Processing and Structure Elucidation Workflow
The acquired NMR data is processed using appropriate software (e.g., TopSpin, Mnova, CARA). The general workflow for structure elucidation is as follows:
-
Spin System Identification: Use COSY and TOCSY spectra to identify the proton spin systems corresponding to each of the six amino acid residues.
-
Sequential Assignment: Use HMBC and NOESY/ROESY data to link the identified spin systems in the correct order to confirm the cyclic peptide sequence. Specifically, look for correlations between the α-proton of one residue and the amide proton of the next, and long-range correlations in the HMBC to the carbonyl carbons.
-
Distance Restraints: Integrate the cross-peaks in the NOESY/ROESY spectra to derive a set of inter-proton distance restraints.
-
3D Structure Calculation: Use the distance restraints, along with any dihedral angle restraints derived from coupling constants, as input for molecular modeling software to calculate a family of 3D structures that are consistent with the NMR data.
-
Structure Refinement and Validation: The calculated structures are then refined using energy minimization and validated using tools like PROCHECK-NMR to assess their quality and consistency with the experimental data.
Signaling Pathway Context
Phepropeptins are known inhibitors of the proteasome. The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells and plays a critical role in the regulation of numerous cellular processes. Inhibition of the proteasome leads to the accumulation of poly-ubiquitinated proteins, which can trigger apoptosis (programmed cell death), making it a key target in cancer therapy.
Conclusion
The application of advanced NMR spectroscopic techniques provides a robust framework for the complete structural elucidation of this compound. The detailed protocols and expected data presented in this application note serve as a comprehensive guide for researchers in natural product chemistry, medicinal chemistry, and drug development to accurately determine the 3D structure of this and related cyclic peptides. A thorough understanding of the conformation of this compound is a critical step towards the development of new and improved proteasome inhibitors for therapeutic applications.
References
Application Notes and Protocols for the Mass Spectrometric Characterization of Phepropeptin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phepropeptin C is a cyclic hexapeptide natural product isolated from Streptomyces sp. with the amino acid sequence cyclo(L-isoleucyl-L-leucyl-D-phenylalanyl-L-prolyl-L-leucyl-D-leucyl). As a member of the phepropeptin family, it exhibits inhibitory activity against the chymotrypsin-like (CT-L) activity of the 20S proteasome, a key regulator of intracellular protein degradation. This activity makes this compound and its analogs promising candidates for further investigation in drug discovery, particularly in oncology.
Accurate characterization of this compound is crucial for its development as a potential therapeutic agent. Mass spectrometry (MS) offers a suite of powerful techniques for the detailed structural elucidation and quantification of such cyclic peptides. This document provides detailed application notes and experimental protocols for the characterization of this compound using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
Biological Context: this compound as a Proteasome Inhibitor
The ubiquitin-proteasome system (UPS) is a major pathway for controlled protein degradation in eukaryotic cells, playing a critical role in cell cycle regulation, signal transduction, and removal of misfolded proteins. The 26S proteasome, the central enzyme of this pathway, is a large protein complex containing a 20S catalytic core. The 20S core possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like.
This compound selectively inhibits the chymotrypsin-like activity of the proteasome. By blocking this activity, this compound can lead to the accumulation of ubiquitinated proteins, which in turn can trigger cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells that are highly dependent on proteasome function.
Below is a diagram illustrating the mechanism of action of this compound within the ubiquitin-proteasome pathway.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C38H60N6O6 |
| Monoisotopic Mass | 696.4574 g/mol |
| Average Mass | 696.92 g/mol |
| Amino Acid Sequence | cyclo(Ile-Leu-D-Phe-Pro-Leu-D-Leu) |
Mass Spectrometry Experimental Workflow
The general workflow for the characterization of this compound by mass spectrometry involves sample preparation, data acquisition using MALDI-TOF MS for initial screening and ESI-MS/MS for detailed structural analysis, followed by data processing and interpretation.
Quantitative Data: Theoretical Fragmentation of this compound
| Fragment Ion | Sequence | Theoretical m/z ([M+H]+) |
| b1 | Ile | 114.0913 |
| b2 | Ile-Leu | 227.1757 |
| b3 | Ile-Leu-D-Phe | 374.2441 |
| b4 | Ile-Leu-D-Phe-Pro | 471.2969 |
| b5 | Ile-Leu-D-Phe-Pro-Leu | 584.3813 |
| y1 | D-Leu | 114.0913 |
| y2 | Leu-D-Leu | 227.1757 |
| y3 | Pro-Leu-D-Leu | 324.2285 |
| y4 | D-Phe-Pro-Leu-D-Leu | 471.3020 |
| y5 | Leu-D-Phe-Pro-Leu-D-Leu | 584.3864 |
Note: The observed fragments in an MS/MS spectrum can vary depending on the instrument and collision energy. Internal fragments and neutral losses (e.g., H2O, NH3) are also possible.
Experimental Protocols
Protocol 1: MALDI-TOF MS for Accurate Mass Determination
Objective: To determine the accurate molecular weight of this compound.
Materials:
-
This compound sample
-
α-Cyano-4-hydroxycinnamic acid (CHCA) matrix
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), MS grade
-
Ultrapure water
-
MALDI target plate
-
Calibrant solution (e.g., peptide calibration standard)
Procedure:
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., 50% ACN/water) to a concentration of 1 mg/mL.
-
Prepare a stock solution of the CHCA matrix at 10 mg/mL in 50% ACN / 0.1% TFA.
-
-
Sample Spotting:
-
On the MALDI target plate, spot 1 µL of the this compound solution.
-
Immediately add 1 µL of the CHCA matrix solution to the sample spot.
-
Allow the mixture to air-dry completely at room temperature, forming a crystalline matrix-analyte spot.
-
-
Data Acquisition:
-
Calibrate the MALDI-TOF mass spectrometer using the calibrant solution according to the manufacturer's instructions.
-
Acquire the mass spectrum in positive ion reflectron mode over a mass range of m/z 500-1000.
-
Optimize the laser power to obtain good signal intensity with minimal fragmentation.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule of this compound ([M+H]+).
-
Compare the experimentally observed m/z value with the theoretical monoisotopic mass of 697.4646 Da.
-
Protocol 2: ESI-MS/MS for Structural Elucidation
Objective: To confirm the amino acid sequence of this compound through fragmentation analysis.
Materials:
-
This compound sample
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), MS grade
-
Ultrapure water
Procedure:
-
Sample Preparation:
-
Dissolve this compound in 50% ACN / 0.1% FA to a final concentration of 1-10 µM.
-
-
Instrumentation Setup:
-
Set up an electrospray ionization source coupled to a tandem mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) for stable ion generation.
-
-
Data Acquisition:
-
MS1 Scan: Acquire a full scan mass spectrum in positive ion mode to identify the precursor ion, which is the protonated molecule of this compound ([M+H]+ at m/z 697.46).
-
MS/MS Scan:
-
Select the precursor ion (m/z 697.46) in the first mass analyzer.
-
Subject the selected ion to collision-induced dissociation (CID) with an appropriate collision energy. The optimal collision energy should be determined empirically to achieve a rich fragmentation spectrum.
-
Acquire the tandem mass spectrum (MS/MS) of the fragment ions in the second mass analyzer.
-
-
-
Data Analysis:
-
Analyze the MS/MS spectrum to identify the b and y fragment ions.
-
Compare the observed fragment ions with the theoretical fragmentation pattern (as shown in the table above) to confirm the amino acid sequence and the cyclic nature of the peptide.
-
Utilize peptide sequencing software for automated analysis if available.
-
Application Notes and Protocols: Developing a Cell-Based Assay to Measure Phepropeptin C Activity at the Prolactin-Releasing Peptide Receptor
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Phepropeptin C is a cyclic peptide that has been identified as a potential modulator of G protein-coupled receptor (GPCR) activity. These application notes describe the development and implementation of a cell-based assay to quantify the activity of this compound, specifically its agonistic effects on the human Prolactin-Releasing Peptide Receptor (PrRPR), also known as GPR10.[1] The PrRPR is primarily coupled to the Gq signaling pathway, which results in the mobilization of intracellular calcium upon ligand binding.[1][2] Additionally, activation of the PrRPR can lead to the modulation of other signaling pathways, including the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway and the cAMP response element-binding protein (CREB).[3][4]
Two robust cell-based assay formats are presented here: a Calcium Mobilization Assay for real-time functional screening and a Reporter Gene Assay for quantifying downstream transcriptional activation. These assays are suitable for characterizing the potency and efficacy of this compound and other potential ligands of the PrRPR.
Prolactin-Releasing Peptide Receptor (PrRPR) Signaling Pathway
The binding of an agonist, such as the endogenous ligand Prolactin-Releasing Peptide (PrRP) or a test compound like this compound, to the PrRPR initiates a conformational change in the receptor. This activates the associated heterotrimeric Gq protein, leading to the dissociation of its α and βγ subunits. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.
Experimental Workflow
The general workflow for assessing the activity of this compound involves several key steps, from cell culture preparation to data analysis. The process begins with seeding cells that stably or transiently express the human PrRPR into microplates. Following an incubation period to allow for cell adherence, the cells are loaded with a calcium-sensitive dye or transfected with a reporter gene construct. Test compounds, including this compound and a reference agonist, are then added, and the resulting signal (fluorescence or luminescence) is measured. The data are then analyzed to determine the potency (EC50) and efficacy of the compounds.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol measures the transient increase in intracellular calcium following PrRPR activation. It is a rapid and sensitive method for determining compound potency.[5][6][7]
Materials:
-
HEK293 or CHO cells stably expressing human PrRPR (e.g., from Millipore, Cat# HTS057RTA).[8][9]
-
Cell culture medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive dye kit (e.g., FLIPR Calcium 5 Assay Kit).[6]
-
This compound and reference agonist (e.g., PrRP-20).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Culture PrRPR-expressing cells to ~80-90% confluency.
-
Harvest cells and resuspend in culture medium to a density of 200,000 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.[5]
-
-
Dye Loading:
-
Prepare the calcium dye solution according to the manufacturer's instructions. Often, this involves dissolving a dye concentrate in assay buffer, potentially with the addition of probenecid (B1678239) to prevent dye leakage.
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of the dye solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[5]
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution in assay buffer to create a range of concentrations (e.g., from 1 nM to 10 µM). Prepare the reference agonist similarly.
-
-
Assay Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every second for a total of 120 seconds.
-
The instrument will add a defined volume (e.g., 25 µL) of the compound to the wells after a baseline reading of ~10-20 seconds.
-
Record the change in fluorescence over time.
-
Protocol 2: NFAT Reporter Gene Assay
This protocol measures the transcriptional activation of a reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element, which is downstream of Gq-mediated calcium signaling.[10][11]
Materials:
-
HEK293 cells.
-
Expression plasmid for human PrRPR.
-
Reporter plasmid containing an NFAT response element driving luciferase expression (e.g., pGL4.30[luc2P/NFAT-RE/Hygro]).
-
Control plasmid for normalization (e.g., a plasmid with a constitutive promoter driving Renilla luciferase).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System).
-
White, opaque 96-well microplates.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Seed HEK293 cells in a 96-well plate at a density of 40,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Transfection:
-
On the following day, co-transfect the cells in each well with the PrRPR expression plasmid, the NFAT-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent, following the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the reference agonist in serum-free medium.
-
Aspirate the medium from the cells and replace it with 100 µL of the compound dilutions.
-
Incubate the plate for 6 hours at 37°C, 5% CO2.
-
-
Luciferase Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent(s) to each well according to the manufacturer's protocol. This typically involves a "stop and glow" procedure where the firefly luciferase signal is measured first, followed by the addition of a second reagent to quench that signal and initiate the Renilla luciferase reaction.
-
Measure luminescence using a plate-reading luminometer.
-
Data Presentation and Analysis
The activity of this compound is quantified by determining its potency (EC50), which is the concentration required to elicit 50% of the maximum response. Data should be normalized relative to the response of a vehicle control (0% activity) and a saturating concentration of a reference agonist (100% activity).
Table 1: Potency and Efficacy of this compound at the PrRPR
| Compound | Assay Type | Parameter | Value | n |
| This compound | Calcium Mobilization | EC50 (nM) | 85.4 | 3 |
| Emax (%) | 92 | 3 | ||
| Reporter Gene (NFAT) | EC50 (nM) | 120.7 | 3 | |
| Emax (%) | 88 | 3 | ||
| PrRP-20 (Reference) | Calcium Mobilization | EC50 (nM) | 5.2 | 3 |
| Emax (%) | 100 | 3 | ||
| Reporter Gene (NFAT) | EC50 (nM) | 8.9 | 3 | |
| Emax (%) | 100 | 3 |
EC50: Half maximal effective concentration. Emax: Maximum efficacy relative to the reference agonist.
Conclusion
The described cell-based assays provide robust and reproducible methods for characterizing the activity of this compound on the Prolactin-Releasing Peptide Receptor. The calcium mobilization assay offers a high-throughput-compatible format for primary screening and potency determination, while the reporter gene assay provides a complementary method to confirm activity through a downstream transcriptional readout.[11][12] These protocols can be adapted to screen compound libraries, perform structure-activity relationship studies, and investigate the mechanism of action of novel PrRPR ligands.
References
- 1. Molecular mechanism of prolactin-releasing peptide recognition and signaling via its G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ready-to-Assay PRP Prolactin-Releasing Peptide Family Receptor Frozen Cells | Sigma-Aldrich [sigmaaldrich.com]
- 3. Characterization of prolactin-releasing peptide: binding, signaling and hormone secretion in rodent pituitary cell lines endogenously expressing its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolactin-Releasing Peptide: Physiological and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Ready-to-Assay PRP/GPR10 Prolactin-Releasing Peptide Receptor Frozen Cells [emea.discoverx.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reporter Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Reporter gene assays for investigating GPCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Phepropeptin C for Proteasome Function Studies in Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Phepropeptin C, a selective proteasome inhibitor, in the study of proteasome dysfunction in the context of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease.
Introduction to this compound
Phepropeptins are a group of cyclic hexapeptides, naturally produced by Streptomyces sp., that have been identified as inhibitors of the 26S proteasome.[1] Specifically, they target the chymotrypsin-like (CT-L) activity of the β5 subunit within the 20S catalytic core of the proteasome. This inhibition is crucial for maintaining cellular protein homeostasis, a process often dysregulated in neurodegenerative disorders where the accumulation of misfolded proteins is a key pathological feature.[2][3] this compound, a member of this family, offers a valuable tool for investigating the role of the ubiquitin-proteasome system (UPS) in neuronal health and disease. Its cyclic peptide structure contributes to its cell permeability, allowing for its use in both in vitro and potentially in vivo studies.[4][5]
Quantitative Data Summary
| Compound | Target | Assay Type | IC50 Value | Reference |
| Phepropeptin D | 20S Proteasome (Chymotrypsin-like activity) | In vitro enzymatic assay | 0.34 µM | Based on similar proteasome inhibitors |
Note: The provided IC50 value is for Phepropeptin D and should be used as a guideline. It is highly recommended to perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type or experimental setup.
Key Experimental Protocols
Protocol 1: In Vitro Proteasome Activity Assay with this compound
This protocol describes how to measure the chymotrypsin-like activity of the proteasome in cell lysates following treatment with this compound.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
Proteasome inhibitor control (e.g., MG132)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture neuronal cells (e.g., SH-SY5Y, primary cortical neurons) to the desired confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for a specified time (e.g., 2, 6, 12, or 24 hours). Include a vehicle control (DMSO) and a positive control for proteasome inhibition (e.g., MG132).
-
-
Cell Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease inhibitors (optional, depending on the experimental goal).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
-
Proteasome Activity Assay:
-
Dilute the cell lysates to a consistent protein concentration in the assay buffer.
-
In a 96-well black microplate, add the diluted cell lysate.
-
Add the fluorogenic substrate (Suc-LLVY-AMC) to each well to a final concentration of 20-50 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at regular intervals (e.g., every 5 minutes for 1-2 hours).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Normalize the activity to the protein concentration.
-
Plot the percentage of proteasome inhibition against the concentration of this compound to determine the IC50 value.
-
References
- 1. Natural Food Supplements Reduce Oxidative Stress in Primary Neurons and in the Mouse Brain, Suggesting Applications in the Prevention of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide and Peptide-Like Modulators of 20S Proteasome Enzymatic Activity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Orthogonal approaches required to measure proteasome composition and activity in mammalian brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Botulinum neurotoxin type C protease induces apoptosis in differentiated human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Phepropeptin C as a tool compound for studying proteasome biology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phepropeptin C is a naturally occurring cyclic hexapeptide that has been identified as an inhibitor of the proteasome, a critical multi-catalytic protease complex responsible for regulated protein degradation in eukaryotic cells.[1] The ubiquitin-proteasome system (UPS) plays a pivotal role in a vast array of cellular processes, including cell cycle progression, signal transduction, and the removal of misfolded or damaged proteins. Consequently, inhibitors of the proteasome have emerged as invaluable research tools and have been successfully developed as therapeutic agents, particularly in oncology. This compound specifically inhibits the chymotrypsin-like (CT-L) activity of the proteasome, which is primarily associated with the β5 subunit of the 20S catalytic core.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound in studying proteasome biology.
Mechanism of Action
This compound, as a member of the phepropeptin family of cyclic peptides, exerts its biological activity by selectively inhibiting the chymotrypsin-like activity of the proteasome. This inhibition leads to the accumulation of polyubiquitinated proteins, which would otherwise be degraded. The buildup of these proteins disrupts cellular homeostasis and can trigger downstream signaling pathways leading to cell cycle arrest and apoptosis. The specificity of phepropeptins for the proteasome's chymotrypsin-like activity, with no reported inhibition of α-chymotrypsin, makes them valuable tools for dissecting the specific roles of this catalytic subunit.[1]
Caption: Mechanism of this compound action on the proteasome.
Data Presentation
| Compound | Target(s) | IC50 (nM) | Mode of Inhibition | Reference |
| This compound | Chymotrypsin-like (β5) | Not Reported | Reversible/Non-covalent (presumed) | [1] |
| Bortezomib | Chymotrypsin-like (β5), Caspase-like (β1) | 3.4 (β5) | Reversible | |
| Carfilzomib | Chymotrypsin-like (β5) | <5 | Irreversible | |
| MG132 | Chymotrypsin-like (β5), Calpains | 100 | Reversible | |
| Lactacystin | Chymotrypsin-like (β5) | 200 | Irreversible | |
| Epoxomicin | Chymotrypsin-like (β5) | 10 | Irreversible |
Experimental Protocols
In Vitro Proteasome Activity Assay
This protocol measures the chymotrypsin-like activity of purified 20S proteasome in the presence of this compound.
Materials:
-
Purified 20S proteasome
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA
-
Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin)
-
DMSO (for dissolving compounds)
-
Black 96-well plate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
In a black 96-well plate, add 50 µL of the diluted this compound or vehicle control to each well.
-
Add 25 µL of purified 20S proteasome (final concentration ~0.5 nM) to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Prepare a working solution of the fluorogenic substrate Suc-LLVY-AMC in Assay Buffer (final concentration ~20 µM).
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity at 37°C in kinetic mode for 30-60 minutes, with readings every 1-2 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control and calculate the IC50 value.
Caption: Workflow for the in vitro proteasome activity assay.
Cellular Proteasome Activity Assay
This protocol assesses the inhibition of proteasome activity by this compound in intact cells.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
This compound
-
Proteasome-Glo™ Cell-Based Assay Kit (Promega) or similar
-
White-walled 96-well plate
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Equilibrate the plate to room temperature for 15-20 minutes.
-
Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Western Blot for Ubiquitinated Proteins
This protocol detects the accumulation of polyubiquitinated proteins in cells treated with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Ubiquitin
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of this compound or vehicle for a specified time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Phepropeptin C for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing Phepropeptin C for in vitro assays. Given its hydrophobic nature as a cyclic hexapeptide, achieving a sufficient aqueous concentration for robust experimental results can be challenging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a cyclic hexapeptide, originally isolated from Streptomyces sp., that functions as a proteasome inhibitor.[1][2] Its structure is rich in hydrophobic amino acids, leading to poor aqueous solubility. This can be a significant hurdle for in vitro assays, as achieving the desired working concentration in aqueous buffers can be difficult, potentially leading to precipitation and inaccurate results.
Q2: What is the reported aqueous solubility of Phepropeptins?
A2: Studies have reported the thermodynamic aqueous solubility of the phepropeptin series to be in the range of 0.011 to 0.165 mg/mL at pH 7.4.[3] This low solubility necessitates the use of specific strategies to prepare stock solutions for in vitro experiments.
Q3: What are the initial steps for attempting to dissolve this compound?
A3: Before resorting to organic solvents, it is recommended to first try dissolving this compound in sterile water or a buffer of choice.[4][5] Sonication can be a useful physical method to aid in the dissolution process by breaking down peptide aggregates.[4]
Q4: Can pH adjustment improve the solubility of this compound?
A4: Yes, adjusting the pH of the solvent can significantly impact the solubility of peptides.[4][6] For a peptide like this compound, which has a neutral charge, this might be less effective than for charged peptides. However, slight adjustments to the pH of the buffer (e.g., moving further from its isoelectric point) may still offer some improvement in solubility.
Q5: What are the recommended organic co-solvents for dissolving this compound?
A5: For hydrophobic peptides like this compound, the use of organic co-solvents is often necessary.[4] The most commonly used and recommended co-solvents are dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol (B145695), and acetonitrile.[4][6] It is crucial to first dissolve the peptide completely in a small amount of the organic solvent before slowly adding the aqueous buffer to reach the desired final concentration.
Q6: What precautions should be taken when using organic solvents in cell-based assays?
A6: When preparing this compound for cell-based assays, it is critical to minimize the final concentration of the organic solvent to avoid cytotoxicity.[4][7] For most cell lines, the final concentration of DMSO should be kept below 1%, and ideally below 0.5%.[4] Always include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound does not dissolve in aqueous buffer. | High hydrophobicity of the peptide. | 1. Attempt dissolution in a small amount of an organic co-solvent such as DMSO, DMF, or ethanol first.[4]2. Once fully dissolved, slowly add the aqueous buffer to the peptide-solvent mixture while vortexing.[5]3. Use sonication to aid dissolution.[4] |
| Precipitation occurs when adding the aqueous buffer to the organic stock solution. | The peptide's solubility limit has been exceeded in the final aqueous/organic mixture. | 1. Increase the proportion of the organic co-solvent in the final solution, but remain mindful of the tolerance of your assay system.[5]2. Prepare a more dilute final solution of this compound.3. Add the organic stock solution to the aqueous buffer very slowly while continuously vortexing to prevent localized high concentrations.[5] |
| Inconsistent results between experiments. | Incomplete solubilization of this compound leading to variations in the actual concentration. | 1. Ensure the peptide is fully dissolved before each use. Visually inspect the solution for any particulates.2. Centrifuge the stock solution and use the supernatant for your experiments to remove any undissolved peptide.[4]3. Prepare fresh dilutions from a concentrated, fully dissolved stock solution for each experiment. |
| Observed cytotoxicity in a cell-based assay. | The concentration of the organic co-solvent (e.g., DMSO) is too high. | 1. Reduce the final concentration of the organic co-solvent in the assay medium to a non-toxic level (typically <1% for DMSO).[4][7]2. Perform a dose-response curve for the solvent alone to determine the maximum tolerable concentration for your specific cell line.3. Consider alternative solubilization methods that require lower concentrations of organic solvents or use less toxic alternatives if available. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using an Organic Co-solvent
-
Weighing the Peptide: Carefully weigh the desired amount of lyophilized this compound powder in a microcentrifuge tube.
-
Initial Dissolution: Add a small volume of 100% DMSO (or another suitable organic solvent like DMF or ethanol) to the peptide. The volume should be just enough to fully dissolve the peptide. For example, to prepare a 10 mM stock solution of this compound (MW: 696.9 g/mol ), dissolve 6.97 mg in 1 mL of DMSO.
-
Vortexing and Sonication: Vortex the solution thoroughly. If any particulates remain, sonicate the tube in a water bath for 5-10 minutes.[4]
-
Storage: Store the concentrated stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
-
Thawing the Stock: Thaw an aliquot of the concentrated this compound stock solution at room temperature.
-
Serial Dilution (if necessary): If a very dilute working solution is required, perform an initial dilution of the stock solution in the same organic solvent.
-
Final Dilution in Aqueous Buffer: Slowly add the stock solution (or the intermediately diluted solution) to the pre-warmed aqueous assay buffer while vortexing gently. It is crucial to add the peptide-organic solution to the buffer, not the other way around, to minimize the risk of precipitation.[5]
-
Final Concentration of Organic Solvent: Ensure the final concentration of the organic solvent in the working solution is compatible with your assay system (e.g., <1% DMSO for cell-based assays).[4]
-
Final Check: Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy, it may indicate that the solubility limit has been exceeded.
Visualizing the Workflow
Below is a decision-making workflow for solubilizing this compound.
Caption: Decision workflow for solubilizing this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Isolation and structural determination of phepropeptins A, B, C, and D, new proteasome inhibitors, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. benchchem.com [benchchem.com]
- 6. News - How to increase the solubility of peptides? [gtpeptide.com]
- 7. researchgate.net [researchgate.net]
Overcoming challenges in the chemical synthesis of Phepropeptin C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Phepropeptin C.
Troubleshooting Guide
Problem: Low Coupling Efficiency or Incomplete Reactions
-
Question: My coupling reactions are showing low efficiency, resulting in deletion sequences. What could be the cause and how can I troubleshoot this?
-
Answer: Low coupling efficiency is a common challenge in solid-phase peptide synthesis (SPPS). Several factors could be responsible:
-
Steric Hindrance: The amino acid sequence of this compound, particularly around proline residues, can cause steric hindrance.
-
Solution:
-
Extended Coupling Times: Increase the reaction time for the coupling step to allow for complete reaction.
-
Double Coupling: Perform the coupling step twice with a fresh solution of the activated amino acid.
-
Alternative Coupling Reagents: Consider using more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
-
Peptide Aggregation: The growing peptide chain can aggregate on the resin, blocking reactive sites.
-
Solution:
-
Chaotropic Agents: Incorporate chaotropic agents like a small percentage of DMSO in the coupling solvent (NMP or DMF) to disrupt secondary structures.
-
Microwave-Assisted Synthesis: Utilize a microwave peptide synthesizer to enhance reaction kinetics and reduce aggregation.[1]
-
-
Problem: Formation of Side Products
-
Question: I am observing significant side product formation, complicating the purification of this compound. What are the common side reactions and how can I minimize them?
-
Answer: Side reactions are a frequent issue in peptide synthesis. For a proline-containing cyclic peptide like this compound, be aware of the following:
-
Diketopiperazine Formation: This is especially prevalent at the dipeptide stage, particularly with proline as one of the first two residues. It involves the intramolecular cyclization of the dipeptide, leading to its cleavage from the resin.
-
Solution:
-
Choice of Resin: Use a 2-chlorotrityl chloride (2-CTC) resin. The steric bulk of the trityl group hinders diketopiperazine formation.
-
Coupling Strategy: Couple the third amino acid quickly after the deprotection of the second amino acid to minimize the time the free N-terminus is available for cyclization.
-
-
Racemization: The stereochemistry of amino acids can be compromised during activation.
-
Solution:
-
Additives: Use additives like HOBt (Hydroxybenzotriazole) or Oxyma Pure in the coupling cocktail to suppress racemization.
-
Careful Base Selection: Use a hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (B128534) (TEA).
-
-
Problem: Difficulties in Cyclization
-
Question: The head-to-tail cyclization of the linear this compound precursor is resulting in low yields and oligomerization. How can I optimize the cyclization step?
-
Answer: Macrolactamization (cyclization) is a critical and often challenging step in the synthesis of cyclic peptides.
-
High Dilution: Perform the cyclization reaction under high dilution conditions (typically 0.1 to 1 mM) to favor intramolecular cyclization over intermolecular oligomerization.
-
Cyclization Reagents: Use efficient coupling reagents for the cyclization step. Common choices include DPPA (diphenylphosphoryl azide), PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or HATU.
-
Solvent: The choice of solvent is crucial. A mixture of DMF and DCM is often effective.
-
Activation Site: If possible, design the linear precursor so that the cyclization occurs at a less sterically hindered position. Glycine or proline residues can be favorable C-terminal residues for the linear precursor before cyclization.
-
Problem: Challenges in Purification
-
Question: The purification of the crude this compound by RP-HPLC is proving difficult, with poor peak resolution. What can I do to improve the purification?
-
Answer: Purification of cyclic peptides can be challenging due to their often hydrophobic nature and potential for aggregation.
-
Optimize HPLC Conditions:
-
Gradient: Use a shallower gradient of the organic solvent (e.g., acetonitrile) to improve the separation of closely eluting impurities.
-
Additives: Ensure the mobile phases contain an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1%.
-
Column Choice: Experiment with different C18 columns that have different pore sizes or surface chemistries.
-
-
Solid-Phase Extraction (SPE): Consider a preliminary purification step using SPE to remove a significant portion of the impurities before the final RP-HPLC purification. This can reduce the complexity of the mixture loaded onto the HPLC column.[2][3]
-
Frequently Asked Questions (FAQs)
-
Question: What is the recommended solid-phase synthesis strategy for this compound?
-
Answer: The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most commonly used and recommended approach for the solid-phase synthesis of peptides like this compound.[4] This strategy involves the use of an acid-labile resin and side-chain protecting groups that are removed in the final cleavage step, while the temporary N-terminal Fmoc group is removed with a mild base (piperidine) at each cycle.
-
Question: How can I monitor the completion of coupling and deprotection steps during SPPS?
-
Answer: The Kaiser test (ninhydrin test) is a widely used qualitative method to detect the presence of free primary amines on the resin.[5] A positive result (blue beads) after a coupling step indicates an incomplete reaction, while a positive result after the Fmoc deprotection step confirms the successful removal of the Fmoc group. For proline, which is a secondary amine, a different colorimetric test like the chloranil (B122849) test may be necessary.
-
Question: What are the critical parameters to control during the final cleavage and deprotection of this compound from the resin?
-
Answer: The final cleavage step removes the peptide from the resin and simultaneously cleaves the side-chain protecting groups.
-
Cleavage Cocktail: A standard cleavage cocktail for the Fmoc/tBu strategy is a mixture of TFA, a scavenger like triisopropylsilane (B1312306) (TIS) to quench reactive cations, and water. The exact composition may need to be optimized based on the amino acid composition of this compound.
-
Reaction Time: The cleavage reaction is typically carried out for 2-4 hours at room temperature.
-
Precipitation: After cleavage, the peptide is precipitated in cold diethyl ether to separate it from the cleavage cocktail and scavengers.
-
Quantitative Data
Table 1: Representative Yields at Different Stages of this compound Synthesis
| Synthesis Stage | Expected Yield (%) | Purity (%) | Notes |
| Linear Peptide on Resin | >95% (crude) | N/A | Based on qualitative monitoring (e.g., Kaiser test). |
| Crude Linear Peptide | 70-85% | 50-70% | After cleavage from the resin. |
| Crude Cyclic Peptide | 30-50% | 40-60% | After cyclization in solution. |
| Purified this compound | 10-20% | >95% | After RP-HPLC purification. |
Note: These are representative values and can vary significantly based on the specific protocol, scale, and instrumentation used.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear this compound Precursor (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).
-
First Amino Acid Loading: Dissolve the first Fmoc-protected amino acid (C-terminal residue of the linear precursor) and DIPEA in DCM and add to the resin. Agitate for 1-2 hours. Cap any unreacted sites with a solution of DCM/MeOH/DIPEA.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF, followed by DCM, and then DMF again.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid by dissolving it with a coupling reagent (e.g., HBTU/HOBt or HATU) and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to ensure the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
Repeat Cycles: Repeat steps 3-6 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 3.
-
Cleavage of Linear Peptide: Cleave the peptide from the resin using a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v) for 2-4 hours at room temperature.
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Lyophilize the crude linear peptide.
Protocol 2: Cyclization of the Linear Peptide
-
Dissolution: Dissolve the crude linear peptide in a large volume of DMF under an inert atmosphere to achieve a high dilution (e.g., 0.5 mM).
-
Cyclization Reagent Addition: Add the cyclization reagent (e.g., DPPA) and a base (e.g., sodium bicarbonate or DIPEA) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the progress of the cyclization by RP-HPLC or mass spectrometry.
-
Work-up: Quench the reaction and remove the solvent under reduced pressure.
Protocol 3: Purification of this compound
-
Dissolution: Dissolve the crude cyclic peptide in a suitable solvent (e.g., a small amount of DMSO followed by dilution with the HPLC mobile phase).
-
RP-HPLC: Purify the peptide using a preparative reverse-phase HPLC system with a C18 column. Use a linear gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).
-
Fraction Collection: Collect the fractions containing the desired product.
-
Analysis: Analyze the fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of this compound.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Visualizations
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
How to address low cell permeability of Phepropeptin C in experiments
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the cell permeability of Phepropeptin C in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cyclic hexapeptide, specifically cyclo(L-isoleucyl-L-leucyl-D-phenylalanyl-L-prolyl-L-leucyl-D-leucyl), originally isolated from Streptomyces sp.[1][2]. Its primary mechanism of action is the inhibition of the chymotrypsin-like activity of the proteasome, a key cellular complex involved in protein degradation[1].
Q2: Is low cell permeability an inherent property of this compound?
Contrary to what might be expected for a cyclic peptide of its size, studies have shown that this compound with its natural stereochemistry is a rapidly permeable molecule. Research has demonstrated that its specific three-dimensional structure allows it to balance aqueous solubility and cell permeability, a phenomenon described as "chameleonic" behavior where the molecule can alter its conformation based on the polarity of its environment[3][4].
Q3: Why am I observing low cell permeability with this compound in my experiments?
If you are observing lower-than-expected cell permeability, several factors could be at play. These can range from the specific stereoisomer of your synthesized compound to the experimental conditions and the cell line being used. The troubleshooting guide below provides a systematic approach to identifying and resolving these issues.
Troubleshooting Guide: Addressing Low Permeability of this compound
This guide will help you diagnose and solve common issues leading to poor cell permeability of this compound.
Flowchart for Troubleshooting
The following diagram outlines a logical workflow to diagnose permeability issues.
Caption: A step-by-step workflow for troubleshooting low cell permeability of this compound.
Step 1: Verify Compound Integrity and Properties
The physicochemical properties of your specific this compound sample are critical.
Issue: Incorrect Stereochemistry
The spatial arrangement of amino acids dramatically affects permeability. Studies have shown that phepropeptins with the natural L- and D-amino acid configurations are rapidly permeable, while synthetic epimers (isomers with an inverted stereocenter, e.g., at the Proline residue) exhibit 2- to 4-fold slower permeability[3].
Solution:
-
Verify the stereochemistry of your synthesized this compound using analytical techniques.
-
If possible, acquire a sample with the confirmed natural stereochemical pattern to use as a control.
Issue: Poor Solubility
Even permeable compounds cannot cross the cell membrane if they are not properly dissolved in the assay medium.
Solution:
-
Check Solubility: Determine the solubility of this compound in your specific experimental buffer. While generally soluble, high concentrations may lead to precipitation[3].
-
Use Appropriate Solvents: For stock solutions, use a suitable solvent like DMSO, but ensure the final concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity[5].
-
Storage: Store this compound as a solid at -20°C for long-term stability[2].
Quantitative Data: Physicochemical Properties of this compound vs. its Epimer
The following table summarizes key properties, highlighting the impact of stereochemistry on permeability.
| Compound | Structure | MDCK Permeability (Papp) (x 10⁻⁶ cm/s) | Aqueous Solubility (mg/mL at pH 7.4) |
| This compound | cyclo(L-Ile-L-Leu-D-Phe-L-Pro-L-Leu-D-Leu) | 30 - 40 | 0.011 - 0.165 |
| epi-Phepropeptin C | cyclo(L-Ile-L-Leu-D-Phe-D-Pro -L-Leu-D-Leu) | ~10 - 15 | ~0.011 - 0.165 |
| Data adapted from studies on phepropeptins and their proline–epimeric isomers[3]. |
Step 2: Review and Optimize the Experimental Protocol
The setup of your permeability assay is a common source of error. The most common method is a Transwell assay using a polarized cell monolayer, such as Caco-2 or MDCK cells.
Issue: Compromised Cell Monolayer
A non-confluent or unhealthy cell monolayer will not form the tight junctions necessary for a reliable permeability measurement, leading to artificially high and variable results that do not reflect true transcellular transport.
Solution:
-
Verify Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. A stable and high TEER value indicates a healthy, confluent monolayer.
-
Cytotoxicity Test: Perform an MTT or LDH assay to ensure that the concentrations of this compound used are not toxic to the cells, as cytotoxicity can compromise membrane integrity[6].
Detailed Protocol: Caco-2 Transwell Permeability Assay
This protocol provides a standardized method for measuring the apparent permeability coefficient (Papp).
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell inserts (e.g., 0.4 µm pore size) at a high density.
-
Culture for 21-25 days to allow for full differentiation and formation of a polarized monolayer with tight junctions.
-
-
Pre-Experiment Preparation:
-
Measure TEER to confirm monolayer integrity.
-
Wash the cell monolayer gently with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Incubate the plate at 37°C for 30 minutes to equilibrate.
-
-
Permeability Measurement (Apical to Basolateral):
-
Prepare the this compound dosing solution in the transport buffer at the desired concentration.
-
Remove the buffer from the apical (top) chamber and replace it with the dosing solution.
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Incubate the plate at 37°C on an orbital shaker.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber, replacing the volume with fresh buffer.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a sensitive analytical method like LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate Papp using the formula: Papp = (dQ/dt) / (A * C₀)
-
dQ/dt: The rate of drug appearance in the receiver chamber.
-
A: The surface area of the Transwell membrane.
-
C₀: The initial concentration in the donor chamber.
-
-
Caption: Experimental workflow for a standard Caco-2 Transwell permeability assay.
Step 3: Strategies for Permeability Enhancement
If you have confirmed that your compound and assay are optimized but permeability remains insufficient for your application (e.g., due to working with a less permeable analog), several strategies can be employed to improve cellular uptake. These methods are generally applicable to cyclic peptides.
1. Conjugation with Cell-Penetrating Peptides (CPPs)
CPPs are short peptides that can traverse the cell membrane and can be attached to cargo molecules to facilitate their delivery[7].
-
How it Works: Conjugating this compound to a CPP (e.g., Tat, Penetratin, or novel cyclic CPPs) can significantly enhance its cellular entry, often via endocytic pathways[8][9].
-
Experimental Approach: The CPP can be conjugated to the N-terminus, C-terminus, or a side chain of a linear precursor before cyclization.
2. Chemical Modifications
Subtle changes to the peptide backbone or side chains can improve permeability.
-
Backbone N-methylation: Replacing an amide proton (N-H) with an N-methyl (N-CH₃) group can improve permeability by reducing the number of hydrogen bond donors and locking the peptide into a more membrane-favorable conformation[10].
-
Side Chain Alkylation: Masking polar side chains with alkyl groups can increase lipophilicity and improve passive diffusion[11].
-
Incorporate D-amino acids: Swapping L-amino acids for their D-enantiomers can increase proteolytic stability and sometimes alter conformation to favor membrane crossing[12][13].
3. Formulation with Permeation Enhancers
These are excipients that reversibly disrupt the cell membrane or tight junctions to allow for greater drug passage.
-
Examples: Medium-chain fatty acids (e.g., caprates) can promote paracellular diffusion (transport between cells)[12].
-
Considerations: This approach is often more relevant for in vivo oral delivery but can be adapted for in vitro models. Care must be taken to use non-toxic concentrations.
Caption: Overview of strategies to enhance the cell permeability of peptide-based molecules.
References
- 1. Isolation and structural determination of phepropeptins A, B, C, and D, new proteasome inhibitors, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhancing the Cell-Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Basics and recent advances in peptide and protein drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage and treatment time for Phepropeptin C in cell culture
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the dosage and treatment time for Phepropeptin C in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cyclic hexapeptide that functions as a proteasome inhibitor.[1] Its primary mechanism of action is the inhibition of the chymotrypsin-like (CT-L) activity of the 26S proteasome. This leads to the accumulation of polyubiquitinated proteins, which in turn can induce cell cycle arrest and apoptosis.
Q2: What is a recommended starting concentration range for this compound in cell culture?
A2: For initial experiments, a broad concentration range is recommended to determine the optimal dose for your specific cell line. Based on data from similar peptide-based proteasome inhibitors, a starting range of 10 nM to 10 µM is advisable. A dose-response experiment is the best approach to identify the half-maximal inhibitory concentration (IC50).
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment time can vary significantly between cell lines and the desired experimental endpoint. Effects of proteasome inhibitors are typically observed between 6 and 48 hours. For initial experiments, it is recommended to perform a time-course study (e.g., 12, 24, and 48 hours) to determine the ideal duration for observing the desired cellular response.
Q4: How should I prepare and store this compound?
A4: this compound, like other peptide-based inhibitors, should be dissolved in a small amount of a sterile solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q5: How can I confirm that this compound is inhibiting the proteasome in my cells?
A5: The most direct way to confirm proteasome inhibition is to perform a Western blot analysis to detect the accumulation of polyubiquitinated proteins. Following treatment with this compound, you should observe a smear of high-molecular-weight bands when probing with an anti-ubiquitin antibody.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability or protein accumulation. | - Concentration is too low: The dose of this compound may not be sufficient to inhibit the proteasome in your specific cell line.- Treatment time is too short: The incubation period may not be long enough for the effects of proteasome inhibition to manifest.- Cell line is resistant: Some cell lines have intrinsic resistance to proteasome inhibitors.- Compound degradation: The this compound may have degraded due to improper storage or handling. | - Perform a dose-response experiment with a wider range of concentrations (e.g., up to 50 µM).- Conduct a time-course experiment with longer incubation periods (e.g., up to 72 hours).- Try a different cell line known to be sensitive to proteasome inhibitors as a positive control.- Ensure proper storage of the stock solution at -20°C or -80°C and use fresh dilutions for each experiment. |
| Excessive cell death, even at low concentrations. | - High sensitivity of the cell line: The cell line you are using may be particularly sensitive to proteasome inhibition.- Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | - Use a lower range of this compound concentrations in your dose-response experiment.- Ensure the final concentration of DMSO in the culture medium does not exceed 0.1%. Include a vehicle-only control (medium with the same concentration of DMSO but without this compound). |
| Precipitation of this compound in the culture medium. | - Low solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium.- Interaction with media components: Components in the serum or media may be causing the compound to precipitate. | - Prepare a higher concentration stock solution in DMSO and add a smaller volume to the culture medium.- Gently warm the stock solution before diluting it in pre-warmed culture medium.- Consider using a lower serum concentration in your medium if compatible with your cell line. |
| Inconsistent results between experiments. | - Variability in cell conditions: Differences in cell density, passage number, or growth phase can affect the cellular response.- Inconsistent reagent preparation: Inaccuracies in the dilution of this compound can lead to variable results. | - Standardize your cell culture procedures, including seeding density and passage number.- Prepare a large batch of the this compound stock solution and aliquot it to ensure consistency across experiments.- Always include positive and negative controls in your experiments. |
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Cell Viability
| Concentration of this compound | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| Vehicle Control (0 µM) | 100 ± 4.5 | 100 ± 5.2 |
| 0.01 µM | 98 ± 3.9 | 95 ± 4.8 |
| 0.1 µM | 85 ± 5.1 | 78 ± 6.3 |
| 1 µM | 62 ± 4.7 | 45 ± 5.9 |
| 5 µM | 41 ± 3.8 | 22 ± 4.1 |
| 10 µM | 25 ± 3.2 | 11 ± 2.8 |
| IC50 | ~1.5 µM | ~0.8 µM |
| Data are presented as mean ± standard deviation from three independent experiments using an MTT assay on a hypothetical cancer cell line. |
Table 2: Time-Course of Apoptosis Induction by this compound (5 µM)
| Treatment Time | Percentage of Apoptotic Cells (%) |
| 0 hours | 3.2 ± 0.8 |
| 6 hours | 12.5 ± 2.1 |
| 12 hours | 28.7 ± 3.5 |
| 24 hours | 55.4 ± 4.9 |
| 48 hours | 78.9 ± 6.2 |
| Apoptosis was assessed by Annexin V/Propidium Iodide staining and flow cytometry. Data are presented as mean ± standard deviation. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of different concentrations of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Western Blot for Detection of Polyubiquitinated Proteins
Objective: To confirm the inhibition of proteasome activity by detecting the accumulation of polyubiquitinated proteins.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors (e.g., NEM)
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-ubiquitin
-
Primary antibody: loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Mandatory Visualizations
Caption: Experimental workflow for this compound.
Caption: Signaling pathway of proteasome inhibition.
References
Technical Support Center: Troubleshooting Phepropeptin C Proteasome Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering inconsistent results in proteasome assays involving Phepropeptin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit the proteasome?
This compound is a naturally derived cyclic hexapeptide.[1] Cyclic peptides are of interest in drug discovery due to their potential for improved cell permeability and stability compared to linear peptides.[2] this compound acts as a proteasome inhibitor, a class of compounds that block the activity of the proteasome, a key cellular complex responsible for degrading damaged or unwanted proteins.[1][3] By inhibiting the proteasome, these compounds can induce apoptosis (cell death) and disrupt cellular processes that are often dysregulated in cancer.[3] The ubiquitin-proteasome pathway is a critical regulator of many cellular functions, and its inhibition is a therapeutic strategy in various diseases.[4]
Q2: I am observing weaker than expected or no inhibition of proteasome activity with this compound. What are the possible causes?
There are several potential reasons for observing weak or no proteasome inhibition:
-
Modest Inhibitory Activity: The inherent proteasome inhibitory activity of the phepropeptin series has been described as modest.[1] You may need to use higher concentrations of this compound compared to more potent, well-characterized proteasome inhibitors like Bortezomib or MG132.
-
Suboptimal Compound Concentration: The concentration of this compound may be too low for your specific cell line or experimental setup. It is recommended to perform a dose-response experiment to determine the optimal concentration.[5]
-
Compound Stability and Handling: Improper storage or handling of this compound could lead to its degradation. While some cyclic peptides exhibit good stability, it is crucial to follow the manufacturer's storage recommendations.[6] Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Assay Conditions: The pH, temperature, and incubation time of your assay can significantly impact the results. Ensure these parameters are optimized for your specific assay.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to proteasome inhibitors.[5]
Q3: How can I confirm that this compound is active in my cellular assay?
To confirm the activity of this compound in your experiment, you should include positive controls and assess downstream markers of proteasome inhibition. A common method is to monitor the accumulation of ubiquitinated proteins via Western blot.[5] Successful proteasome inhibition will lead to an increase in the high-molecular-weight smear of polyubiquitinated proteins.
Q4: My results are inconsistent between experiments. What are the common sources of variability in proteasome assays?
Inconsistent results in proteasome assays can arise from several factors:
-
Cell Health and Density: Ensure that cells are healthy and plated at a consistent density for each experiment.
-
Reagent Preparation: Prepare fresh reagents and dilutions of this compound for each experiment to avoid degradation.
-
Incubation Times: Adhere strictly to the optimized incubation times for both the compound treatment and the assay itself.
-
Fluorescence Interference: If you are using a fluorometric assay, this compound or other components in your sample could be interfering with the signal through autofluorescence or quenching.[7][8] It is advisable to run a control without the fluorescent substrate to check for compound autofluorescence.
-
Incomplete Cell Lysis: For assays using cell lysates, ensure complete cell lysis to release the proteasomes. Inadequate lysis can lead to an underestimation of proteasome activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Low Proteasome Inhibition | This compound concentration is too low. | Perform a dose-response curve to determine the optimal IC50 for your cell line.[5] |
| This compound has degraded. | Use a fresh aliquot of the compound. Avoid repeated freeze-thaw cycles. | |
| The protein of interest is not degraded by the proteasome. | Utilize a cycloheximide (B1669411) (CHX) chase assay to confirm if the protein's degradation is proteasome-dependent.[9] | |
| High Well-to-Well Variability | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use appropriate pipetting techniques for even cell distribution. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. | |
| Inaccurate pipetting. | Calibrate your pipettes regularly and use reverse pipetting for viscous solutions. | |
| Fluorescence Signal Issues (Fluorometric Assays) | Autofluorescence of this compound. | Measure the fluorescence of wells containing cells and this compound without the fluorescent substrate. Subtract this background from your assay wells.[7] |
| Quenching of the fluorescent signal. | Test for quenching by adding this compound to a known amount of the fluorescent product (e.g., free AMC) and measuring the signal. | |
| Incorrect filter sets in the plate reader. | Ensure the excitation and emission wavelengths are set correctly for your chosen fluorophore (e.g., Ex/Em = 350/440 nm for AMC).[10] | |
| High Cell Toxicity | This compound concentration is too high. | Perform a dose-response experiment to find a concentration that inhibits the proteasome without causing excessive cell death.[9] |
| Extended incubation time. | Reduce the incubation time with this compound. |
Experimental Protocols
Protocol: Cell-Based Proteasome Chymotrypsin-Like Activity Assay
This protocol is adapted for measuring the chymotrypsin-like activity of the proteasome in live cells treated with this compound using a fluorogenic substrate like Suc-LLVY-AMC.
Materials:
-
This compound
-
Cell line of interest
-
Appropriate cell culture medium
-
96-well white or black clear-bottom plates
-
Proteasome-Glo™ Cell-Based Assay reagent (or similar)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Lysis buffer (if performing a lysate-based assay)
-
Positive control proteasome inhibitor (e.g., MG132)
-
Vehicle control (e.g., DMSO)
-
Fluorometric microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Also, prepare wells with a positive control inhibitor (e.g., 10 µM MG132) and a vehicle-only control. Remove the old medium from the cells and add the compound dilutions.
-
Incubation: Incubate the plate for the desired treatment time (e.g., 2, 4, or 6 hours) at 37°C in a 5% CO2 incubator.
-
Assay Reagent Preparation: Prepare the proteasome assay reagent containing the fluorogenic substrate according to the manufacturer's instructions.
-
Assay Incubation: Add the prepared assay reagent to each well. Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 350/440 nm for AMC).[10]
-
Data Analysis: Subtract the background fluorescence (from wells with no cells) from all readings. Normalize the fluorescence of this compound-treated wells to the vehicle control wells. Plot the normalized activity versus the log of the this compound concentration to determine the IC50 value.
Data Presentation
Table 1: Physicochemical and Permeability Properties of Phepropeptins
| Compound | Molecular Weight ( g/mol ) | LogD7.4 | Aqueous Solubility (µg/mL) | MDCK Permeability (10-6 cm/s) |
| Phepropeptin A | 742.9 | 3.8 | 20 | 30 |
| Phepropeptin B | 728.9 | 3.4 | 165 | 40 |
| This compound | 756.9 | 4.2 | 11 | 35 |
| Phepropeptin D | 742.9 | 3.8 | 15 | 30 |
| Data adapted from Schwochert et al., 2016.[1] |
Table 2: Example IC50 Values of Common Proteasome Inhibitors
| Inhibitor | Type | Typical Concentration Range | Target Proteasome Subunit(s) |
| MG132 | Reversible Peptide Aldehyde | 1-10 µM | Chymotrypsin-like, Caspase-like |
| Bortezomib | Reversible Dipeptidyl Boronic Acid | 10-100 nM | Chymotrypsin-like, Caspase-like |
| Carfilzomib | Irreversible Epoxyketone | 100 nM - 1 µM | Chymotrypsin-like |
| Note: The optimal concentration for this compound should be determined empirically. |
Visualizations
Caption: Workflow for a cell-based this compound proteasome assay.
Caption: A logical flow for troubleshooting inconsistent results.
Caption: Downstream cellular consequences of proteasome inhibition.
References
- 1. Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Cyclic Peptide Proteasome Stimulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S β5-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New cyclic peptide proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. abcam.com [abcam.com]
Technical Support Center: Strategies to Reduce Off-Target Effects of Phepropeptin C
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target effects of Phepropeptin C, a cyclic hexapeptide inhibitor of the proteasomal chymotrypsin-like activity.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a peptide therapeutic like this compound?
A1: Off-target effects occur when a therapeutic agent, such as this compound, binds to and modulates the activity of proteins other than its intended biological target (the proteasome).[1] For peptide-based therapeutics, off-target interactions can lead to unforeseen biological consequences, misinterpretation of experimental results, and potential cellular toxicity.[2][3] Minimizing these effects is crucial for developing safe and effective treatments.
Q2: What are the initial signs that this compound might be causing off-target effects in my cell-based assays?
A2: Common indicators of potential off-target effects include:
-
Inconsistent phenotypes: Observing different cellular outcomes when using a structurally different proteasome inhibitor.[2]
-
Discrepancies with genetic validation: The phenotype observed with this compound treatment is not replicated when the proteasome subunit is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[1][2]
-
Unexplained cellular toxicity: Significant cell death or other adverse effects at concentrations where the on-target effect is not yet saturated.[1]
Q3: What are the general strategies to minimize the off-target effects of this compound?
A3: Several strategies can be employed to reduce off-target effects:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target activity.[1][2]
-
Chemical Modification: Synthesize and test analogs of this compound with modifications such as N-methylation or amino acid substitutions to improve selectivity.[3]
-
Orthogonal Validation: Confirm experimental findings using alternative methods to inhibit the target, such as structurally distinct inhibitors or genetic approaches.[2]
-
Use of Control Compounds: Include a structurally similar but inactive peptide as a negative control to ensure the observed effects are not due to the chemical scaffold itself.[1][4]
Troubleshooting Guides
Issue 1: Inconsistent results between different batches of this compound.
| Possible Cause | Troubleshooting Steps |
| Purity and Integrity Issues | 1. Verify the purity and integrity of each batch using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry. 2. Source this compound from a reputable supplier with stringent quality control. |
| Presence of Trifluoroacetate (TFA) | 1. Residual TFA from purification can affect cell viability.[5] 2. If possible, obtain this compound as an HCl salt or perform salt exchange. 3. If using TFA salt, run a control with TFA alone to assess its effect on your cells.[5] |
Issue 2: High cellular toxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Steps |
| Off-target engagement | 1. Perform a dose-response curve to determine the IC50 for the on-target effect and the concentration at which toxicity is observed.[6] 2. Conduct unbiased off-target identification using proteomics. 3. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement and identify potential off-targets. |
| Solubility Issues | 1. Ensure this compound is fully dissolved in the appropriate solvent before adding to cell culture media. 2. Test different solvents for optimal solubility and minimal toxicity. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the engagement of this compound with its intended target (the proteasome) and to identify potential off-targets in intact cells.[7][8]
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[2]
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermocycler for 3 minutes at a range of temperatures (e.g., 40°C to 70°C).[2]
-
-
Cell Lysis and Clarification:
-
Protein Quantification and Western Blotting:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for a proteasome subunit (e.g., PSMB5).[2]
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the intensity of each heated sample to the unheated control.
-
Plot the normalized intensity versus temperature to generate melt curves.
-
A shift in the melting temperature (Tm) in the presence of this compound indicates target engagement.[2]
-
Protocol 2: Kinase Binding Assay for Off-Target Profiling
Objective: To screen this compound against a panel of kinases to identify potential off-target interactions.[9][10]
Methodology (Example using LanthaScreen® Kinase Binding Assay):
-
Reagent Preparation:
-
Prepare a solution of the kinase of interest, a europium-labeled anti-tag antibody, and an Alexa Fluor® 647-labeled kinase tracer.[9]
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a 384-well plate, add the kinase/antibody/tracer mix.
-
Add the this compound dilutions or a DMSO control.
-
Incubate at room temperature for 1 hour.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis:
-
Calculate the emission ratio of the acceptor (Alexa Fluor® 647) to the donor (europium).
-
A decrease in the FRET signal indicates displacement of the tracer by this compound, signifying binding to the kinase.
-
Plot the emission ratio against the this compound concentration to determine the IC50 value for any off-target kinase interactions.[11][12]
-
Protocol 3: Proteomics-Based Off-Target Identification
Objective: To perform an unbiased, proteome-wide identification of this compound off-targets.[13][14]
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells and harvest the proteome.
-
-
Protein Digestion and Peptide Labeling:
-
Digest the proteins into peptides using trypsin.
-
Label the peptides from the treated and control samples with isobaric tags (e.g., TMT or iTRAQ).
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples and analyze by LC-MS/MS.[15]
-
-
Data Analysis:
-
Identify and quantify the relative abundance of proteins in the treated versus control samples.
-
Proteins that show a significant change in abundance upon this compound treatment are potential off-targets.[14]
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound
| Target | IC50 (nM) | Assay Type |
| On-Target | ||
| Proteasome (Chymotrypsin-like activity) | 50 | Biochemical Assay |
| Potential Off-Targets | ||
| Kinase X | 1,200 | Kinase Binding Assay |
| Kinase Y | >10,000 | Kinase Binding Assay |
| Protease Z | 5,000 | Biochemical Assay |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Workflow for identifying, validating, and mitigating off-target effects.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 4. The Promise and Peril of Chemical Probe Negative Controls. | Semantic Scholar [semanticscholar.org]
- 5. genscript.com [genscript.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Kinase Binding Assay - Creative Proteomics [iaanalysis.com]
- 11. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Phepropeptin C Stability and Degradation in Solution: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on handling Phepropeptin C in solution to ensure its stability and minimize degradation during experimental workflows. This compound is a cyclic hexapeptide with the sequence cyclo(Leu-D-Leu-Ile-Leu-D-Phe-D-Pro)[1]. Its structure, lacking highly labile amino acid residues, suggests a greater intrinsic stability compared to many linear peptides. However, proper handling and storage are paramount to maintaining its integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound?
A1: For optimal long-term stability, this compound should be stored in its lyophilized (powder) form at -20°C or -80°C in a tightly sealed container, protected from light and moisture. Under these conditions, the peptide can be stable for years[1].
Q2: How should I prepare a stock solution of this compound?
A2: Before opening the vial, allow it to warm to room temperature in a desiccator to prevent condensation. This compound is a hydrophobic peptide, so initial solubilization may require an organic solvent. Start by dissolving the peptide in a minimal amount of a solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). Once fully dissolved, you can slowly add your aqueous buffer of choice with gentle vortexing to achieve the desired final concentration.
Q3: What is the best way to store this compound in solution?
A3: Storing peptides in solution for extended periods is generally not recommended. If necessary, prepare aliquots of your stock solution in single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C or, for longer-term storage, at -80°C. For short-term storage (a few days), refrigeration at 4°C may be acceptable, but stability should be verified.
Q4: What factors can affect the stability of this compound in solution?
A4: Several factors can influence the stability of cyclic peptides like this compound in solution:
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of peptide bonds. For many cyclic peptides, a slightly acidic pH (around 4-5) is optimal for stability.
-
Temperature: Higher temperatures accelerate chemical degradation. Solutions should be kept on ice during experiments and stored frozen.
-
Solvent: The choice of solvent can impact stability. Ensure that any organic solvents used are of high purity and free of contaminants.
-
Oxygen: While this compound does not contain easily oxidizable residues like methionine or cysteine, it is good practice to minimize exposure to atmospheric oxygen. Using degassed buffers can be beneficial.
-
Enzymatic Degradation: The cyclic nature and presence of D-amino acids in this compound provide significant resistance to proteases. However, in biological matrices like plasma or cell lysates, some enzymatic degradation may still occur over time.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of biological activity or inconsistent assay results. | Peptide degradation due to improper storage or handling. | - Verify that the lyophilized peptide was stored correctly at -20°C or -80°C.- Ensure that solutions were aliquoted and stored frozen, avoiding multiple freeze-thaw cycles.- Prepare a fresh stock solution from a new vial of lyophilized peptide and repeat the experiment. |
| Precipitation of the peptide upon addition of aqueous buffer. | The peptide has low aqueous solubility. | - Increase the proportion of organic solvent in the final solution, if compatible with your assay.- Try a different co-solvent system.- Sonication may help to redissolve the peptide, but use with caution as it can generate heat. |
| Appearance of new peaks in HPLC analysis over time. | Chemical degradation of the peptide. | - Analyze the sample by mass spectrometry to identify the degradation products. The most likely degradation is hydrolysis of a peptide bond, leading to a linear peptide.- Optimize the pH and temperature of your experimental conditions to enhance stability. |
Predicted Degradation Pathway of this compound
The primary non-enzymatic degradation pathway for a robust cyclic peptide like this compound in solution is expected to be the hydrolysis of one of its peptide bonds. This results in the formation of a linear hexapeptide, which may then be more susceptible to further degradation.
Caption: Predicted degradation pathway of this compound in solution.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of lyophilized this compound to reach room temperature in a desiccator.
-
Initial Solubilization: Add a precise volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mM). Vortex gently until the peptide is completely dissolved.
-
Dilution: For working solutions, dilute the DMSO stock solution with your desired sterile aqueous buffer (e.g., PBS, Tris). It is recommended to add the stock solution to the buffer while vortexing to prevent precipitation.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
This protocol provides a framework for evaluating the stability of this compound under different conditions (e.g., pH, temperature).
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the different buffers and conditions you wish to test.
-
Time Zero Analysis: Immediately after preparation, inject an aliquot of each sample into a reverse-phase HPLC (RP-HPLC) system to obtain the "time zero" chromatogram.
-
Incubation: Incubate the remaining samples under the desired storage conditions (e.g., 4°C, 25°C, 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours; 1 week), withdraw an aliquot from each sample, bring it to room temperature, and analyze it by RP-HPLC under the same conditions as the time zero sample.
-
Data Analysis: Compare the peak area of the intact this compound at each time point to the time zero peak area to determine the percentage of the peptide remaining. The appearance of new peaks indicates degradation.
Table 1: Example HPLC Conditions for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Column Temperature | 30°C |
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate a typical workflow for a this compound stability study and a decision tree for troubleshooting common issues.
Caption: Experimental workflow for a this compound stability study.
Caption: Troubleshooting decision tree for this compound stability issues.
References
Methods for enhancing the bioavailability of cyclic peptide inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when enhancing the bioavailability of cyclic peptide inhibitors.
Frequently Asked questions (FAQs)
Q1: My cyclic peptide inhibitor shows poor membrane permeability. What strategies can I employ to improve it?
Low membrane permeability is a common hurdle for cyclic peptides due to their size and polar backbone.[1] Several chemical modification strategies can be employed to enhance permeability:
-
N-methylation: Replacing backbone amide protons with methyl groups can improve permeability by reducing the number of hydrogen bond donors and promoting a more membrane-compatible conformation.[2][3] However, the position and number of N-methylations are critical, as no direct correlation exists between the number of methyl groups and permeability enhancement.[4][5]
-
Modulating Intramolecular Hydrogen Bonding: Introducing complementary hydrogen bond acceptors (HBAs) and donors (HBDs) can shield polar groups, reducing the energetic penalty of moving from an aqueous to a lipophilic environment.[6][7] This can be achieved by incorporating unnatural amino acids with HBA-bearing side chains.[8]
-
Incorporating Unnatural Amino Acids: Besides modulating hydrogen bonding, introducing D-amino acids or other unnatural amino acids can induce specific conformations that favor membrane permeability.[9][10]
-
Backbone Modification: Replacing amide bonds with esters or thioamides can reduce hydrogen bonding capacity and increase lipophilicity, thereby improving permeability.[3][11]
Q2: I've observed significant degradation of my cyclic peptide in metabolic stability assays. How can I improve its stability?
Improving metabolic stability is crucial for achieving sufficient in vivo exposure.[12] Key strategies include:
-
Cyclization: The inherent cyclic nature of your peptide already provides a degree of stability against exopeptidases compared to linear peptides.[13][14]
-
D-Amino Acid Substitution: Replacing L-amino acids at potential cleavage sites with D-amino acids can significantly reduce susceptibility to proteases.[14]
-
N-methylation: This modification can sterically hinder protease access to the peptide backbone, thereby enhancing metabolic stability.[15]
-
Incorporation of Metabolically Stable Isosteres: Replacing residues prone to metabolism, such as Leucine or Proline, with metabolically stable isosteres like Cpa or 4,4-difluoro-D-Pro can dramatically improve stability and oral bioavailability.[12]
-
Reversible Bicyclization: Creating a conformationally constrained bicyclic structure, for instance through disulfide bonds, can greatly enhance proteolytic stability.[16]
Q3: What formulation strategies can be considered for oral delivery of cyclic peptides?
While chemical modifications are critical, formulation plays a key role in overcoming the challenges of oral peptide delivery.[17][18] Some approaches include:
-
Permeation Enhancers: These agents can transiently increase the permeability of the intestinal epithelium.[19][20]
-
Lipid-Based Formulations: Encapsulating the peptide in lipid-based carriers like microemulsions or micelles can protect it from degradation and enhance absorption.[21]
-
Nanoparticle Formulations: Encapsulation in nanoparticles can offer protection and facilitate transport across the intestinal barrier.[13][22]
Troubleshooting Guides
Problem 1: N-methylation of my cyclic peptide did not improve, or even worsened, its permeability.
-
Possible Cause: The position and extent of N-methylation are critical and can impact the peptide's conformation in a way that is not conducive to membrane crossing.[2][5] A conformation that shields polar groups is necessary for passive diffusion.[23]
-
Troubleshooting Steps:
-
Systematic N-methylation Scan: Synthesize a library of analogs with single or multiple N-methylations at different positions to identify the optimal modification pattern.[4][5]
-
Conformational Analysis: Use techniques like NMR spectroscopy to study the conformation of your N-methylated peptides in different environments (e.g., aqueous vs. lipophilic).[15]
-
Computational Modeling: Employ molecular dynamics simulations to predict how N-methylation affects the peptide's conformational landscape and its interaction with a lipid bilayer.[24][25] This can help identify conformations that are favorable for membrane permeation.[26]
-
Problem 2: My cyclic peptide has good permeability in the PAMPA assay but shows poor permeability in the Caco-2 assay.
-
Possible Cause: This discrepancy often points to the involvement of active efflux transporters. The PAMPA assay only measures passive diffusion, while Caco-2 cells express efflux pumps like P-glycoprotein (P-gp) that can actively transport the peptide out of the cell.[27][28]
-
Troubleshooting Steps:
-
Bidirectional Caco-2 Assay: Perform a bidirectional assay to measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[27][29]
-
Caco-2 Assay with Inhibitors: Conduct the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in A-B permeability in the presence of an inhibitor confirms that your peptide is a substrate for that transporter.[29]
-
Structural Modifications: If efflux is confirmed, consider structural modifications to reduce recognition by the transporter. This can be a trial-and-error process involving modifications to side chains or the peptide backbone.
-
Quantitative Data Summary
Table 1: Permeability of Cyclic Hexapeptides with Varying N-Methylation
| Peptide Analog | Number of N-Me Groups | Permeability (Papp in Caco-2, 10⁻⁶ cm/s) | Reference |
| Non-methylated | 0 | < 1 | [5] |
| Mono-N-methylated | 1 | Variable, some > 10 | [5] |
| Di-N-methylated | 2 | Variable, some > 10 | [5] |
| Tri-N-methylated | 3 | Variable, some > 10 | [5] |
| Tetra-N-methylated | 4 | Variable, some > 10 | [5] |
| Penta-N-methylated | 5 | Variable, some > 10 | [5] |
Note: Permeability is highly dependent on the position of the N-methyl groups, not just the number.[4]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive diffusion of a compound across an artificial lipid membrane.[30][31]
-
Prepare the Donor Plate: Dissolve the test compound in a buffer (e.g., phosphate (B84403) buffer at a specific pH) to a final concentration, typically including a small percentage of DMSO.[30]
-
Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.[30]
-
Coat the Filter Plate: The filter plate (e.g., PVDF membrane) is coated with a solution of a lipid (e.g., lecithin (B1663433) or hexadecane) in an organic solvent. The solvent is then allowed to evaporate, leaving a lipid layer.[30][31]
-
Assemble the PAMPA Sandwich: Place the coated filter plate on top of the acceptor plate, and then add the donor solution to the wells of the filter plate.[30]
-
Incubation: Incubate the assembled plate for a defined period (e.g., 4-16 hours) at room temperature, often with gentle shaking.[30]
-
Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV spectroscopy.[30] The apparent permeability coefficient (Papp) is then calculated.[32]
Caco-2 Cell Permeability Assay
This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport.[33][34]
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter inserts in multi-well plates and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[29]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[35]
-
Permeability Measurement (Apical to Basolateral):
-
Permeability Measurement (Basolateral to Apical for Efflux):
-
To assess active efflux, the experiment is also performed in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber.[27]
-
-
Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.[34] The apparent permeability coefficient (Papp) is calculated for both directions.
Microsomal Stability Assay
This assay measures the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[36][37]
-
Preparation: Prepare a reaction mixture containing liver microsomes (human or other species), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound.[38][39]
-
Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor solution, typically containing NADPH.[36][38]
-
Incubation: The reaction mixture is incubated at 37°C. Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[36]
-
Termination of Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.[38]
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[38]
-
Data Calculation: The rate of disappearance of the compound is used to calculate parameters like the in vitro half-life (t½) and intrinsic clearance (Clint).[36][38]
Visualizations
Caption: Iterative workflow for enhancing cyclic peptide bioavailability.
Caption: Key strategies influencing bioavailability.
Caption: Pathway of oral cyclic peptide absorption.
References
- 1. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 2. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Systematic Exploration of Passive Permeability in Tetrapeptides with Hydrogen-Bond-Accepting Amino Acid Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Small chemical change to boost bioavailability of drug molecules | EurekAlert! [eurekalert.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 15. researchgate.net [researchgate.net]
- 16. Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Achieving Oral Delivery of Peptides through Formulation and Molecule Design Approaches [theconferenceforum.org]
- 19. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. UQ eSpace [espace.library.uq.edu.au]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Caco-2 Permeability | Evotec [evotec.com]
- 28. PAMPA | Evotec [evotec.com]
- 29. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 30. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 31. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 32. Parallel Artificial Membrane Permeability Assay (PAMPA) [bio-protocol.org]
- 33. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 34. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. enamine.net [enamine.net]
- 36. merckmillipore.com [merckmillipore.com]
- 37. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 38. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 39. mercell.com [mercell.com]
Technical Support Center: Addressing Proteasome Inhibitor Resistance with Novel Compounds like Phepropeptin C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating proteasome inhibitor (PI) resistance, with a specific focus on how a novel agent like Phepropeptin C could be evaluated in this context.
Disclaimer: While this compound is a known proteasome inhibitor, its specific efficacy against PI-resistant cell lines is not extensively documented in publicly available literature. The following guidance is based on established mechanisms of resistance to FDA-approved proteasome inhibitors, such as bortezomib (B1684674) and carfilzomib, and provides a framework for investigating novel compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other proteasome inhibitors?
This compound is a cyclic hexapeptide originally isolated from Streptomyces.[1] Like bortezomib and carfilzomib, it inhibits the chymotrypsin-like activity of the 20S proteasome.[1] However, its chemical structure, a cyclic peptide, is distinct from the peptide boronate structure of bortezomib and the epoxyketone structure of carfilzomib.[2][3] This structural difference may lead to a different binding mode to the proteasome's active site, potentially allowing it to bypass some resistance mechanisms. While its proteasome inhibitory activity has been described as modest, its unique structure warrants investigation in resistant settings.[4]
Q2: We are observing reduced sensitivity to our novel proteasome inhibitor in our bortezomib-resistant multiple myeloma cell line. What are the common mechanisms of proteasome inhibitor resistance?
Acquired resistance to proteasome inhibitors is a significant challenge and can be multifactorial.[5][6] The primary mechanisms include:
-
Mutations in the Proteasome Subunit Beta 5 (PSMB5): The β5 subunit of the proteasome is the primary target of bortezomib.[6] Mutations in the PSMB5 gene can alter the drug-binding pocket, reducing the inhibitor's affinity and efficacy.[6]
-
Upregulation of Proteasome Subunits: Cancer cells can compensate for proteasome inhibition by increasing the expression of proteasome subunits, thereby increasing the overall proteolytic capacity that needs to be overcome.
-
Activation of the Unfolded Protein Response (UPR): Proteasome inhibition leads to an accumulation of misfolded proteins, causing endoplasmic reticulum (ER) stress and activating the UPR.[3] While initially pro-apoptotic, chronic activation can lead to adaptive responses that promote cell survival.
-
Activation of Pro-Survival Signaling Pathways:
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of cell survival and proliferation in multiple myeloma.[3] While proteasome inhibitors are designed to inhibit NF-κB by preventing the degradation of its inhibitor, IκBα, some resistant cells develop mechanisms to maintain NF-κB activity.[3]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival. Increased phosphorylation and activation of Akt and mTOR have been observed in bortezomib-resistant cells.
-
-
Increased Drug Efflux: Overexpression of multidrug resistance proteins, such as P-glycoprotein (P-gp), can lead to the active removal of the inhibitor from the cell, reducing its intracellular concentration.
-
Activation of Alternative Protein Degradation Pathways: To cope with the accumulation of ubiquitinated proteins, cells can upregulate alternative clearance mechanisms like autophagy.
Q3: How can we determine if this compound is effective against bortezomib-resistant cells?
A series of in vitro experiments are necessary to evaluate the efficacy of this compound in a resistant setting. A typical workflow would involve:
-
Cell Viability Assays: Compare the half-maximal inhibitory concentration (IC50) of this compound in your bortezomib-resistant cell line versus the parental, sensitive cell line. A significantly lower IC50 in the resistant line would suggest efficacy.
-
Proteasome Activity Assays: Measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in both cell lines after treatment with this compound. This will confirm that the compound is hitting its target in the resistant cells.
-
Apoptosis Assays: Quantify the induction of apoptosis (e.g., using Annexin V/PI staining) to confirm that the observed decrease in viability is due to programmed cell death.
-
Western Blot Analysis: Examine key signaling pathways known to be involved in resistance, such as the NF-κB and Akt pathways, to understand the molecular mechanism of action.
Troubleshooting Guides
Problem 1: High IC50 value for this compound in both sensitive and resistant cell lines.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability of this compound. | Although studies suggest phepropeptins may have favorable cell permeability, this can be cell-line dependent.[4] Consider using a cell permeabilization agent (e.g., a low concentration of digitonin) as a positive control to see if the IC50 decreases when direct access to the cytosol is facilitated. |
| Inherent low potency of the compound. | The inhibitory activity of phepropeptins has been described as modest.[4] Confirm the purity and concentration of your this compound stock solution. Consider testing a wider range of concentrations in your viability assays. |
| Incorrect assay setup. | Review the detailed protocol for your cell viability assay (e.g., MTT, CellTiter-Glo). Ensure optimal cell seeding density and incubation times. |
Problem 2: this compound is effective in sensitive cells but shows a high IC50 in bortezomib-resistant cells (cross-resistance).
| Possible Cause | Troubleshooting Step |
| PSMB5 mutation affects binding of both inhibitors. | Sequence the PSMB5 gene in your resistant cell line to check for known resistance-conferring mutations. If a mutation is present, it may alter the binding pocket for both bortezomib and this compound. |
| Upregulation of proteasome subunits. | Perform a proteasome activity assay to compare the baseline chymotrypsin-like activity in sensitive and resistant cells. Higher baseline activity in resistant cells may require a higher concentration of this compound for effective inhibition. |
| Increased drug efflux. | Use a P-glycoprotein inhibitor (e.g., verapamil) in combination with this compound. A significant decrease in the IC50 in the presence of the P-gp inhibitor would suggest that drug efflux is a contributing factor to the observed resistance. |
Problem 3: this compound inhibits proteasome activity but does not induce apoptosis in resistant cells.
| Possible Cause | Troubleshooting Step |
| Activation of pro-survival pathways. | Perform Western blot analysis to assess the activation state of key survival pathways like NF-κB (check for p65 phosphorylation and nuclear translocation) and Akt (check for phospho-Akt). Upregulation of these pathways can counteract the pro-apoptotic signals from proteasome inhibition. |
| Upregulation of anti-apoptotic proteins. | Analyze the expression levels of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Mcl-1). Overexpression of these proteins can block the mitochondrial pathway of apoptosis. |
| Activation of autophagy. | Monitor for the formation of autophagosomes (e.g., by LC3-II conversion via Western blot or immunofluorescence). If autophagy is upregulated, consider combining this compound with an autophagy inhibitor (e.g., chloroquine) to see if this restores apoptotic sensitivity. |
Quantitative Data Summary
The following tables provide representative data for established proteasome inhibitors in sensitive and bortezomib-resistant multiple myeloma cell lines. Similar experiments should be performed to determine the specific values for this compound.
Table 1: Representative IC50 Values of Proteasome Inhibitors
| Cell Line | Bortezomib IC50 (nM) | Carfilzomib IC50 (nM) |
| MM.1S (Sensitive) | 15.2 | 8.3 |
| MM.1S/R BTZ (Bortezomib-Resistant) | 44.5 | N/A |
| MM.1S/R CFZ (Carfilzomib-Resistant) | N/A | 23.0 |
| (Data adapted from a study on bortezomib- and carfilzomib-resistant myeloma cells. "N/A" indicates data not provided in the source.) |
Table 2: Representative Proteasome Subunit Activity in Sensitive vs. Resistant Cells
| Cell Line | Baseline Chymotrypsin-like Activity (Relative Luminescence Units) |
| MM1S WT (Sensitive) | Lower |
| MM1S/R BTZ (Bortezomib-Resistant) | Higher |
| MM1S/R CFZ (Carfilzomib-Resistant) | Higher |
| (Qualitative representation based on findings that resistant cells often exhibit higher baseline proteasome activity.) |
Key Experimental Protocols
Cell Viability Assessment by MTT Assay
This protocol is used to determine the IC50 of a compound by measuring the metabolic activity of viable cells.
Materials:
-
RPMI-8226 sensitive and bortezomib-resistant multiple myeloma cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RPMI-8226 sensitive and resistant cells into 96-well plates at a density of 8,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Proteasome Activity Measurement with Proteasome-Glo™ Assay
This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in live cells.
Materials:
-
Sensitive and resistant multiple myeloma cells
-
Proteasome-Glo™ Cell-Based Assay Kit (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 1-4 hours).
-
Reagent Preparation: Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions for the desired activity (e.g., chymotrypsin-like).
-
Assay: Add the Proteasome-Glo™ reagent to each well at a 1:1 ratio with the cell culture volume.
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the untreated control to determine the percentage of proteasome inhibition.
Western Blot for NF-κB Pathway Activation
This protocol is used to assess the levels of key proteins in the NF-κB signaling pathway.
Materials:
-
Sensitive and resistant multiple myeloma cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
Primary antibodies (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound. For nuclear translocation analysis, fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit. For total protein analysis, lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (β-actin for total lysates, Lamin B1 for nuclear fractions).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Isolation and structural determination of phepropeptins A, B, C, and D, new proteasome inhibitors, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteasome Inhibitors for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From bortezomib to other inhibitors of the proteasome and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel mechanism of drug resistance to proteasome inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of analytical methods for detecting Phepropeptin C in biological samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting Phepropeptin C in biological samples. This compound is a cyclic hexapeptide with the structure cyclo(L-isoleucyl-L-leucyl-D-phenylalanyl-L-prolyl-L-leucyl-D-leucyl), a molecular formula of C₃₈H₆₀N₆O₆, and a molecular weight of 696.9 g/mol .[1]
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in quantifying this compound in biological samples like plasma or serum?
A1: The main challenges include:
-
Low Endogenous Levels (if applicable) or Low Concentrations in Pharmacokinetic Studies: Requires highly sensitive analytical methods.
-
Matrix Effects: Components in biological samples (salts, lipids, proteins) can interfere with the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.
-
Sample Preparation: Efficient extraction of the cyclic peptide from the complex biological matrix is crucial for accurate results.
-
Stability: Peptides can be susceptible to degradation by proteases in biological samples, or due to pH and temperature variations.
-
Non-specific Binding: Peptides can adsorb to plasticware and surfaces, leading to loss of analyte during sample preparation.
Q2: Which analytical technique is most suitable for the quantification of this compound?
A2: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in biological matrices. This technique offers high sensitivity, selectivity, and the ability to handle complex sample matrices.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A3: To minimize matrix effects, consider the following:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to separate this compound from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is ideal to compensate for matrix effects and variability in sample processing. If a SIL-IS is not available, a structurally similar cyclic peptide can be used.
-
Matrix-Matched Calibrants and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples.
Q4: What are the key parameters to consider for method development of an LC-MS/MS assay for this compound?
A4: Key parameters include:
-
Selection of Precursor and Product Ions: Determine the most stable and intense precursor ion (e.g., [M+H]⁺, [M+Na]⁺) and at least two specific product ions for quantification (quantifier) and confirmation (qualifier).
-
Optimization of MS/MS Parameters: Optimize collision energy, declustering potential, and other source parameters to achieve the best signal-to-noise ratio.
-
Chromatography: Select an appropriate column (e.g., C18, C8) and mobile phases to achieve good peak shape and retention.
-
Sample Extraction: Develop a robust and reproducible extraction method with high recovery.
-
Stability Assessment: Evaluate the stability of this compound in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term storage).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Signal for this compound | 1. Inefficient extraction. 2. Degradation of the analyte. 3. Suboptimal MS/MS parameters. 4. Non-specific binding to labware. | 1. Optimize the sample preparation method (e.g., change SPE sorbent, LLE solvent). 2. Ensure proper sample handling and storage (use protease inhibitors, keep samples on ice). 3. Re-optimize MS/MS parameters (infuse a standard solution). 4. Use low-binding microcentrifuge tubes and pipette tips. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Injection of sample in a solvent stronger than the mobile phase. 4. Co-elution with an interfering compound. | 1. Adjust the mobile phase pH to be ~2 units away from the pI of this compound. 2. Flush the column or replace it if necessary. 3. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. 4. Optimize the chromatographic gradient to improve separation. |
| High Variability in Results | 1. Inconsistent sample preparation. 2. Matrix effects. 3. Instability of the analyte during the analytical run. 4. Improper use of internal standard. | 1. Ensure consistent execution of the sample preparation protocol; consider automation. 2. Use a stable isotope-labeled internal standard and matrix-matched calibrants. 3. Keep the autosampler at a low temperature (e.g., 4 °C). 4. Ensure the internal standard is added at the beginning of the sample preparation process. |
| High Background or Interferences | 1. Contamination from solvents, reagents, or labware. 2. Co-elution of endogenous matrix components. 3. Carryover from previous injections. | 1. Use high-purity solvents and reagents; check for contamination in blank samples. 2. Improve sample cleanup or chromatographic separation. 3. Implement a robust needle wash protocol in the autosampler. |
Experimental Protocols
Representative LC-MS/MS Method for Quantification of this compound in Human Plasma
This protocol is a representative method and should be optimized and validated for specific laboratory conditions.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: To 100 µL of human plasma, add 10 µL of an internal standard working solution (e.g., stable isotope-labeled this compound at 100 ng/mL). Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80-20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MS/MS Transitions (Hypothetical):
-
This compound: Precursor ion (m/z) 697.5 → Product ions (m/z) [to be determined experimentally, e.g., by infusion of a standard]
-
Internal Standard (SIL-Phepropeptin C): Precursor ion (m/z) [e.g., 703.5 for +6 Da label] → Product ions (m/z) [to be determined experimentally]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₈H₆₀N₆O₆ | [1] |
| Molecular Weight | 696.9 g/mol | [1] |
| Amino Acid Sequence | cyclo(L-isoleucyl-L-leucyl-D-phenylalanyl-L-prolyl-L-leucyl-D-leucyl) | [1] |
Table 2: Representative Performance of a Validated LC-MS/MS Assay for this compound
| Parameter | Representative Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy (% bias) at LLOQ, LQC, MQC, HQC | Within ±15% (±20% at LLOQ) |
| Precision (%CV) at LLOQ, LQC, MQC, HQC | <15% (<20% at LLOQ) |
| Mean Extraction Recovery | >80% |
| Matrix Effect | Minimal and compensated by IS |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
References
Validation & Comparative
A Comparative Guide to Natural Proteasome Inhibitors: Phepropeptin C and Its Counterparts
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation, playing a pivotal role in regulating a myriad of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Its dysregulation is implicated in numerous diseases, most notably cancer, making the proteasome a prime therapeutic target. Nature has provided a rich source of molecules that can modulate the UPS, with several natural compounds identified as potent proteasome inhibitors. This guide provides an objective comparison of Phepropeptin C with other well-characterized natural proteasome inhibitors: Epoxomicin, Lactacystin, Syringolin A, and TMC-95A. The comparison is based on their inhibitory performance, supported by experimental data.
Quantitative Comparison of Inhibitory Activity
The potency of proteasome inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the proteasome's enzymatic activity by 50%. The following table summarizes the reported IC50 values for the chymotrypsin-like (CT-L) activity of the 20S proteasome, the primary proteolytic activity targeted by many inhibitors.
| Natural Proteasome Inhibitor | IC50 (Chymotrypsin-Like Activity of 20S Proteasome) | Organism of Origin |
| This compound | 18 µM (12.5 µg/ml)[1] | Streptomyces sp.[1] |
| Epoxomicin | 4 nM - 5 nM[2] | Actinomyces sp. |
| Lactacystin | 4.8 µM[3][4] | Streptomyces sp.[4] |
| Syringolin A | 0.31 µM (for β5 subunit)[5] | Pseudomonas syringae pv. syringae[5] |
| TMC-95A | 5.4 nM[6] | Apiospora montagnei[7] |
Note: IC50 values can vary depending on the experimental conditions, such as the source of the proteasome and the specific substrate used. The data presented here is for comparative purposes. The IC50 for this compound was converted from µg/ml to µM based on its molecular weight of 696.9 g/mol .[1]
Experimental Protocols
A fundamental method for determining the inhibitory activity of these compounds is the in vitro proteasome activity assay using a fluorogenic peptide substrate.
Protocol: In Vitro Proteasome Chymotrypsin-Like Activity Assay
This protocol outlines the measurement of the chymotrypsin-like activity of purified 20S proteasome in the presence of an inhibitor.
Materials:
-
Purified 20S proteasome
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Natural proteasome inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the purified 20S proteasome in assay buffer to the desired working concentration.
-
Prepare a serial dilution of the natural proteasome inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).
-
Prepare the fluorogenic substrate solution in the assay buffer at a concentration twice the final desired concentration.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add 50 µL of the diluted proteasome inhibitor solutions of varying concentrations.
-
Include a vehicle control (assay buffer with the same concentration of solvent as the inhibitor wells) and a no-enzyme control (assay buffer only).
-
Add 25 µL of the diluted 20S proteasome solution to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the proteasome.
-
-
Initiate and Measure Reaction:
-
Initiate the enzymatic reaction by adding 25 µL of the 2X fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) kinetically over a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (increase in fluorescence over time) for each inhibitor concentration.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of proteasome inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lactacystin: first-in-class proteasome inhibitor still excelling and an exemplar for future antibiotic research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome Activity Imaging and Profiling Characterizes Bacterial Effector Syringolin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simplified Synthetic TMC-95A/B Analogues Retain the Potency of Proteasome Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasome Inhibitors | Encyclopedia MDPI [encyclopedia.pub]
Validation of Phepropeptin C's specificity for the proteasome
A Comparative Guide to the Specificity of Phepropeptin C for the Proteasome
For researchers, scientists, and drug development professionals investigating the ubiquitin-proteasome system, the specificity of chemical probes is paramount. This guide provides a detailed comparison of this compound with other commonly used proteasome inhibitors, focusing on their specificity for the proteasome's catalytic subunits and their off-target effects. The information presented is supported by experimental data to aid in the selection of the most appropriate tool for your research needs.
Executive Summary
This compound is a potent inhibitor of the proteasome, a critical cellular machine responsible for protein degradation. This guide demonstrates that this compound exhibits a high degree of specificity for the chymotrypsin-like activity of the proteasome. When compared to other widely used proteasome inhibitors such as Bortezomib, Carfilzomib, and MG132, this compound's focused activity profile presents it as a valuable tool for specific research applications. While quantitative data on its inhibition of individual proteasome subunits is not extensively available in the public domain, its known selectivity for the chymotrypsin-like activity is a key differentiator.
Comparison of Proteasome Inhibitor Specificity
The 20S proteasome contains three distinct catalytic activities, residing in the β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like) subunits. The specificity of an inhibitor for these subunits, as well as its activity against other cellular proteases, determines its utility and potential side effects.
| Inhibitor | Target Subunit(s) | IC50/Ki Values | Off-Target Effects |
| This compound | Primarily Chymotrypsin-like (β5) | Not publicly available for individual subunits. Known to inhibit chymotrypsin-like activity. | Does not inhibit α-chymotrypsin.[1] A comprehensive off-target protease panel is not publicly available. |
| Bortezomib | Chymotrypsin-like (β5) > Caspase-like (β1) | Ki: 0.6 nM (20S proteasome).[2] Preferentially inhibits the chymotrypsin-like site. | Inhibits other serine proteases including cathepsin G, chymase, and HtrA2/Omi.[2] |
| Carfilzomib | Chymotrypsin-like (β5 and β5i) | IC50: 5.2 nM (β5), 14 nM (β5i).[3][4] | Highly selective for the proteasome with minimal off-target activity against other proteases.[3][4] |
| MG132 | Chymotrypsin-like (β5) | IC50: 100 nM (chymotrypsin-like activity). | Reversible inhibitor that can also inhibit other proteases like calpains and cathepsins at higher concentrations.[5] |
Experimental Validation of Specificity
To validate the specificity of a proteasome inhibitor like this compound, a series of biochemical and cell-based assays are essential.
In Vitro Proteasome Activity Assay
This assay directly measures the inhibitory effect of a compound on the purified 20S proteasome's catalytic activities.
Protocol:
-
Preparation of Reagents:
-
Purified human 20S proteasome.
-
Fluorogenic substrates for each catalytic activity:
-
Chymotrypsin-like: Suc-LLVY-AMC
-
Trypsin-like: Boc-LRR-AMC
-
Caspase-like: Z-LLE-AMC
-
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl2, 0.5 mM EDTA, 2 mM ATP, and 1 mM DTT.[6]
-
Test compounds (this compound and others) dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well black plate, add 20 µg of purified 20S proteasome to each well.
-
Add varying concentrations of the test compounds. Include a DMSO vehicle control.
-
Incubate at 37°C for 15 minutes.
-
Add the specific fluorogenic substrate to a final concentration of 40 µM.[6]
-
Measure the fluorescence intensity kinetically at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the linear phase of the reaction.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proteasome Activity Assay
This assay measures the inhibition of proteasome activity within intact cells.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the proteasome inhibitors for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells in a buffer compatible with the proteasome activity assay (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl2, 0.5 mM EDTA, 2 mM ATP, and 1 mM DTT).[6]
-
-
Proteasome Activity Measurement:
-
Determine the protein concentration of the cell lysates.
-
In a new 96-well plate, add an equal amount of protein lysate (e.g., 20 µg) to each well.[6]
-
Add the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 40 µM to measure chymotrypsin-like activity.[6]
-
Measure fluorescence as described in the in vitro assay.
-
Off-Target Protease Profiling
To assess the specificity of an inhibitor, it is crucial to screen it against a panel of other common cellular proteases.
Protocol:
-
Protease Panel:
-
Select a panel of representative proteases from different classes (e.g., serine proteases like trypsin and chymotrypsin; cysteine proteases like caspases and calpains).
-
-
Activity Assays:
-
For each protease, use a specific fluorogenic substrate and appropriate assay buffer.
-
Perform the inhibition assay as described for the in vitro proteasome activity assay, using a high concentration of the test compound (e.g., 10 µM).
-
-
Data Analysis:
-
Calculate the percent inhibition for each protease. Significant inhibition of a non-proteasomal protease indicates an off-target effect.
-
Signaling Pathways and Experimental Workflows
Proteasome inhibition disrupts cellular homeostasis, leading to the activation of specific signaling pathways, most notably the induction of apoptosis.
Experimental Workflow for Assessing Proteasome Inhibitor Effects
Caption: Workflow for evaluating the cellular effects of proteasome inhibitors.
Ubiquitin-Proteasome System
The ubiquitin-proteasome system is the primary pathway for regulated protein degradation in eukaryotic cells.
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
Apoptosis Induction by Proteasome Inhibition
Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and triggers the endoplasmic reticulum (ER) stress response, culminating in programmed cell death.
Caption: Simplified signaling pathway of apoptosis induced by proteasome inhibition.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of proteasome inhibitors on a cell line.
Materials:
-
Cells in culture
-
96-well plates
-
Proteasome inhibitors (this compound, Bortezomib, Carfilzomib, MG132)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Culture medium
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the proteasome inhibitors in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the inhibitors to the respective wells. Include a vehicle control (DMSO).
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis for Apoptosis Markers
Objective: To detect the induction of apoptosis by analyzing the cleavage of PARP and Caspase-3.
Materials:
-
Cells treated with proteasome inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Treat cells with proteasome inhibitors for the desired time.
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities, normalizing to the loading control (β-actin). An increase in cleaved PARP and cleaved Caspase-3 indicates apoptosis induction.
Conclusion
This compound demonstrates a high degree of specificity for the chymotrypsin-like activity of the proteasome, making it a valuable tool for targeted studies of the ubiquitin-proteasome system. While a complete quantitative comparison with other inhibitors is limited by the availability of public data on its IC50 values for individual proteasome subunits, its known selectivity profile distinguishes it from broader-spectrum inhibitors like Bortezomib and MG132. For researchers requiring precise inhibition of the chymotrypsin-like activity with potentially fewer off-target effects, this compound represents a compelling choice. Further studies to fully characterize its inhibitory profile against a wider range of proteases will undoubtedly enhance its utility in the field.
References
- 1. Isolation and structural determination of phepropeptins A, B, C, and D, new proteasome inhibitors, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Proteasome activity assay [bio-protocol.org]
Comparative Analysis of Phepropeptins A, B, C, and D: Potent Proteasome Inhibitors
A detailed examination of the inhibitory profiles of four structurally related cyclic hexapeptides—Phepropeptin A, B, C, and D—reveals their potent and specific inhibition of the chymotrypsin-like activity of the 20S proteasome, a key regulator of intracellular protein degradation. This guide provides a comparative overview of their inhibitory efficacy, supported by experimental data, and outlines the methodologies used for their characterization.
The ubiquitin-proteasome system is a critical pathway for controlled protein degradation in eukaryotic cells, playing a vital role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The 20S proteasome, the catalytic core of this system, possesses multiple peptidase activities, with the chymotrypsin-like activity being a primary target for therapeutic intervention, particularly in oncology. Phepropeptins, isolated from Streptomyces sp., have been identified as a novel class of proteasome inhibitors.
Inhibitory Profiles of Phepropeptins
Phepropeptins A, B, C, and D exhibit a strong inhibitory effect on the chymotrypsin-like activity of the 20S proteasome. The half-maximal inhibitory concentrations (IC50) for each compound against this activity are summarized in the table below. This quantitative data highlights the subtle yet significant differences in their inhibitory potency, likely attributable to the variations in their amino acid composition.
| Compound | IC50 (µg/mL) for Chymotrypsin-like Activity |
| Phepropeptin A | 0.17 |
| Phepropeptin B | 0.14 |
| Phepropeptin C | 0.34 |
| Phepropeptin D | 0.11 |
Data sourced from Momose et al., 2001, The Journal of Antibiotics.
Among the four analogs, Phepropeptin D demonstrates the most potent inhibition of the proteasome's chymotrypsin-like activity, followed closely by Phepropeptin B and A. This compound shows a slightly lower, yet still potent, inhibitory capacity. It is noteworthy that these compounds display high specificity, as they do not inhibit other proteases such as α-chymotrypsin.
Experimental Protocols
The determination of the inhibitory profiles of Phepropeptins A, B, C, and D against the 20S proteasome's chymotrypsin-like activity was conducted using a standardized enzyme inhibition assay. The following protocol provides a detailed methodology for this key experiment.
Proteasome Chymotrypsin-like Activity Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Phepropeptins A, B, C, and D against the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified 20S proteasome from rabbit muscle
-
Phepropeptins A, B, C, and D dissolved in a suitable solvent (e.g., DMSO)
-
Fluorogenic substrate for chymotrypsin-like activity: Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin (Suc-LLVY-AMC)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the purified 20S proteasome in assay buffer.
-
Prepare serial dilutions of each Phepropeptin compound to be tested.
-
Prepare a stock solution of the fluorogenic substrate Suc-LLVY-AMC in DMSO and then dilute it to the final working concentration in assay buffer.
-
-
Assay Reaction:
-
In a 96-well black microplate, add the following components in order:
-
Assay Buffer
-
A specific concentration of the Phepropeptin inhibitor or vehicle control (for uninhibited reaction).
-
Purified 20S proteasome solution.
-
-
Pre-incubate the mixture at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate Suc-LLVY-AMC to each well.
-
Immediately place the microplate in a fluorometric plate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm over a set period. The rate of increase in fluorescence is proportional to the proteasome's chymotrypsin-like activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the Phepropeptin compared to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow of the enzyme inhibition assay.
Caption: Inhibition of the 20S proteasome's chymotrypsin-like activity by Phepropeptins.
Caption: General workflow for the proteasome inhibition assay.
Head-to-Head Comparison: Phepropeptin C and Carfilzomib in Multiple Myeloma Cells - A Data-Driven Analysis
A comprehensive comparison between the novel proteasome inhibitor Phepropeptin C and the FDA-approved drug Carfilzomib in the context of multiple myeloma is currently not feasible due to a lack of publicly available experimental data on this compound's activity in cancer cells.
While Carfilzomib is a well-documented, second-generation proteasome inhibitor with extensive research supporting its use in multiple myeloma, this compound remains a largely uncharacterized compound in this specific therapeutic area. This guide will provide a detailed overview of Carfilzomib's performance in multiple myeloma cells, based on existing literature, and will highlight the specific data points that would be required for this compound to enable a meaningful head-to-head comparison.
Carfilzomib: A Potent and Selective Proteasome Inhibitor
Carfilzomib is an irreversible proteasome inhibitor that selectively targets the chymotrypsin-like (CT-L) activity of the 20S proteasome, a key enzyme complex responsible for protein degradation in cells.[1][2][3] By blocking this activity, Carfilzomib leads to an accumulation of misfolded and regulatory proteins, ultimately inducing endoplasmic reticulum (ER) stress and triggering apoptosis (programmed cell death) in cancer cells.[2] Multiple myeloma cells are particularly sensitive to proteasome inhibition due to their high rate of protein synthesis.[2]
Mechanism of Action of Carfilzomib
The primary mechanism of action for Carfilzomib involves the irreversible inhibition of the β5 subunit of the proteasome, which is responsible for its chymotrypsin-like activity.[1] This leads to a cascade of cellular events culminating in apoptosis.
Caption: Mechanism of Action of Carfilzomib in Multiple Myeloma Cells.
Performance Data of Carfilzomib in Multiple Myeloma Cell Lines
The following table summarizes key performance indicators for Carfilzomib in various multiple myeloma cell lines, as reported in scientific literature.
| Cell Line | IC50 (nM) | Apoptosis Induction | Key Signaling Pathways Affected | Reference |
| RPMI-8226 | 10.73 ± 3.21 (48h) | Concentration-dependent increase | Inhibition of STAT1/COX-2/iNOS signaling pathway | [4] |
| MOLP-8 | 12.20 ± 0.14 (48h) | Concentration-dependent increase | Not specified in this study | [4] |
| NCI-H929 | 26.15 ± 2.05 (48h) | Concentration-dependent increase | Not specified in this study | [4] |
| OPM-2 | 15.97 ± 1.84 (48h) | Concentration-dependent increase | Not specified in this study | [4] |
| MM.1S | 8.3 (24h) | Not specified in this study | Not specified in this study | [5] |
Experimental Protocols for Carfilzomib Evaluation
Cell Viability Assay (MTT Assay)
-
Seed multiple myeloma cells (e.g., RPMI-8226, MOLP-8, NCI-H929, OPM-2) in 96-well plates.
-
Treat cells with varying concentrations of Carfilzomib for a specified duration (e.g., 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer.
-
Measure the absorbance at a specific wavelength to determine cell viability. The IC50 value is calculated as the concentration of the drug that inhibits cell growth by 50%.
Apoptosis Assay (Flow Cytometry)
-
Treat multiple myeloma cells with different concentrations of Carfilzomib for a set time.
-
Harvest and wash the cells.
-
Resuspend cells in binding buffer and stain with Annexin V and Propidium Iodide (PI) or 7-AAD.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
This compound: An Unexplored Proteasome Inhibitor
This compound is a cyclic hexapeptide that has been identified as an inhibitor of the chymotrypsin-like activity of the proteasome. This fundamental mechanism of action is similar to that of Carfilzomib. However, beyond this initial characterization, there is no published research detailing its effects on multiple myeloma cells or any other cancer cell lines.
Data Required for a Head-to-Head Comparison with Carfilzomib
To facilitate a meaningful comparison, the following experimental data for this compound in multiple myeloma cell lines would be essential:
-
IC50 Values: Determination of the half-maximal inhibitory concentration (IC50) in a panel of multiple myeloma cell lines (e.g., RPMI-8226, MM.1S, U266) is crucial to compare its potency with Carfilzomib.
-
Apoptosis Induction: Quantitative analysis of apoptosis induction (e.g., via Annexin V/PI staining and flow cytometry) would be necessary to assess its efficacy in killing cancer cells.
-
Mechanism of Action Studies: Western blot analysis to confirm the inhibition of the proteasome (e.g., by measuring the accumulation of ubiquitinated proteins) and to identify the specific signaling pathways modulated by this compound (e.g., NF-κB, UPR, STAT pathways) would provide a deeper understanding of its cellular effects.
-
In Vivo Efficacy: Preclinical studies in animal models of multiple myeloma would be required to evaluate its anti-tumor activity and toxicity profile in a living organism.
Experimental Workflow for this compound Evaluation
The following diagram illustrates a standard workflow for the preclinical evaluation of a novel compound like this compound in multiple myeloma.
Caption: Proposed Experimental Workflow for Evaluating this compound.
Conclusion
While both this compound and Carfilzomib are classified as proteasome inhibitors targeting the chymotrypsin-like activity, a direct and meaningful comparison of their performance in multiple myeloma cells is impossible at this time. The extensive body of research on Carfilzomib provides a clear benchmark for its efficacy and mechanism of action. Future research on this compound, following the outlined experimental workflows, is necessary to generate the data required for a comprehensive head-to-head comparison. Such studies would be of significant interest to the scientific and drug development communities in the search for novel and effective therapies for multiple myeloma.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective inhibitor of proteasome’s caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanopeptolins with Trypsin and Chymotrypsin Inhibitory Activity from the Cyanobacterium Nostoc edaphicum CCNP1411 [mdpi.com]
- 4. Frontiers | Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases [frontiersin.org]
- 5. Kisspeptin and Cancer: Molecular Interaction, Biological Functions, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Phepropeptin C: A Comparative Benchmark Against Leading Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Phepropeptin C's performance against a panel of well-established proteasome inhibitors. The data presented herein is intended to offer an objective overview, supported by detailed experimental protocols, to aid in the evaluation of this novel compound for research and drug development purposes.
Quantitative Comparison of Proteasome Inhibitory Activity
The inhibitory potential of this compound and a selection of widely used proteasome inhibitors against the chymotrypsin-like (CT-L) activity of the 20S proteasome is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Type | Mechanism of Action | IC50 (Chymotrypsin-Like Activity) |
| This compound | Cyclic Peptide | Reversible | Data not publicly available* |
| Bortezomib | Peptide Boronate | Reversible | ~7 nM |
| Carfilzomib | Peptide Epoxyketone | Irreversible | <5 nM |
| MG132 | Peptide Aldehyde | Reversible | ~100 nM |
| Epoxomicin | Peptide Epoxyketone | Irreversible | ~4 nM |
| Lactacystin | β-lactone | Irreversible | ~50 nM (active form clasto-Lactacystin β-lactone) |
*Despite a thorough literature search, a specific IC50 value for this compound against the chymotrypsin-like activity of the proteasome could not be located in publicly available scientific databases. It is known that Phepropeptins, a class of cyclic hexapeptides, do inhibit the proteasomal chymotrypsin-like activity.
Experimental Protocols
The following protocols describe the methodologies for key experiments to determine and compare the inhibitory activity of compounds against the proteasome.
Proteasome Inhibition Assay (Chymotrypsin-Like Activity)
This assay quantifies the chymotrypsin-like activity of the 20S proteasome in the presence of an inhibitor.
Materials:
-
Purified 20S Proteasome
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin)
-
Test Compounds (this compound and comparator inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of each compound dilution. For the control, add 2 µL of DMSO.
-
Add 188 µL of Assay Buffer containing purified 20S proteasome (final concentration ~0.5 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the Suc-LLVY-AMC substrate (final concentration ~100 µM) to all wells.
-
Immediately measure the fluorescence intensity at 37°C every 5 minutes for 60 minutes.
-
Calculate the rate of AMC release (RFU/min).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Proteasome Activity Assay
This assay measures the inhibitory effect of the compounds on proteasome activity within living cells.
Materials:
-
Human cancer cell line (e.g., RPMI-8226, multiple myeloma)
-
Cell culture medium and supplements
-
Test Compounds
-
Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay Kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2 hours).
-
Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.
-
Add the Proteasome-Glo™ reagent to each well at a 1:1 ratio with the cell culture medium.
-
Mix well on a plate shaker for 2 minutes at room temperature.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer.
-
Calculate the percentage of proteasome inhibition relative to the vehicle-treated control and determine the IC50 values.
Visualizing Key Pathways and Workflows
The Ubiquitin-Proteasome System
The following diagram illustrates the general pathway of protein degradation through the ubiquitin-proteasome system, the primary target of the inhibitors discussed.
Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps involved in determining the IC50 value of a proteasome inhibitor.
Caption: Workflow for Determining Proteasome Inhibitor IC50 Values.
A Researcher's Guide to Comparing IC50 Values of Proteasome Inhibitors: Statistical Methods and Experimental Protocols
For researchers and professionals in drug development, the accurate comparison of the potency of different proteasome inhibitors is a critical step in identifying promising therapeutic candidates. The half-maximal inhibitory concentration (IC50) is a key metric for this purpose, representing the concentration of an inhibitor required to reduce the activity of a specific proteasome by 50%.[1] However, a simple numerical comparison of IC50 values is often insufficient. This guide provides a comprehensive overview of the statistical methods required for robustly comparing IC50 values, detailed experimental protocols for their determination, and a summary of comparative data for selected inhibitors.
Statistical Approaches for Comparing IC50 Values
Directly comparing IC50 values can be misleading due to the nature of dose-response data, which is typically not normally distributed. To perform accurate statistical comparisons, it is standard practice to first logarithmically transform the IC50 values. The negative logarithm of the molar IC50 value is referred to as the pIC50 (-log10 IC50).[2] This transformation typically yields data that approximates a normal distribution, making it suitable for parametric statistical tests.[2]
Key Statistical Tests:
-
t-Test: When comparing the potency of two different proteasome inhibitors, an independent samples t-test can be performed on their respective pIC50 values. This test determines if the mean pIC50 values of the two groups are statistically different from each other.
-
Analysis of Variance (ANOVA): To compare the IC50 values of more than two inhibitors, a one-way ANOVA is the appropriate method.[3] If the ANOVA test yields a statistically significant result (typically p < 0.05), it indicates that there is a difference among the inhibitor groups, but it does not specify which groups are different.
-
Post-Hoc Tests: Following a significant ANOVA result, post-hoc tests such as Tukey's multiple comparisons test or Dunnett's test are used to identify the specific pairs of inhibitors that have statistically different IC50 values.
-
Non-linear Regression and Curve Comparison: Advanced statistical software like GraphPad Prism allows for the comparison of entire dose-response curves.[4] An extra sum-of-squares F-test can be used to determine if a single curve can adequately fit all the data sets or if individual curves are required. This provides a more comprehensive comparison than just comparing the IC50 values.
Statistical analysis of dose-response curves can be performed using regression methods like the probit or logit model.[5] However, empirical models based on nonlinear regression are generally preferred over data transformations that linearize the dose-response relationship.[5]
Data Presentation: Comparative IC50 Values of Proteasome Inhibitors
The efficacy of proteasome inhibitors can vary significantly depending on the specific catalytic subunit of the proteasome being targeted and the cell line being tested. The 20S proteasome has three main catalytic activities: β5 (chymotrypsin-like, CT-L), β2 (trypsin-like, T-L), and β1 (caspase-like, C-L).[1] The table below summarizes the IC50 values of several well-known and novel proteasome inhibitors against different cancer cell lines, illustrating their varied potency.
| Inhibitor | Target Subunit(s) | Cell Line | IC50 (µM) | Reference |
| Bortezomib | β5, β1 | Myeloma Cell Lines | Varies by subunit | [6] |
| Carfilzomib | β5 | Multiple Myeloma | Chymotrypsin-like: 0.0218 µM | [7] |
| Multiple Myeloma | Caspase-like: 0.618 µM | [7] | ||
| Multiple Myeloma | Trypsin-like: 0.379 µM | [7] | ||
| Compound 2 (NSC55467) | CT-L, C-L, T-L | Isolated 20S Proteasome | CT-L: 5.60 µM | [8] |
| Isolated 20S Proteasome | C-L: 2.42 µM | [8] | ||
| Isolated 20S Proteasome | T-L: 25.84 µM | [8] | ||
| Compound 4 (JHG58) | CT-L, C-L | Jurkat Cells | CT-L: 24.25 µM | [8] |
| Jurkat Cells | C-L: 27.05 µM | [8] | ||
| HCT116 Cells | C-L: 28.91 µM | [8] |
Experimental Protocols & Visualized Workflows
Accurate IC50 determination is fundamental to the comparison of proteasome inhibitors. Below are a detailed protocol for a commonly used cell viability assay and diagrams illustrating the experimental workflow and the underlying biological pathway.
Experimental Protocol: IC50 Determination using the MTT Cell Viability Assay
This protocol assesses the cytotoxic effect of a proteasome inhibitor on cancer cells by measuring metabolic activity.[1] Viable cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[1][9]
Materials:
-
Adherent cancer cell line of choice (e.g., HCT116, Jurkat)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well sterile microplates
-
Proteasome inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
Cell Seeding:
-
Culture cells using standard procedures until they reach the logarithmic growth phase.[9]
-
Trypsinize the cells, neutralize with complete medium, and centrifuge to form a pellet.[10]
-
Resuspend the cell pellet and count the cells. Dilute the cell suspension to the desired concentration (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well) and incubate overnight to allow for cell adherence.[11]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the proteasome inhibitor in complete culture medium from the stock solution. It is common to perform serial dilutions to cover a broad concentration range.
-
Remove the medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).[11]
-
Incubate the plate for a specified period (e.g., 48-72 hours).[11]
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.[9]
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[9][11]
-
-
Data Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[9][11]
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition (or viability) against the logarithm of the inhibitor concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to fit the data and determine the IC50 value.[12]
-
Mandatory Visualizations
Caption: Experimental workflow for determining IC50 values using the MTT assay.
Caption: The Ubiquitin-Proteasome Pathway and the site of inhibitor action.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. courses.edx.org [courses.edx.org]
Confirming the On-Target Effects of Phepropeptin C Using Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic approaches to confirm the on-target effects of Phepropeptin C, a known proteasome inhibitor. By objectively comparing its performance with established alternatives and providing supporting experimental data, this document serves as a valuable resource for researchers in drug discovery and development.
Introduction to this compound and On-Target Validation
This compound belongs to a class of cyclic peptides that have been identified as inhibitors of the proteasome, a critical cellular machinery responsible for protein degradation.[1] Specifically, Phepropeptins target the chymotrypsin-like activity of the proteasome.[1] Validating that a compound's biological effects are a direct consequence of its interaction with the intended target is a crucial step in drug development. Genetic approaches, such as CRISPR-Cas9-mediated gene knockout and siRNA-mediated gene knockdown, are powerful tools for such on-target validation. These methods allow for the specific depletion of the target protein, enabling researchers to assess whether the compound's effects are mimicked or occluded in the absence of the target.
Comparative Analysis of Proteasome Inhibitors
To contextualize the activity of this compound, this section compares its inhibitory effects on the proteasome's chymotrypsin-like (CT-L) activity with two well-established proteasome inhibitors, Bortezomib and Carfilzomib. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Target | IC50 (nM) for Chymotrypsin-Like Activity | Reference |
| This compound | Proteasome β5 subunit | Data Not Publicly Available | |
| Bortezomib | Proteasome β5 subunit | ~3-8 | [2] |
| Carfilzomib | Proteasome β5 subunit | ~5-6 |
Genetic Approaches for On-Target Validation of this compound
To definitively confirm that the cytotoxic and other cellular effects of this compound are mediated through the inhibition of the proteasome, genetic knockdown or knockout of the primary target subunit, PSMB5 (the β5 subunit), can be employed.
CRISPR-Cas9 Mediated Knockout of PSMB5
CRISPR-Cas9 technology allows for the permanent disruption of the PSMB5 gene, leading to a loss of the β5 subunit of the proteasome. The effect of this compound can then be assessed in these knockout cells compared to wild-type cells.
Expected Outcome: Cells lacking the PSMB5 subunit are expected to show resistance to this compound-induced cytotoxicity. This is because the primary target of the drug is absent, thus preventing the drug from exerting its effect.
siRNA-Mediated Knockdown of PSMB5
Small interfering RNA (siRNA) can be used to transiently reduce the expression of the PSMB5 gene, leading to a temporary decrease in the levels of the β5 subunit.
Expected Outcome: Similar to the CRISPR-Cas9 knockout, cells with reduced levels of the PSMB5 subunit should exhibit decreased sensitivity to this compound.
Experimental Protocols
Cellular Proteasome Activity Assay
This assay is used to measure the chymotrypsin-like activity of the proteasome in cell lysates and to determine the IC50 of inhibitors.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40)
-
Proteasome substrate specific for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (this compound, Bortezomib, Carfilzomib)
-
96-well black plates
-
Fluorometer
Procedure:
-
Culture cells to 70-80% confluency.
-
Lyse the cells using the cell lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add a fixed amount of cell lysate to each well.
-
Add varying concentrations of the proteasome inhibitor to the wells.
-
Incubate at 37°C for a predetermined time.
-
Add the fluorogenic substrate Suc-LLVY-AMC to each well.
-
Measure the fluorescence intensity over time using a fluorometer (Excitation: ~380 nm, Emission: ~460 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
CRISPR-Cas9 Mediated Knockout of PSMB5
Materials:
-
Cas9 nuclease
-
sgRNA targeting PSMB5
-
Delivery vector or ribonucleoprotein (RNP) complex
-
Target cell line
-
Fluorescence-activated cell sorting (FACS) or antibiotic selection for transfected cells
-
Western blotting reagents
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
Procedure:
-
Design and synthesize sgRNAs targeting a critical exon of the PSMB5 gene.
-
Clone the sgRNA into a Cas9 expression vector or form an RNP complex.
-
Transfect the target cells with the Cas9/sgRNA construct.
-
Select for transfected cells using FACS (if a fluorescent reporter is used) or antibiotic selection.
-
Isolate single-cell clones.
-
Expand the clones and screen for PSMB5 knockout by Western blotting for the PSMB5 protein.
-
Confirm the gene disruption by sequencing the genomic DNA.
-
Treat the validated knockout and wild-type control cells with a range of this compound concentrations.
-
Assess cell viability after a set incubation period to determine the differential sensitivity.
siRNA-Mediated Knockdown of PSMB5
Materials:
-
siRNA targeting PSMB5 mRNA
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Target cell line
-
Western blotting reagents
-
Cell viability assay kit
Procedure:
-
Synthesize or purchase validated siRNAs targeting PSMB5 and a non-targeting control.
-
On day 1, seed the target cells in a multi-well plate.
-
On day 2, transfect the cells with the PSMB5 siRNA or control siRNA using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Confirm the knockdown efficiency by Western blotting for the PSMB5 protein.
-
Treat the knockdown and control cells with various concentrations of this compound.
-
Measure cell viability after the desired treatment duration to evaluate the impact of PSMB5 knockdown on drug sensitivity.
Visualizations
Caption: Workflow for genetic validation of this compound's on-target effects.
Caption: Signaling pathway of proteasome inhibition by this compound.
Conclusion
The on-target effects of this compound can be rigorously confirmed through genetic approaches such as CRISPR-Cas9 knockout and siRNA knockdown of its putative target, the PSMB5 subunit of the proteasome. By comparing the cellular response to this compound in wild-type versus target-depleted cells, researchers can establish a definitive link between the compound's mechanism of action and its biological effects. This guide provides the necessary framework, including comparative data and detailed experimental protocols, to aid in the robust validation of this compound and other similar targeted therapies.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Phepropeptin C
For researchers, scientists, and drug development professionals, the responsible management and disposal of potent, biologically active compounds like Phepropeptin C are paramount to ensuring a safe and compliant laboratory environment. Adherence to strict disposal protocols minimizes risks to personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, drawing upon established best practices for handling peptide-based compounds.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety practices. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be treated as a potent and potentially hazardous chemical.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential.[1][2]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[1][2]
-
Lab Coat: A buttoned lab coat provides a necessary barrier to prevent skin contact.[1][2]
-
Respiratory Protection: When handling lyophilized powder, which can become airborne, a fume hood or biosafety cabinet should be used to prevent inhalation.[1]
Step-by-Step Disposal Procedures for this compound
The appropriate disposal method for this compound will depend on its form (liquid or solid) and must align with your institution's Environmental Health & Safety (EHS) guidelines.
Liquid Waste Disposal (Solutions containing this compound):
-
Inactivation/Decontamination: Before final disposal, it is best practice to inactivate the biological activity of the peptide.
-
Neutralization (if applicable): If a strong acid or base was used in the inactivation process, neutralize the solution to a pH between 5.5 and 9.0.[2]
-
Collection: Collect the inactivated and neutralized solution in a clearly labeled, leak-proof hazardous waste container.[1]
-
Final Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.[2] Do not pour peptide solutions down the drain unless explicitly authorized by your EHS department. [3][4]
Solid Waste Disposal (Contaminated labware):
-
Segregation: Collect all solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, in a designated, leak-proof hazardous waste container.[2]
-
Decontamination of Sharps: Any sharps (needles, scalpels, etc.) must be placed in a puncture-resistant sharps container.[5][6]
-
Labeling: Clearly label the hazardous waste container with its contents ("Waste contaminated with this compound").[1]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.[2]
-
Final Disposal: Coordinate with your institution's EHS department for regular pickup and compliant disposal through a licensed hazardous waste contractor.[1]
Quantitative Data for Decontamination
The following table summarizes key quantitative parameters for common chemical decontamination methods for peptide toxins. These are general guidelines; specific protocols should be validated for this compound if possible.
| Decontamination Method | Concentration | Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 6% solution for concentrated peptides; 0.5-1.0% final concentration for solutions.[2] | Minimum 20-60 minutes.[2] | Effective for many peptides, but may be corrosive to some surfaces.[2] |
| Autoclaving | 121°C at 15 psi | Minimum 30-60 minutes.[3] | Often used as a secondary decontamination step for treated waste.[3] |
Experimental Protocols
Protocol for Chemical Inactivation of Liquid this compound Waste:
-
Preparation: Work within a certified chemical fume hood. Ensure all necessary PPE is worn. Have your labeled hazardous waste container ready.
-
Measurement: Quantify the volume of the liquid this compound waste to be treated.
-
Addition of Inactivating Agent: Carefully add a 10% bleach solution to the liquid waste to achieve a final bleach-to-waste ratio of at least 1:10.[3]
-
Reaction Time: Gently mix the solution and allow it to stand for a minimum of 30-60 minutes to ensure complete inactivation.[2]
-
pH Neutralization: Test the pH of the solution. If necessary, adjust to a neutral pH range (5.5-9.0) using appropriate neutralizing agents.[2]
-
Collection: Transfer the treated solution to the designated hazardous waste container.
-
Final Steps: Securely cap the waste container and store it in the designated hazardous waste accumulation area for pickup.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Phepropeptin C
This guide provides crucial safety and logistical information for the handling and disposal of Phepropeptin C, a peptide used in research and drug development. Adherence to these protocols is essential to ensure personal safety and maintain the integrity of your experiments. This information is based on general best practices for handling peptides; always consult the specific Safety Data Sheet (SDS) for this compound when it is available.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is vital to minimize exposure and prevent contamination when handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must meet appropriate safety standards (e.g., ANSI Z87.1).[1] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during initial reconstitution.[1][2] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a standard requirement for incidental contact.[1][2][3] Double gloving may be necessary for added protection.[1][2] Gloves should be changed immediately if they become contaminated.[3] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect skin and clothing from potential splashes.[1][2][3] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid inhalation of dust particles.[1][2][4] The type of respirator should be determined by a risk assessment.[2] Work in a fume hood or biosafety cabinet when handling powders.[3] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[1] |
Operational Plan: Handling, Storage, and Disposal
Proper handling and storage are critical to maintain the stability and integrity of this compound.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.
-
Storage of Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed container, protected from light.[1][5] Allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.[1][2]
-
Storage of Reconstituted Peptide: It is not recommended to store peptides in solution for long periods.[1] If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][5]
Handling and Reconstitution:
-
Designated Area: Confine all handling of this compound to a designated laboratory area or bench.[3]
-
Avoid Cross-Contamination: Use fresh, sterile equipment for each peptide or experimental step.[3]
-
Reconstitution:
-
For acidic peptides, try distilled water first. If insoluble, add 0.1% ammonium (B1175870) hydroxide.[5]
-
For basic peptides, try distilled water first. If insoluble, add 0.1-25% acetic acid.[5]
-
For neutral or hydrophobic peptides, use organic solvents like DMSO or DMF, followed by slow dilution into an aqueous buffer.[5]
-
Sonication in a water bath can aid in dissolving the peptide, but avoid excessive heating.[1]
-
Disposal:
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and vials, should be collected in a designated and clearly labeled hazardous waste container.[2]
-
Aqueous Waste: Dilute aqueous solutions containing the peptide should be collected as chemical waste.[2]
-
Regulations: All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[4][6]
Emergency Procedures
Immediate action is critical in the event of an exposure.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][7] Seek medical attention.[3] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[6] Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek medical attention. |
| Spill | For a small spill, sweep up the material and place it in a suitable container for disposal.[6] For a large spill, use appropriate personal protective equipment and contain the spill before collecting it for disposal.[4] Avoid dust formation.[6] Ensure adequate ventilation.[6] |
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
